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  • Product: 5-Amino-2-fluorobenzohydrazide
  • CAS: 1314936-68-9

Core Science & Biosynthesis

Foundational

5-Amino-2-fluorobenzohydrazide chemical structure and properties

Topic: 5-Amino-2-fluorobenzohydrazide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-2-fluorobenzohydrazide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Amino-2-fluorobenzohydrazide is a specialized bifunctional intermediate used primarily in the synthesis of bioactive heterocycles. Characterized by a "privileged scaffold" motif—combining a fluorine atom (for metabolic stability and lipophilicity modulation) with a reactive hydrazide and an aniline amine—it serves as a critical building block for kinase inhibitors , PARP inhibitors , and antimicrobial Schiff bases .

This guide outlines the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, emphasizing its utility in divergent synthesis strategies.

Chemical Identity & Properties

Structural Analysis

The molecule features a benzene core substituted at the 1, 2, and 5 positions. The 2-fluoro group provides electronic modulation (inductive withdrawal) and blocks metabolic oxidation at that position. The 5-amino group acts as a secondary handle for derivatization (e.g., amide coupling or sulfonylation), while the 1-hydrazide moiety is the primary reactive center for cyclization.

SMILES: Nc1cc(C(=O)NN)c(F)cc1 InChI Key: (Derivative of parent acid CAS 56741-33-4)[1]

Physicochemical Data (Calculated & Experimental)
PropertyValue / DescriptionSource/Note
Molecular Formula C₇H₈FN₃O
Molecular Weight 169.16 g/mol
Appearance Off-white to pale yellow solidTypical for amino-hydrazides
Melting Point 145–148 °C (Decomposes)Estimated based on analogs
Solubility DMSO, Methanol, DMFPoor in water/hexane
pKa (Hydrazide) ~3.0 (NH proton)Acidic due to carbonyl
pKa (Aniline) ~3.5–4.0Reduced basicity due to F-group

Validated Synthesis Protocol

Retrosynthetic Logic

Direct hydrazinolysis of the carboxylic acid is inefficient. The standard, high-yield protocol involves a two-step sequence:

  • Fischer Esterification: Conversion of 5-amino-2-fluorobenzoic acid to its methyl ester.

  • Nucleophilic Acyl Substitution: Reaction with hydrazine hydrate to yield the hydrazide.

Step-by-Step Methodology
Step 1: Synthesis of Methyl 5-amino-2-fluorobenzoate
  • Reagents: 5-Amino-2-fluorobenzoic acid (CAS 56741-33-4), Methanol (MeOH), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 10.0 g (64.5 mmol) of acid in 100 mL anhydrous MeOH.

    • Cool to 0°C. Dropwise add 1.2 eq of

      
       (or cat. 
      
      
      
      ).
    • Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Concentrate in vacuo. Neutralize with sat.

      
      . Extract with EtOAc.
      
    • Yield: ~90–95% (Methyl ester, CAS 56741-34-5).

Step 2: Hydrazinolysis to 5-Amino-2-fluorobenzohydrazide
  • Reagents: Methyl 5-amino-2-fluorobenzoate, Hydrazine Hydrate (80% or 64% aq.), Ethanol (EtOH).

  • Protocol:

    • Suspend 5.0 g (29.6 mmol) of the methyl ester in 50 mL absolute EtOH.

    • Add Hydrazine Hydrate (5.0 eq, excess required to prevent dimer formation) dropwise at room temperature.

    • Heat to reflux (80°C) for 4–6 hours. The solution will clarify then precipitate the product.

    • Cool to 0°C. Filter the precipitate.

    • Wash with cold EtOH (2x) and diethyl ether (1x) to remove excess hydrazine.

    • Purification: Recrystallization from EtOH/Water if necessary.

    • Expected Yield: 75–85%.

Synthesis Workflow Diagram

SynthesisPath Start 5-Amino-2-fluorobenzoic Acid (CAS 56741-33-4) Step1 Fischer Esterification (MeOH, H+) Start->Step1 Inter Methyl Ester Intermediate (CAS 56741-34-5) Step1->Inter Yield ~95% Step2 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Final 5-Amino-2-fluorobenzohydrazide Step2->Final Yield ~80% Nucleophilic Substitution

Caption: Two-step synthesis pathway from the commercial acid precursor to the target hydrazide.

Applications in Drug Discovery[4][5][6][7][8]

Divergent Synthesis Strategies

The hydrazide group is a versatile "warhead" for creating heterocyclic rings. The presence of the 5-amino group allows for orthogonal functionalization (e.g., reacting the amine before or after hydrazide cyclization).

  • Schiff Base (Hydrazone) Formation:

    • Reaction: Condensation with aromatic aldehydes/ketones.

    • Utility: High-throughput screening for antimicrobial/antiviral activity. The

      
       linker binds metal ions and interacts with bacterial DNA gyrase.
      
    • Reference: Hydrazide derivatives of fluorobenzoic acids have shown significant activity against Gram-positive bacteria [1].

  • Cyclization to 1,3,4-Oxadiazoles:

    • Reaction: Treatment with

      
       or carboxylic acids.
      
    • Utility: Bioisosteres for esters/amides in kinase inhibitors.

  • Cyclization to 1,2,4-Triazoles:

    • Reaction: Reaction with

      
      /KOH followed by hydrazine, or with nitriles.
      
    • Utility: Common scaffold in antifungal agents (e.g., Fluconazole analogs).

Mechanistic Pathway: Heterocycle Formation

Reactivity Center 5-Amino-2-fluorobenzohydrazide Aldehyde + Aryl Aldehyde (R-CHO) (EtOH, cat. AcOH) Center->Aldehyde CS2 + CS2 / KOH (Reflux) Center->CS2 Orthoester + Triethyl Orthoformate (Reflux) Center->Orthoester Schiff Acylhydrazone (Schiff Base) (Antimicrobial/Antiviral) Aldehyde->Schiff Condensation Oxadiazole 1,3,4-Oxadiazole-2-thiol (Kinase Inhibitor Scaffold) CS2->Oxadiazole Cyclization Triazole 1,2,4-Triazole Derivative (Antifungal Scaffold) Orthoester->Triazole Cyclization

Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][4]

  • Specific Hazard: Hydrazides can be potential mutagens; handle with care.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All heating/reflux steps (especially involving Hydrazine Hydrate) must be performed in a certified chemical fume hood.

  • Waste: Dispose of aqueous hydrazine waste in segregated containers treated with bleach (hypochlorite) to neutralize hydrazine before disposal, per local EHS regulations.

References

  • Diurno, M. V., et al. (1982). "Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity." Il Farmaco, 37(5), 335-342.

  • Sigma-Aldrich. (2025). "Methyl 5-amino-2-fluorobenzoate Product Sheet."

  • Chem-Impex. (2025). "2-Fluorobenzohydrazide Properties and Applications."

  • National Institutes of Health (NIH). "Applications of fluorine-containing amino acids for drug design." European Journal of Medicinal Chemistry.

Sources

Exploratory

Physicochemical Characteristics of 5-Amino-2-fluorobenzohydrazide: A Technical Guide

Primary CAS: 1314936-68-9 Chemical Formula: C H FN O Molecular Weight: 169.16 g/mol [1] Executive Summary 5-Amino-2-fluorobenzohydrazide is a specialized bifunctional building block used primarily in the synthesis of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Primary CAS: 1314936-68-9 Chemical Formula: C


H

FN

O Molecular Weight: 169.16 g/mol [1]

Executive Summary

5-Amino-2-fluorobenzohydrazide is a specialized bifunctional building block used primarily in the synthesis of bioactive heterocycles and fluorinated kinase inhibitors.[1] Its structural uniqueness lies in the orthogonal reactivity of its nucleophilic centers: the hydrazide motif (


) serves as a precursor for 1,3,4-oxadiazoles and pyrazoles, while the primary aniline  (

) at the 5-position allows for late-stage diversification via cross-coupling or amidation.[1]

This guide provides a comprehensive technical profile of the compound, moving beyond basic identifiers to explore its solid-state behavior, solution-phase dynamics, and synthetic utility in drug discovery.[1]

Molecular Architecture & Theoretical Properties

Understanding the physicochemical behavior of this compound requires analyzing the electronic interplay between the fluorine atom and the hydrazide group.

Structural Analysis
  • Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the electron density on the adjacent carbonyl carbon, making the hydrazide slightly more acidic and less nucleophilic compared to a non-fluorinated benzohydrazide.

  • H-Bonding Network: The molecule possesses both hydrogen bond donors (aniline

    
    , hydrazide 
    
    
    
    ) and acceptors (carbonyl
    
    
    , fluorine).[1] In the solid state, this leads to a high melting point and limited solubility in non-polar solvents due to extensive intermolecular lattice energy.
Calculated Physicochemical Parameters

Experimental data for this specific isomer is scarce in open literature; the following values are computationally predicted based on verified structure-activity relationship (SAR) algorithms.

PropertyValue (Predicted)Significance in Formulation
LogP (Octanol/Water) -0.3 to 0.1Low Lipophilicity: Indicates good aqueous solubility potential at low pH but requires polar aprotic solvents (DMSO, DMF) for stock solutions.[1]
pKa (Hydrazide NH) ~11.5The terminal nitrogen is weakly basic; protonation occurs only under strongly acidic conditions.
pKa (Aniline NH

)
3.5 – 4.0The electron-withdrawing fluorine reduces the basicity of the aniline, affecting Buchwald-Hartwig coupling rates.[1]
Polar Surface Area (PSA) ~81 ŲSuggests moderate membrane permeability; typically adheres to Lipinski’s Rule of 5.
Rotatable Bonds 2Rigid core structure minimizes entropic penalty upon protein binding.

Physicochemical Profiling & Stability

Solubility Profile

The compound exhibits a "brick dust" character typical of flat, polar aromatics.

  • Water: Low to moderate. Solubility increases significantly below pH 3 due to protonation of the aniline and hydrazide nitrogens.

  • DMSO/DMF: High (>50 mg/mL). Recommended for preparing 10-100 mM stock solutions.[1]

  • Alcohols (MeOH/EtOH): Moderate solubility; often requires heating to reflux for complete dissolution during recrystallization.

  • Non-polar (Hexane/DCM): Insoluble.

Stability & Reactivity
  • Thermal Stability: Stable up to ~150°C. Decomposition typically involves loss of hydrazine.

  • Hydrolytic Stability: The hydrazide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures (

    
    ), reverting to 5-amino-2-fluorobenzoic acid.[1]
    
  • Oxidation Sensitivity: The primary aniline is prone to oxidation (browning) upon prolonged exposure to air and light. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended. [1]

Synthetic & Analytical Workflows[1]

Synthesis Pathway

The most robust route involves the nucleophilic acyl substitution of methyl 5-amino-2-fluorobenzoate with hydrazine hydrate.[1]

SynthesisWorkflow Start Methyl 5-amino-2-fluorobenzoate (CAS: 56741-34-5) Intermediate Reaction Mixture (EtOH/MeOH Solvent) Start->Intermediate Dissolve Reagent Hydrazine Hydrate (Excess, Reflux) Reagent->Intermediate Add dropwise Product 5-Amino-2-fluorobenzohydrazide (Precipitate) Intermediate->Product Cool & Filter

Figure 1: Standard synthesis workflow via hydrazinolysis of the ester precursor.

Analytical Characterization (QC Criteria)

To validate the identity of 5-Amino-2-fluorobenzohydrazide, the following spectral features must be present:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~9.3 ppm (s, 1H, -CONH -): Broad singlet, exchangeable.[1]
      
    • 
       ~6.8–7.2 ppm (m, 3H, Ar-H ): Characteristic splitting pattern for 1,2,4-trisubstituted benzene.[1]
      
    • 
       ~5.0 ppm (s, 2H, Ar-NH 
      
      
      
      ): Broad singlet.[1]
    • 
       ~4.4 ppm (s, 2H, -NH-NH 
      
      
      
      ): Broad singlet.[1]
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Strong absorption due to benzamide chromophore).

Applications in Drug Discovery

This compound is not merely an intermediate; it is a "branch point" scaffold.

ReactivityMap Core 5-Amino-2-fluorobenzohydrazide Oxadiazole 1,3,4-Oxadiazoles (Kinase Inhibitors) Core->Oxadiazole Cyclization (POCl3 or T3P) SchiffBase Acylhydrazones (Schiff Bases) Core->SchiffBase Condensation (Aldehydes) Triazole 1,2,4-Triazoles (Antimicrobials) Core->Triazole CS2 / Hydrazine

Figure 2: Divergent synthesis pathways utilizing the hydrazide warhead.[1]

Mechanistic Relevance
  • Kinase Inhibition: The transformation into a 1,3,4-oxadiazole creates a planar heterocycle that mimics the peptide bond, often functioning as a hinge-binder in ATP-competitive kinase inhibitors.[1]

  • Metabolic Stability: The C2-fluorine blocks metabolic hydroxylation at the electron-rich ortho position, a common clearance pathway for benzamides, thereby extending the half-life of the final drug candidate.[1]

Handling & Safety Protocol

Signal Word: WARNING GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves are sufficient for transient contact. Safety goggles are mandatory.

  • Spill Response: Sweep up dry powder to avoid dust generation. Do not use water initially as it may create a sticky slurry; clean residue with methanol-soaked wipes.[1]

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for Fluorinated Benzamides. Retrieved from [1]

  • PubChem. (2025). Compound Summary: 5-Amino-2-fluorobenzonitrile (Structural Analog).[1] Retrieved from

  • BLD Pharm. (2025). Product Analysis: 5-Amino-2-fluorobenzohydrazide (CAS 1314936-68-9).[1] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).
  • Gomes, L. R., et al. (2018). Solubility and thermodynamic data of benzohydrazide derivatives. Journal of Chemical & Engineering Data.

Sources

Foundational

The Therapeutic Potential of 5-Amino-2-fluorobenzohydrazide Derivatives: Scaffold Functionalization and Biological Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the identification and optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 5-Amino-2-fluorobenzohydrazide (5-A-2-FBH) has emerged as a highly versatile pharmacophore. While structurally compact, its unique combination of a fluorine atom, a primary amine, and a hydrazide moiety provides a robust foundation for synthesizing libraries of bioactive derivatives.

As a Senior Application Scientist, I have observed that the true therapeutic potential of 5-A-2-FBH lies not in the parent molecule itself, but in its capacity for targeted functionalization. By leveraging the nucleophilic properties of its amino and hydrazide groups, researchers can generate potent Schiff bases, diacylhydrazines, and metal complexes. These derivatives have demonstrated profound efficacy across two primary therapeutic domains: Oncology (specifically via Polo-like kinase 1 [PLK1] inhibition) and Infectious Diseases (antimicrobial and anti-tubercular activity).

This whitepaper dissects the mechanistic rationale behind 5-A-2-FBH derivatives, provides self-validating experimental protocols for their synthesis and evaluation, and outlines their trajectory in preclinical drug development.

Pharmacophore Mechanics: The Design Rationale

The structural architecture of 5-A-2-FBH is deliberately tuned for molecular recognition and metabolic stability. Understanding the causality behind these structural features is critical for downstream drug design:

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom at the ortho position serves a dual purpose. First, it increases the lipophilicity of the scaffold, enhancing cellular permeability. Second, it restricts the conformational flexibility of the molecule by participating in intramolecular hydrogen bonding with the adjacent hydrazide N-H group. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to target proteins[1].

  • The Hydrazide Moiety (-CONHNH2): This group acts as a bidentate ligand capable of chelating metal ions (crucial for antimicrobial applications) and serves as a powerful hydrogen bond donor/acceptor network within the ATP-binding clefts of kinases[2].

  • The 5-Amino Group: Positioned meta to the hydrazide, this primary amine provides an orthogonal synthetic handle. It allows for the rapid generation of combinatorial libraries via amide coupling or Schiff base formation without disrupting the primary pharmacophore.

Oncology: Targeted PLK1 Inhibition

Mechanism of Action

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is strictly expressed in proliferating cells and is a master regulator of mitosis. It orchestrates centrosome maturation, bipolar spindle formation, and chromosome segregation. Overexpression of PLK1 is a hallmark of various malignancies, including tamoxifen-resistant breast cancer and non-small cell lung cancer (NSCLC), making it a highly validated oncological target[3].

Hydrazine and Schiff base derivatives synthesized from the 2-fluorobenzohydrazide core have been identified as potent PLK1 inhibitors[1]. These derivatives competitively bind to the ATP-binding pocket of PLK1 or interact with its unique Polo-box domain (PBD). By neutralizing PLK1 activity, these compounds induce catastrophic spindle defects, leading to profound cell cycle arrest at the G2/M phase and subsequent apoptosis[4].

PLK1_Pathway Inhibitor 5-A-2-FBH Derivative (PLK1 Inhibitor) PLK1 Polo-like Kinase 1 (Active) Inhibitor->PLK1 Blocks ATP/PBD Domain Apoptosis Mitotic Catastrophe & Apoptosis Inhibitor->Apoptosis Induces G2/M Arrest Centrosome Centrosome Maturation PLK1->Centrosome Phosphorylates targets Spindle Bipolar Spindle Formation Centrosome->Spindle Mitosis Successful Mitosis Spindle->Mitosis

Fig 1: Mechanism of PLK1 inhibition by 5-A-2-FBH derivatives leading to apoptosis.

Infectious Diseases: Antimicrobial & Anti-Tubercular Activity

Beyond oncology, benzohydrazide derivatives exhibit a broad spectrum of antimicrobial properties. Pyrrolyl benzohydrazide derivatives, structurally analogous to 5-A-2-FBH functionalizations, have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis[4].

Furthermore, the conversion of the hydrazide group into N,N'-diacylhydrazines yields compounds with potent antifungal properties, effectively disrupting the growth of strains like Candida albicans[5]. The causality of this antimicrobial action is often linked to the molecule's ability to form Schiff bases that chelate essential transition metals (e.g., Cu²⁺, Zn²⁺) in the bacterial environment. This complexation increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial cell membrane and subsequently inhibiting critical metalloenzymes[2].

Quantitative Efficacy Profiling

To contextualize the therapeutic window of these derivatives, the following table summarizes the biological activity of functionalized benzohydrazide scaffolds based on recent literature and patent data.

Compound ClassPrimary Target / Cell LineObserved Efficacy (IC50 / MIC)Therapeutic Indication
2-Fluorobenzohydrazide Hydrazones PLK1 (TAMR-MCF-7 Breast Cancer)Nanomolar (nM) IC50Hormone-resistant Tumors[3]
Pyrrolyl Benzohydrazides M. tuberculosis (H37Rv)0.5 - 2.0 µg/mL (MIC)Tuberculosis[4]
N,N'-Diacylhydrazines C. albicans / E. coli12.5 - 25.0 µg/mL (MIC)Fungal/Bacterial Infections[5]
Benzohydrazide Schiff Bases A549 (Lung) / HepG2 (Liver)Induces G2/M Cell Cycle ArrestSolid Tumors[4]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify causality and prevent false-positive data.

Protocol 1: Synthesis of 5-A-2-FBH Schiff Base Derivatives

Objective: To selectively functionalize the hydrazide moiety while preserving the 5-amino group for secondary derivatization.

  • Reagent Preparation: Dissolve 1.0 mmol of 5-Amino-2-fluorobenzohydrazide in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid specifically protonates the carbonyl oxygen of the incoming aldehyde, lowering its LUMO energy and making it highly susceptible to nucleophilic attack by the hydrazide nitrogen.

  • Coupling: Add 1.0 mmol of the target substituted benzaldehyde dropwise.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a less polar product spot validates reaction progression.

  • Isolation: Cool the mixture to 0°C. The Schiff base will precipitate due to its lower solubility in cold ethanol compared to the reactants. Filter, wash with cold ethanol, and recrystallize.

  • Structural Confirmation: Validate via LC-MS (mass-to-charge ratio confirmation) and ¹H-NMR (look for the characteristic azomethine -CH=N- proton singlet around δ 8.2-8.5 ppm).

Protocol 2: In Vitro PLK1 Kinase Assay (ADP-Glo)

Objective: To quantify the IC50 of the synthesized derivative against PLK1.

  • System Setup: Utilize the ADP-Glo™ Kinase Assay. Causality: This assay is selected over radiometric 33P-ATP methods because it provides a luminescent readout that directly quantifies the stoichiometric conversion of ATP to ADP, uncoupled from target-specific antibodies.

  • Reaction Mixture: Incubate recombinant PLK1 enzyme (10 ng) with 50 µM ATP, substrate peptide, and varying concentrations of the 5-A-2-FBH derivative (1 nM to 10 µM) in kinase buffer for 60 minutes at room temperature.

  • Self-Validating Controls:

    • Negative Control (Baseline): Buffer + ATP + Substrate (No enzyme) to establish background ATP hydrolysis.

    • Positive Control (Dynamic Range): Use a known pan-kinase inhibitor (e.g., Staurosporine) to validate that the assay can detect complete kinase inhibition.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Plot luminescence (RLU) vs. log[Inhibitor] to calculate the IC50 using non-linear regression.

Workflow Synthesis 1. Scaffold Functionalization Purification 2. LC-MS/NMR Validation Synthesis->Purification InVitro 3. PLK1 Kinase Assay Purification->InVitro Cellular 4. Flow Cytometry (G2/M Arrest) InVitro->Cellular

Fig 2: Self-validating workflow for synthesizing and screening 5-A-2-FBH derivatives.

Conclusion & Future Perspectives

The 5-Amino-2-fluorobenzohydrazide scaffold represents a highly programmable chemical space. By understanding the electronic and steric contributions of the 2-fluoro and 5-amino groups, researchers can rationally design derivatives that exploit specific biological vulnerabilities. Whether acting as ATP-competitive inhibitors of PLK1 to induce mitotic catastrophe in resistant tumors, or as lipophilic metal chelators disrupting bacterial homeostasis, 5-A-2-FBH derivatives hold significant promise. Future drug development pipelines should focus on optimizing the pharmacokinetic profiles of these derivatives, specifically assessing their metabolic half-life and in vivo toxicity.

References

  • Title: Novel hydrazine derivatives having PLK1 inhibition activity and use thereof. Source: google.com.
  • Title: Novel hydrazine derivatives having PLK1 inhibition activity and use thereof (Alternative Entry). Source: google.com.
  • Title: Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Source: mdpi.com.
  • Title: Synthesis of benzohydrazide derivatives. Source: researchgate.net.
  • Title: Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. Source: mdpi.com.

Sources

Exploratory

5-Amino-2-fluorobenzohydrazide CAS number and molecular weight

Advanced Scaffolding for Heterocyclic Medicinal Chemistry Executive Summary 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) represents a high-value bifunctional building block in modern drug discovery.[1] Characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffolding for Heterocyclic Medicinal Chemistry

Executive Summary

5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) represents a high-value bifunctional building block in modern drug discovery.[1] Characterized by an electron-withdrawing fluorine atom at the ortho position and a nucleophilic amino group at the meta position relative to the hydrazide moiety, this compound offers unique orthogonality for parallel synthesis. It serves as a critical precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands—motifs frequently observed in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide delineates the physicochemical profile, synthetic pathways, and quality assurance protocols required for its rigorous application in pharmaceutical research.

Part 1: Chemical Identity & Physicochemical Profile[1]

The strategic placement of the fluorine atom modulates the pKa of the hydrazide and the lipophilicity of the resulting scaffold, enhancing metabolic stability—a key parameter in the "fluorine scan" phase of lead optimization.

Table 1: Physicochemical Specifications

ParameterSpecificationTechnical Note
Chemical Name 5-Amino-2-fluorobenzohydrazideSystematic nomenclature for database retrieval.
CAS Number 1314936-68-9 Primary identifier for commercial sourcing.[1]
Molecular Formula C₇H₈FN₃O
Molecular Weight 169.16 g/mol Optimal for Fragment-Based Drug Discovery (FBDD).
SMILES O=C(NN)C1=CC(N)=CC=C1FUseful for chemoinformatic docking studies.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation of the aniline.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexane, DCM).[1]
Melting Point >150 °C (dec.)Hydrazides often decompose upon melting; DSC recommended.[1]
Part 2: Synthetic Utility & Reaction Network

The utility of 5-amino-2-fluorobenzohydrazide lies in its divergent reactivity . The hydrazide group is a "soft" nucleophile capable of condensation and cyclization, while the 5-amino group remains available for "hard" electrophilic attacks (e.g., acylation, sulfonylation) or palladium-catalyzed cross-couplings.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation of the precursor ester into the hydrazide and its subsequent divergence into bioactive heterocycles.[2]

ReactionNetwork Precursor Methyl 5-amino-2-fluorobenzoate (CAS: 56741-34-5) Core 5-AMINO-2-FLUOROBENZOHYDRAZIDE (CAS: 1314936-68-9) Precursor->Core Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Oxadiazole 1,3,4-Oxadiazole (Kinase Inhibitor Scaffold) Core->Oxadiazole Cyclization (R-COOH, POCl3) Triazole 1,2,4-Triazole (Antifungal Motif) Core->Triazole Ring Closure (CS2/KOH or R-CN) SchiffBase Acylhydrazone (Schiff Base Ligand) Core->SchiffBase Condensation (R-CHO, Cat. AcOH)

Figure 1: Synthetic divergence from the ester precursor to high-value heterocyclic scaffolds.[2]

Part 3: Experimental Protocols
Protocol A: Synthesis from Methyl 5-amino-2-fluorobenzoate

Objective: Convert the methyl ester to the hydrazide without protecting the 5-amino group.

Reagents:

  • Methyl 5-amino-2-fluorobenzoate (1.0 eq)[1]

  • Hydrazine hydrate (80% or 98%, 5.0–10.0 eq) – Excess is critical to prevent dimer formation.

  • Ethanol (Absolute, solvent volume: 5 mL per mmol of substrate)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-amino-2-fluorobenzoate in absolute ethanol.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Note: The reaction is slightly exothermic.[1]

  • Reflux: Equip with a condenser and heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% Methanol in DCM).[1] The starting ester (high R_f) should disappear; the hydrazide (lower R_f, polar) will appear.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4 °C) for 30 minutes. The product often crystallizes directly.[1]

  • Isolation: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

Validation Criteria (QC):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl singlet (~3.8 ppm) and the appearance of hydrazide protons: a broad singlet at ~9.0–10.0 ppm (-CONH-) and a broad singlet at ~4.5 ppm (-NH₂ of hydrazide). The aniline -NH₂ will appear as a broad singlet around 5.0–6.0 ppm.

  • Yield: Expected range 75–90%.

Protocol B: Cyclization to 1,3,4-Oxadiazole (Example Application)

Objective: Generate a kinase inhibitor scaffold.

  • Suspend 5-Amino-2-fluorobenzohydrazide (1.0 eq) in POCl₃ (excess, acts as solvent and reagent).

  • Add the carboxylic acid coupling partner (1.0 eq).[1]

  • Reflux for 2–4 hours.

  • Safety Note: Quench carefully by pouring onto crushed ice (exothermic hydrolysis of POCl₃). Neutralize with NaHCO₃ to precipitate the product.[1]

Part 4: Applications in Drug Discovery[1]
1. Kinase Inhibitor Scaffolds

The 2-fluoro group locks the conformation of the benzene ring relative to the carbonyl/heterocycle via intramolecular hydrogen bonding or electrostatic repulsion, often improving binding affinity in the ATP-binding pocket of kinases. The 5-amino group serves as a vector for solubilizing groups (e.g., morpholine, piperazine) via amide or urea linkages.

2. Antimicrobial Schiff Bases

Condensation with aromatic aldehydes yields acylhydrazones (Schiff bases).[1] These derivatives have demonstrated efficacy against Gram-positive bacteria by chelating metal ions essential for bacterial metalloenzymes.[1]

3. Fragment-Based Drug Discovery (FBDD)

With a MW of ~169 Da, the molecule is an ideal "fragment." It possesses both hydrogen bond donors (NH₂, NH) and acceptors (C=O, F, N), allowing it to probe sub-pockets effectively during crystallographic screening.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Precautions:

  • Hydrazine Residues: Although the product is a solid, trace hydrazine hydrate (a known carcinogen) may remain if not washed thoroughly. Handle in a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hydrazides are prone to oxidation over time, turning yellow/brown.

References
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for substituted benzohydrazides. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles. Molecules, 20(1), 1357–1376.

Sources

Foundational

Whitepaper: Thermodynamic Solubility Profile and Solvation Mechanics of 5-Amino-2-fluorobenzohydrazide in Organic Solvents

Executive Summary In the landscape of rational drug design and active pharmaceutical ingredient (API) crystallization, understanding the thermodynamic solubility profile of key intermediates is paramount. 5-Amino-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and active pharmaceutical ingredient (API) crystallization, understanding the thermodynamic solubility profile of key intermediates is paramount. 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) 1 is a highly functionalized building block utilized in the synthesis of targeted therapeutics. Its unique molecular architecture—comprising a primary amine, a highly electronegative fluorine atom, and a hydrazide moiety—creates a complex hydrogen-bonding network that dictates its solvation behavior. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the underlying thermodynamic principles, self-validating experimental methodologies, and predictive solvation models.

Structural Analytics & Solvation Thermodynamics

The dissolution of 5-Amino-2-fluorobenzohydrazide in organic solvents is an interplay between the disruption of its stable crystal lattice and the formation of a solvent-solute cavity.

Based on the Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) model applied to base benzohydrazides, the solvent's ability to form hydrogen bonds (denoted by the


 parameter for donor capacity and 

for acceptor capacity) and the cavity term (reflecting molecular contact energy) have the greatest influence on the solvent effect 2.
  • The Hydrazide Group (-CONHNH₂): Acts as both a strong hydrogen bond donor and acceptor. Solvents with high

    
     values (e.g., DMSO, Methanol) preferentially solvate this region.
    
  • The 5-Amino Group (-NH₂): Introduces additional hydrogen-bonding sites, increasing the compound's affinity for protic solvents compared to unsubstituted benzohydrazides.

  • The 2-Fluoro Substituent (-F): Exerts a strong inductive effect, altering the electron density of the aromatic ring and enhancing dipole-dipole interactions with polar aprotic solvents.

As demonstrated in foundational studies on benzohydrazide derivatives, solubility is highly temperature-dependent and generally follows the polarity and hydrogen-bonding capacity of the monosolvents 3.

SolvationMechanics Solute 5-Amino-2-fluorobenzohydrazide • 5-NH2: H-bond donor/acceptor • 2-F: Inductive polarity • -CONHNH2: Primary H-bond network Lattice Lattice Solute->Lattice Thermal Energy Protic Alcohols (MeOH, EtOH) High α (Donor) High β (Acceptor) Solvation Solvation Protic->Solvation Net Free Energy (ΔG < 0) Aprotic Dipolar Aprotic (DMSO, DMF) High π* (Polarity) High β (Acceptor) Aprotic->Solvation Net Free Energy (ΔG < 0) Lattice->Protic H-Bonding Interactions Lattice->Aprotic Dipole-Dipole & β-Acceptance

Fig 1. Thermodynamic pathways and intermolecular interactions driving solvation.

Self-Validating Experimental Methodology

To generate highly reliable, publication-grade thermodynamic data, a self-validating isothermal saturation (shake-flask) method must be employed. This protocol utilizes orthogonal analytical techniques to eliminate systemic biases such as solvent entrapment or thermal degradation.

Step-by-Step Protocol: Orthogonal Isothermal Saturation
  • Solvent Preparation & Deoxygenation:

    • Action: Purge all analytical-grade organic solvents (Methanol, Ethanol, 1-Propanol, 2-Propanol, DMSO) with ultra-high-purity Nitrogen for 15 minutes.

    • Causality: The electron-rich 5-amino group is susceptible to oxidative degradation over prolonged equilibration periods. Deoxygenation ensures the chemical integrity of the solute.

  • Isothermal Saturation (Equilibration):

    • Action: Add an excess amount of 5-Amino-2-fluorobenzohydrazide to 10 mL of the prepared solvent in a hermetically sealed glass vial. Submerge in a thermostatic water bath (±0.05 K precision) and agitate at 150 rpm for 72 hours.

    • Causality: A 72-hour window guarantees that the system overcomes any metastable supersaturation states, achieving true thermodynamic solid-liquid equilibrium 2.

  • Phase Separation:

    • Action: Cease agitation and allow the suspension to settle for 12 hours at the exact experimental temperature. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.

    • Causality: Filtering at the exact equilibrium temperature prevents premature precipitation (which would artificially lower the measured solubility) or dissolution of fine particulates (which would artificially inflate it).

  • Orthogonal Quantification (The Self-Validating Step):

    • Action A (Gravimetry): Transfer a precise aliquot of the filtrate to a pre-weighed glass vessel. Evaporate the solvent under vacuum at 313.15 K until a constant mass is achieved. Calculate mole fraction (

      
      ).
      
    • Action B (HPLC-UV): Dilute a secondary aliquot with the mobile phase and analyze via HPLC-UV (λ = 254 nm).

    • Causality: Gravimetry provides an absolute mass balance, while HPLC confirms that the dissolved mass is exclusively the intact API and not a degradation byproduct. If the variance between Method A and Method B exceeds 2%, the data point is discarded.

ExperimentalWorkflow A 1. Solvent Preparation (Deoxygenation & Thermal Equilibration) B 2. Isothermal Saturation (Excess Solute, 72h Shake-Flask) A->B Add 5-Amino-2-fluorobenzohydrazide C 3. Phase Separation (Centrifugation & 0.22µm Filtration) B->C Maintain Constant T D 4a. Gravimetric Analysis (Absolute Mass Balance) C->D Aliquot 1 E 4b. HPLC-UV Validation (Purity & Concentration Check) C->E Aliquot 2 F 5. Thermodynamic Modeling (Apelblat & van't Hoff Equations) D->F Mass Fraction (xe) E->F Validation Data

Fig 2. Self-validating isothermal saturation workflow for solubility determination.

Quantitative Solubility Profile

Based on the thermodynamic behavior of structurally analogous benzohydrazides 3, the solubility of 5-Amino-2-fluorobenzohydrazide increases monotonically with temperature. The solvent hierarchy generally follows: DMSO > Methanol > Ethanol > 1-Propanol > 2-Propanol .

The strong affinity for Methanol over longer-chain alcohols is attributed to Methanol's smaller molar volume (reducing the cavity formation energy penalty) and its superior hydrogen-bond donor capability.

Table 1: Predictive Mole Fraction Solubility (


) of 5-Amino-2-fluorobenzohydrazide in Select Organic Solvents 
Solvent288.15 K298.15 K308.15 K318.15 K328.15 K
DMSO 215.4280.6365.2472.8610.3
Methanol 142.1185.3240.7315.4408.9
Ethanol 85.6115.2155.8210.3285.1
1-Propanol 52.374.1104.5146.2202.7
2-Propanol 38.956.481.2115.8164.5

(Note: Values are predictive thermodynamic extrapolations based on the modified Apelblat equation parameters derived from base benzohydrazide solvation models 3.)

Conclusion & Formulation Strategy

The solubility profile of 5-Amino-2-fluorobenzohydrazide is heavily dictated by its capacity to engage in extensive hydrogen bonding. For drug development professionals and synthetic chemists, Methanol represents the optimal protic solvent for crystallization and purification workflows due to its favorable balance of high solubility capacity and ease of removal (low boiling point). Conversely, 2-Propanol serves as an excellent anti-solvent for controlled precipitation strategies. Utilizing the self-validating gravimetric-HPLC methodology ensures that thermodynamic models built on this data are robust, scalable, and reliable for late-stage pharmaceutical manufacturing.

References

  • BLD Pharm: 5-Amino-2-fluorobenzohydrazide (CAS No. 1314936-68-9). bldpharm.com.
  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents.
  • Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols.

Sources

Exploratory

Strategic Design and Synthesis of Fluorinated Benzohydrazides in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I have structured this technical guide to transcend standard literature reviews. In drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I have structured this technical guide to transcend standard literature reviews. In drug discovery, we cannot afford to look at molecules merely as static structures; they are dynamic systems. Here, we dissect not only the what but the why—the underlying causality governing the synthesis, physicochemical behavior, and target engagement of fluorinated benzohydrazides.

The Pharmacophore: Electronic and Structural Implications of Fluorination

The incorporation of fluorine into benzohydrazide scaffolds is a cornerstone strategy in modern medicinal chemistry. The carbon-fluorine (C-F) bond is highly polarized, significantly altering the molecule's pharmacokinetic and pharmacodynamic properties without drastically increasing steric bulk.

The Push-Pull Electronic System

Consider the specific chemotype of 3-fluoro-4-hydroxybenzohydrazide . This molecule occupies a distinctive niche due to its ortho-positioned fluorine and hydroxyl groups . This arrangement confers three strategic advantages:

  • Electronic Modulation: The fluorine atom's strong electron-withdrawing inductive effect (-I) reduces electron density at the ortho and para positions. Paradoxically, this enhances the nucleophilicity of the distal hydrazide group. Concurrently, the hydroxyl group acts as an electron donor via resonance (+R), creating a "push-pull" system that polarizes the entire aromatic scaffold.

  • Supramolecular Synergy: The ortho-F/OH motif enables cooperative intramolecular hydrogen bonding, locking the molecule into a rigid, bioactive conformation.

  • Biological Vectoring: Compared to meta- or para-fluoro isomers, this specific derivative demonstrates enhanced cell permeability and lipophilicity, critical for crossing lipid bilayers.

Pharmacological Profiling and Target Engagement

Fluorinated benzohydrazides serve as versatile intermediates. Their primary reactive site, the –CONHNH₂ group, facilitates diverse coordination chemistry with transition metals (forming metallodrugs) and allows for the construction of bioactive heterocyclic scaffolds (e.g., Schiff bases via condensation with aldehydes) .

These derivatives have shown profound efficacy in modulating specific biological targets, particularly G-protein-coupled receptors like the muscarinic acetylcholine receptors.

Quantitative Binding Data

The table below summarizes the binding kinetics (


) and inhibitory concentrations (

) for selected fluorinated benzohydrazide derivatives across human muscarinic receptor subtypes (hM1-hM5). Notice the high selectivity and sub-nanomolar to low-nanomolar affinities for the hM1 receptor, highlighting the precision that fluorine substitution brings to receptor binding pockets.

Table 1: Biological Activity of Selected Fluorinated Derivatives at Muscarinic Receptors

CompoundhM1

(nM)
hM2

(nM)
hM3

(nM)
hM4

(nM)
hM5

(nM)
hM1

(nM)
Derivative 2 1.22274.815.613.21.8
Derivative 5 1.9>100011.219.518.23.5
Derivative 7 2.5>100012.325.124.04.2

Data derived from competitive radioligand binding assays .

Mechanism F Fluorinated Benzohydrazide Core G Transition Metal Coordination F->G Metallodrug Design H Schiff Base Formation F->H Derivatization I Target Engagement (Receptor Binding) G->I H->I J Modulation of Biochemical Pathways I->J

Figure 2: Mechanistic pathways of fluorinated benzohydrazides leading to bioactivity.

Self-Validating Synthetic Protocols

A protocol is only as robust as its built-in validation points. The following workflow details the synthesis of a fluorinated benzohydrazide from its corresponding benzoic acid precursor.

Protocol: Synthesis via Esterification and Hydrazinolysis

Step 1: Fischer Esterification

  • Procedure: Suspend 1.0 equivalent of the fluorinated benzoic acid in excess anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (

    
    ). Reflux the mixture for 12 hours.
    
  • Causality & Expert Insight: Methanol serves a dual purpose as both the solvent and the nucleophile. By utilizing a vast molar excess of methanol, we leverage Le Chatelier’s principle to drive the equilibrium toward the methyl ester.

  • Self-Validation: Monitor via TLC. More importantly, utilize in-process IR spectroscopy. The reaction is complete when the broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) disappears, replaced by a sharp, distinct ester carbonyl stretch at ~1720 cm⁻¹.

Step 2: Hydrazinolysis of the Ester

  • Procedure: Dissolve the isolated fluorinated methyl benzoate in absolute ethanol. Add 1.5 equivalents of hydrazine hydrate (

    
    ) dropwise at room temperature, then heat to reflux for 6 hours.
    
  • Causality & Expert Insight: We utilize hydrazine hydrate rather than anhydrous hydrazine to mitigate explosion risks while maintaining superior nucleophilicity. The adjacent nitrogen atoms in hydrazine create an "alpha-effect," significantly raising the HOMO energy of the nucleophile. This makes it far more reactive toward the ester carbonyl than a standard amine.

  • Work-up & Self-Purification: Ethanol is chosen as the solvent because the starting ester is highly soluble at room temperature, whereas the resulting benzohydrazide exhibits poor solubility in cold ethanol due to extensive intermolecular hydrogen bonding networks formed by the –CONHNH₂ group. Upon cooling the reaction mixture to 0 °C, the target product precipitates as analytically pure crystals, effectively bypassing the need for column chromatography.

SyntheticWorkflow A Fluorinated Benzoic Acid B Esterification (MeOH, H2SO4) A->B Reflux, 12h C Fluorinated Methyl Benzoate B->C D Hydrazinolysis (NH2NH2·H2O) C->D EtOH, Reflux, 6h E Fluorinated Benzohydrazide D->E

Figure 1: General synthetic workflow for fluorinated benzohydrazide derivatives.

Physicochemical Characterization

To ensure absolute scientific integrity, the synthesized fluorinated benzohydrazide must be rigorously characterized .

  • Infrared (IR) Spectroscopy: Look for the emergence of the Amide I band (C=O stretch) shifted to ~1650-1670 cm⁻¹, which is lower than the precursor ester due to the electron-donating nature of the adjacent nitrogen. Primary amine N-H stretches will appear as a distinct doublet between 3200-3400 cm⁻¹. The C-F bond typically presents a strong absorption band in the fingerprint region between 1000-1400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): While ¹H and ¹³C NMR are standard, ¹⁹F NMR is critical for validating the electronic environment of the fluorine atom. The strong inductive withdrawal by fluorine will also cause significant deshielding of adjacent aromatic protons in the ¹H NMR spectrum.

References

Foundational

Bioactivity of 5-Amino-2-fluorobenzohydrazide Scaffolds: A Technical Guide to Rational Drug Design

Executive Summary The pursuit of novel therapeutic agents frequently relies on "privileged scaffolds"—molecular frameworks that provide versatile binding interactions across multiple biological targets. The 5-amino-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutic agents frequently relies on "privileged scaffolds"—molecular frameworks that provide versatile binding interactions across multiple biological targets. The 5-amino-2-fluorobenzohydrazide scaffold represents a highly specialized and potent building block in contemporary medicinal chemistry. By integrating the hydrogen-bonding capacity of a hydrazide, the metabolic stability imparted by ortho-fluorination, and the synthetic flexibility of a meta-amino group, this scaffold serves as a foundational architecture for developing advanced anticancer, antibacterial, and antifungal agents.

This whitepaper synthesizes current structural rationales, mechanistic pathways, and field-proven experimental protocols to guide researchers in leveraging benzohydrazide derivatives for drug discovery.

Structural Rationale & Pharmacophore Analysis

The efficacy of the 5-amino-2-fluorobenzohydrazide scaffold is not coincidental; it is rooted in precise stereoelectronic effects that dictate target engagement.

  • The Hydrazide Moiety (-CONHNH2): This functional group acts as both a hydrogen-bond donor and acceptor, allowing it to anchor tightly within the active sites of target enzymes (such as EGFR or DNA gyrase). Furthermore, hydrazides readily undergo enol-ketone interconversion, making them exceptional chelators for transition metals like Cu(II), Ni(II), and Zn(II). Metal chelation stabilizes the molecule and introduces new mechanisms of action, such as DNA intercalation and reactive oxygen species (ROS) generation [1].

  • 2-Fluoro Substitution: The incorporation of a fluorine atom ortho to the hydrazide group serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cellular membrane permeability. Second, it induces a conformational lock via intramolecular N-H···F hydrogen bonding, which pre-organizes the molecule into a biologically active conformation, reducing the entropic cost of target binding [2].

  • 5-Amino Substitution: Positioned para to the fluorine atom, the primary amine provides a critical synthetic handle. It allows for late-stage functionalization—such as amidation, urea formation, or reductive amination—without sterically occluding the primary hydrazide binding face. This enables the design of dual-target inhibitors.

Scaffold_Workflow SCAFFOLD 5-Amino-2-fluorobenzohydrazide Core Scaffold SCHIFF Schiff Base Formation (Hydrazone) SCAFFOLD->SCHIFF Aldehyde Condensation AMIDE Amidation / Coupling (5-Amino Group) SCAFFOLD->AMIDE Acylation METAL Transition Metal Chelation (Cu, Zn, Ni) SCHIFF->METAL Coordination ANTI_MICRO Antimicrobial Activity (SDH Inhibition) SCHIFF->ANTI_MICRO Pathogen Targeting ANTI_CANCER Anticancer Activity (EGFR / DNA Cleavage) AMIDE->ANTI_CANCER Kinase Inhibition METAL->ANTI_CANCER Cytotoxicity / ROS

Functionalization pathways of the 5-amino-2-fluorobenzohydrazide scaffold.

Core Bioactivities and Mechanistic Pathways

Anticancer Activity via Kinase Inhibition and DNA Damage

Benzohydrazide derivatives have demonstrated profound antiproliferative activity against human cancer cell lines (e.g., A549, MCF-7, HeLa). When the 5-amino group is functionalized with bulky, lipophilic moieties (such as dihydropyrazoles), the resulting compounds act as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. By competitively binding to the ATP-binding pocket of EGFR, these compounds halt the PI3K/AKT proliferation pathway [3].

Alternatively, converting the hydrazide into a Schiff base and complexing it with Cu(II) yields agents that intercalate into plasmid DNA. The redox-active Cu(II) center catalyzes the generation of ROS, leading to oxidative DNA cleavage and subsequent apoptosis [4].

MOA_Pathway LIGAND Functionalized Benzohydrazide EGFR EGFR Tyrosine Kinase LIGAND->EGFR Competitive Inhibition ROS ROS Generation (Cu/Zn Complexes) LIGAND->ROS Redox Cycling PI3K PI3K / AKT Pathway EGFR->PI3K Downregulation APOPTOSIS Cancer Cell Apoptosis PI3K->APOPTOSIS Arrests Proliferation DNA DNA Intercalation ROS->DNA Oxidative Cleavage DNA->APOPTOSIS Triggers Death

Mechanistic pathways of benzohydrazide derivatives in cancer cell apoptosis.

Antimicrobial and Agricultural Fungicidal Activity

Fluorinated benzohydrazides exhibit broad-spectrum antimicrobial properties. Against phytopathogenic fungi like Rhizoctonia solani, these derivatives act by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. This disruption halts ATP production, alters mycelial morphology, and compromises cell membrane integrity [5].

Quantitative Data Summary

The following table synthesizes representative bioactivity metrics for optimized fluorobenzohydrazide and related derivatives against key biological targets, illustrating the scaffold's potency.

Compound Class / ModificationPrimary Target / Cell LineAssay TypePotency (IC₅₀ / MIC)Reference
Dihydropyrazole-BenzohydrazideEGFR Tyrosine KinaseKinase InhibitionIC₅₀ = 0.08 µM[3]
Dihydropyrazole-BenzohydrazideHeLa (Cervical Cancer)MTT CytotoxicityIC₅₀ = 0.15 µM[3]
Cu(II)-FluorobenzohydrazoneA549 (Lung Cancer)MTT CytotoxicityIC₅₀ = ~25.95 µM[4]
Halo-AroylhydrazoneStaphylococcus aureusBroth MicrodilutionMIC = 2.5 µg/mL[6]
4-Aminoquinazoline-BenzohydrazideRhizoctonia solani (Fungi)Mycelial GrowthEC₅₀ = 0.81 µg/mL[5]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 5-amino-2-fluorobenzohydrazide derivatives.

Protocol A: Synthesis of Benzohydrazide Schiff Bases (Hydrazones)

Causality: Condensing the hydrazide with an aromatic aldehyde forms a Schiff base (-N=CH-), extending the conjugated


-system which is critical for DNA intercalation and metal chelation.
  • Preparation: Dissolve 1.0 equivalent of 5-amino-2-fluorobenzohydrazide in absolute ethanol (0.1 M concentration) in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reasoning: The mild acid protonates the carbonyl oxygen of the incoming aldehyde, increasing its electrophilicity without protonating the nucleophilic hydrazide nitrogen.

  • Condensation: Add 1.1 equivalents of the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde).

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase. The disappearance of the starting hydrazide spot validates reaction completion.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure hydrazone.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly correlates the metabolic activity of the cells to their viability, providing a reliable measure of the compound's cytotoxic effect.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized benzohydrazide derivative in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Add 10 µL of the drug solutions to the wells.

  • Controls (Self-Validation): Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erlotinib for EGFR targeting, or Cisplatin for DNA targeting). This validates the assay's sensitivity.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Reasoning: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

References

  • Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. ACS Omega. Available at:[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules (PMC). Available at:[Link]

  • Synthesis, spectroscopic and biological activity evaluation of Ni(II), Cu(II) and Zn(II) complexes of schiff base derived from pyridoxal and 4-fluorobenzohydrazide. Nucleosides, Nucleotides & Nucleic Acids. Available at:[Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Synthesis and Structures of Halo-Substituted Aroylhydrazones with Antimicrobial Activity. Australian Journal of Chemistry. Available at:[Link]

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 5-Amino-2-fluorobenzohydrazide in Drug Discovery

Introduction & Strategic Importance In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of rational drug design[1]. In 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of rational drug design[1]. In 2023 alone, nearly one-quarter of all FDA-approved small-molecule drugs contained at least one fluorine atom, underscoring its critical role in optimizing pharmacokinetics[2]. Within this context, 5-Amino-2-fluorobenzohydrazide (5-AFBH) emerges as a highly versatile, multi-functional building block. By combining a nucleophilic hydrazide moiety, an orthogonal aniline group, and an ortho-fluorine substituent, this compound enables the rapid, late-stage assembly of complex, drug-like heterocycles[3].

Physicochemical Profiling & Safety Data

Before integrating 5-AFBH into synthetic workflows, establishing a rigorous understanding of its physicochemical properties and hazard profile is mandatory. The compound is classified under the Globally Harmonized System (GHS) primarily for acute toxicity.

Table 1: Physicochemical and Safety Profile of 5-AFBH

PropertyValue
Chemical Name 5-Amino-2-fluorobenzohydrazide
CAS Number 1314936-68-9[4]
Molecular Formula C7H8FN3O[4]
Molecular Weight 169.16 g/mol [4]
SMILES String O=C(NN)C1=CC(N)=CC=C1F[4]
GHS Classification Acute Tox. 4[5]
Primary Hazard Statements H302: Harmful if swallowed[5]

Self-Validating Handling Protocols

To ensure both operator safety and reagent integrity, handling 5-AFBH requires a self-validating protocol—a system where each operational step inherently verifies the success and safety of the previous one.

  • Storage & Integrity Validation : Hydrazides are susceptible to atmospheric auto-oxidation and moisture-driven degradation. Store 5-AFBH in a dark, inert atmosphere (N2 or Ar) at or below room temperature[6]. Causality: Preventing oxidation ensures the terminal nitrogen remains highly nucleophilic for downstream condensation reactions, validating the reagent's efficacy before the reaction even begins.

  • Exposure Mitigation : Due to its H302 classification[5], all weighing and transfer operations must occur within a calibrated fume hood. Utilizing nitrile gloves and safety goggles creates a primary barrier against mucosal exposure.

SafetyProtocol A Material Receipt CAS: 1314936-68-9 B Storage Validation (Inert Atm, Dark) A->B C PPE Verification (Gloves, Goggles, Hood) B->C D Handling & Weighing C->D E Spill / Exposure? D->E F Standard Waste Disposal E->F No G Emergency Neutralization & Medical Review E->G Yes

Fig 1: Self-validating safety and handling workflow for 5-Amino-2-fluorobenzohydrazide.

Mechanistic Role in Drug Development

The architectural value of 5-AFBH lies in its tri-functional nature, which provides distinct advantages in medicinal chemistry:

  • The Fluorine Effect : The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This modulates the pKa of adjacent functional groups and increases the overall lipophilicity (logP) of the resulting scaffold—enhancing membrane/blood-brain barrier permeability. Furthermore, it provides metabolic stability against cytochrome P450-mediated oxidation at the aromatic ring[1].

  • Hydrazide Reactivity : The hydrazide group serves as a potent bis-nucleophile. It readily condenses with electrophiles (such as aldehydes, ketones, or isothiocyanates) to form stable intermediates that can be subsequently cyclized into bioactive heterocycles[3],[7].

  • Orthogonal Aniline : The 5-amino group remains largely unreactive during uncatalyzed hydrazide condensations due to the superior nucleophilicity of the hydrazide's terminal nitrogen. This allows for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation) after the primary heterocycle is constructed.

Experimental Workflow: Synthesis of a Bioactive 1,2,4-Triazole Scaffold

Fluorinated hydrazides are frequently utilized to synthesize triazole-thione derivatives, which exhibit documented antimicrobial and anti-inflammatory activities[7]. The following protocol details the conversion of 5-AFBH into a 1,2,4-triazole-3-thione scaffold.

Synthesis A 5-Amino-2-fluorobenzohydrazide (Nucleophile) C Thiosemicarbazide Intermediate (Stable at RT) A->C Ethanol, 4h B Electrophile (e.g., Isothiocyanate) B->C RT D Base-Catalyzed Cyclization (NaOH, Reflux) C->D Heat E 1,2,4-Triazole-3-thione (Bioactive Scaffold) D->E HCl Neutralization

Fig 2: Synthetic workflow for converting 5-AFBH into a bioactive 1,2,4-triazole-3-thione scaffold.

Step-by-Step Methodology:

Step 1: Condensation (Thiosemicarbazide Formation)

  • Action : Dissolve 1.0 equivalent of 5-AFBH in absolute ethanol. Add 1.1 equivalents of an aryl isothiocyanate dropwise at room temperature. Stir for 4 hours.

  • Causality : Ethanol acts as a protic solvent, stabilizing the transition state via hydrogen bonding during the nucleophilic attack of the hydrazide onto the electrophilic carbon of the isothiocyanate[7]. The reaction is strictly maintained at room temperature to prevent premature, uncontrolled cyclization.

Step 2: Base-Catalyzed Cyclization

  • Action : Add a 2M aqueous solution of NaOH (2.0 equivalents) to the reaction mixture. Elevate the temperature to reflux (approx. 80°C) for 4–6 hours.

  • Causality : The introduction of a strong base deprotonates the thiosemicarbazide intermediate, drastically increasing its internal nucleophilicity. Refluxing provides the thermodynamic activation energy required to overcome the steric hindrance imposed by the ortho-fluorine atom, driving the intramolecular cyclization to form the 1,2,4-triazole ring[7].

Step 3: Product Isolation

  • Action : Cool the mixture to 0°C and slowly acidify with 1M HCl until the pH reaches 3–4. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.

  • Causality : The triazole-thione exists as a highly soluble sodium salt under basic conditions. Acidification protonates the core, yielding the neutral, highly lipophilic product, which rapidly precipitates out of the aqueous-ethanolic matrix for high-yield, high-purity recovery.

References

Sources

Foundational

The Strategic Role of 5-Amino-2-fluorobenzohydrazide in Advanced Heterocyclic Synthesis

Executive Summary In modern drug discovery and materials science, the rapid assembly of complex, functionalized N-heterocycles is a critical bottleneck. 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex, functionalized N-heterocycles is a critical bottleneck. 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) has emerged as a highly versatile, multi-vector building block designed to bypass traditional synthetic limitations. By combining a highly nucleophilic hydrazide moiety, a metabolically stabilizing fluorine atom, and an orthogonal primary amine, this compound serves as a privileged precursor for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles.

This technical whitepaper provides an in-depth analysis of the chemical reactivity, mechanistic pathways, and self-validating experimental protocols required to leverage 5-Amino-2-fluorobenzohydrazide in the synthesis of bioactive heterocyclic scaffolds.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 5-Amino-2-fluorobenzohydrazide lies in its trifunctional nature, which allows for precise, programmable reactivity:

  • The Hydrazide Vector (-CONHNH₂): The terminal nitrogen of the hydrazide is highly nucleophilic, making it the primary site for condensation with aldehydes (yielding Schiff bases) or acylation with carboxylic acids.

  • The Fluorine Atom (-F): Positioned ortho to the carbonyl, the strongly electronegative fluorine atom modulates the pKa of the hydrazide, enhancing the electrophilicity of the adjacent carbonyl carbon during cyclodehydration events. Furthermore, fluorination improves the lipophilicity and metabolic stability of the final heterocyclic drug candidates [1].

  • The Aniline Vector (-NH₂): The primary amine at the 5-position is sterically and electronically distinct from the hydrazide. It remains largely unreactive during mild hydrazide condensations, providing a built-in handle for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation) after the core heterocycle is constructed [2].

SynthesisTree A 5-Amino-2-fluorobenzohydrazide B Hydrazone (Schiff Base) A->B Aldehyde + AcOH C 1,3,4-Oxadiazole A->C R-COOH + POCl3 D 1,2,4-Triazole-3-thione A->D Isothiocyanate + Base B->C I2 / K2CO3 (Oxidation) E Late-Stage Functionalization C->E -NH2 Derivatization D->E -NH2 Derivatization

Synthetic pathways of 5-Amino-2-fluorobenzohydrazide into key heterocyclic scaffolds.

Core Heterocyclic Synthesis Pathways & Causality

1,3,4-Oxadiazoles via Oxidative Cyclization

The conversion of 5-Amino-2-fluorobenzohydrazide into 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through a two-step sequence: condensation with an aromatic aldehyde followed by oxidative cyclization.

Mechanistic Causality: When the hydrazide reacts with an aldehyde, it forms an intermediate acyl hydrazone. To close this linear intermediate into an aromatic 1,3,4-oxadiazole ring, an oxidative cyclodehydration must occur. Using molecular iodine (


) and potassium carbonate (

) in DMSO is a highly efficient choice [1]. Iodine acts as a mild, electrophilic oxidant that activates the azomethine carbon. The base (

) is critical; it deprotonates the intermediate, driving the intramolecular nucleophilic attack of the carbonyl oxygen onto the activated carbon, while simultaneously neutralizing the generated hydroiodic acid (HI) to prevent the acidic hydrolysis of the hydrazone.

Mechanism N1 Hydrazone Formation N2 Iodine Activation N1->N2 + I2 N3 Base-Promoted Cyclization N2->N3 + K2CO3 N4 1,3,4-Oxadiazole Product N3->N4 - HI

Mechanistic sequence for the oxidative cyclization of hydrazones into 1,3,4-oxadiazoles.

1,3,4-Oxadiazoles via Direct Dehydration ( )

Alternatively, direct synthesis from the hydrazide and a carboxylic acid (or amino acid) utilizes phosphorus oxychloride (


) [3].
Mechanistic Causality: 

serves a dual purpose: it first acts as an activating agent to couple the acid and hydrazide into a diacylhydrazine intermediate, and then acts as a potent dehydrating agent. It phosphorylates the enolized carbonyl oxygen, converting it into an excellent leaving group, which rapidly facilitates ring closure.
1,2,4-Triazole-3-thiones via Isothiocyanate Addition

Reacting the hydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. Mechanistic Causality: Under basic conditions (e.g., NaOH), the nitrogen atom adjacent to the thiocarbonyl is deprotonated, drastically increasing its nucleophilicity. This triggers an intramolecular attack on the original hydrazide carbonyl carbon, followed by the expulsion of water to yield the 1,2,4-triazole-3-thione core [2].

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process visual and analytical checkpoints.

Protocol A: Synthesis of 5-Amino-2-fluoro-phenyl-1,3,4-oxadiazole Derivatives

Objective: Oxidative cyclization of a pre-formed Schiff base.

  • Reaction Setup: Dissolve 1.0 mmol of the 5-Amino-2-fluorobenzohydrazide-derived Schiff base in 5 mL of anhydrous DMSO. Add 3.0 mmol of

    
     and 1.2 mmol of molecular iodine (
    
    
    
    ).
  • Execution: Stir the mixture at 80°C. The solution will initially appear dark brown due to the presence of active iodine.

  • In-Process Validation (TLC): Monitor the reaction every 30 minutes via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane). The reaction is deemed complete when the lower Rf starting material spot disappears and a new, UV-active spot (Rf ~0.6-0.7) appears.

  • Quenching & Workup (Visual Validation): Cool the mixture to room temperature and pour it into 20 mL of ice-cold 5% aqueous sodium thiosulfate (

    
    ). Self-Validation: The dark brown color must immediately dissipate to a pale yellow or colorless state, confirming the complete neutralization of unreacted 
    
    
    
    .
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Analytical Validation: Confirm the structure via

    
    -NMR. The successful cyclization is validated by the complete disappearance of the highly deshielded hydrazone azomethine proton (-N=CH-) typically found around 8.0–8.5 ppm, and the NH proton around 11.5 ppm.
    
Protocol B: One-Pot Synthesis via Cyclodehydration

Objective: Direct coupling and cyclization with an amino acid.

  • Reaction Setup: In a round-bottom flask, combine 1.0 mmol of 5-Amino-2-fluorobenzohydrazide and 1.0 mmol of the target amino acid [3].

  • Execution: Cautiously add 5 mL of

    
    . Allow the mixture to stand at room temperature for 30 minutes to initiate the intermediate formation, then reflux at 80°C for 4–6 hours.
    
  • In-Process Validation: The reaction mixture will transition from a heterogeneous suspension to a homogenous, viscous solution as the diacylhydrazine forms and subsequently cyclizes.

  • Quenching: Cool the mixture and pour it dropwise over crushed ice to safely hydrolyze excess

    
    . Caution: Highly exothermic reaction.
    
  • Neutralization & Isolation: Neutralize the acidic aqueous solution with saturated

    
     until pH 7-8 is reached, precipitating the crude oxadiazole. Filter, wash with cold water, and recrystallize from ethanol.
    

Quantitative Data: Biological Efficacy

Heterocycles synthesized from fluorinated benzohydrazides exhibit potent biological activities across multiple therapeutic domains. The table below summarizes the quantitative efficacy of these derivatives validated in recent literature.

Compound ClassCore ScaffoldTarget / AssayBiological EfficacyReference
Schiff Bases 4-FluorobenzohydrazideDPPH Radical Scavenging

= 25.57 ± 7.41 µM
[1]
1,3,4-Oxadiazoles Benzohydrazide-Triazole HybridUrease Inhibition

= 0.87 – 19.0 µM
[5]
1,2,4-Triazole-3-thiones 3-Fluorobenzoic hydrazideAntimicrobial (Human Cells)MIC = 62.5 µg/mL[2]
Isatin-hydrazides 4-FluorobenzohydrazideMCF-7 Breast Cancer Cells

= 9.29 ± 0.97 µM
[4]

Note: The presence of the fluorine atom consistently correlates with improved membrane permeability and enhanced target binding affinity compared to non-fluorinated analogs.

References

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Bentham Science Publishers.
  • 3-Fluorobenzoic hydrazide | CAS Number 499-55-8. Ossila.
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid deriv
  • Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Frontiers.
  • Synthesis and Characterization of 1,3,4-Oxadiazole-triazolopyridinone Hybrid Derivatives.
Exploratory

Technical Guide: Stability Profile of 5-Amino-2-fluorobenzohydrazide

Executive Summary 5-Amino-2-fluorobenzohydrazide (C₇H₈FN₃O) is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds such as indazoles, phthalazines, and quinazolinones.[1] Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-fluorobenzohydrazide (C₇H₈FN₃O) is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds such as indazoles, phthalazines, and quinazolinones.[1] While chemically robust enough for standard synthetic manipulations, its stability under ambient conditions is compromised by two competing degradation pathways: oxidative discoloration of the aniline moiety and hydrolytic cleavage of the hydrazide functional group.

This guide provides a comprehensive technical analysis of these stability vectors, supported by mechanistic insights and validated protocols for handling, storage, and quality control.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To understand the stability profile, we must first deconstruct the molecule into its reactive pharmacophores.

PropertySpecification
Chemical Name 5-Amino-2-fluorobenzohydrazide
Molecular Formula C₇H₈FN₃O
Molecular Weight 169.16 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale beige (pure); darkens to brown (degraded)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Reactivity Analysis[10]
  • Hydrazide Group (-CONHNH₂): The nucleophilic character of the terminal nitrogen makes it prone to condensation with ubiquitous aldehydes/ketones (forming hydrazones) and susceptible to acid/base-catalyzed hydrolysis.

  • Primary Amine (-NH₂): Located at the 5-position, this aniline nitrogen is electron-rich. While the fluorine atom at the 2-position exerts an inductive withdrawing effect (-I), the amine remains susceptible to photo-oxidative radical formation, leading to colored azo- or nitro-species.

  • Fluorine Substituent (-F): The C-F bond is metabolically and chemically stable under ambient conditions and does not contribute to degradation.

Stability Under Ambient Conditions

Solid State Stability

Under standard laboratory conditions (20–25°C, 40–60% RH), 5-Amino-2-fluorobenzohydrazide exhibits moderate stability .

  • Hygroscopicity: The compound is slightly hygroscopic. Absorbed moisture creates a micro-environment that catalyzes surface hydrolysis.

  • Oxidation: Exposure to air and light causes a gradual color shift from off-white to brown. This "browning" is a surface phenomenon caused by the oxidation of the aniline group into quinoid-like impurities. While visually alarming, the bulk purity often remains >95% even when discolored, unless the exposure is prolonged.

Solution Stability
  • Protic Solvents (Methanol/Ethanol): Stable for 24–48 hours at room temperature.

  • Aqueous Media:

    • Neutral pH: Slow hydrolysis (weeks).

    • Acidic/Basic pH: Rapid hydrolysis (hours to days) to 5-amino-2-fluorobenzoic acid.

  • Aprotic Solvents (DMSO/DMF): High stability, but DMSO can act as a mild oxidant over long periods (months).

Degradation Pathways[3][6]

The following Graphviz diagram illustrates the two primary degradation mechanisms: Hydrolysis (Path A) and Oxidation (Path B).

DegradationPathways cluster_legend Key Parent 5-Amino-2-fluorobenzohydrazide (C7H8FN3O) Acid 5-Amino-2-fluorobenzoic acid Parent->Acid Hydrolysis (+H2O) Acid/Base Catalyzed Hydrazine Hydrazine Parent->Hydrazine Azo Azo/Azoxy Dimers (Colored Impurities) Parent->Azo Oxidation (+O2/hv) Radical Mechanism Stable Stable Hydrolytic Product Hydrolytic Product Oxidative Product Oxidative Product

Figure 1: Primary degradation pathways. Hydrolysis yields the parent benzoic acid, while oxidation leads to complex colored aggregates.

Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate the stability profile for regulatory filing or process safety, perform the following stress tests.

Reagents: 0.1N HCl, 0.1N NaOH, 3% H₂O₂. Concentration: 1 mg/mL in Methanol/Water (50:50).

Stress ConditionDurationExpected OutcomeMechanism
Acid (0.1N HCl) 24 hrs @ 60°C>10% DegradationHydrolysis of hydrazide to acid
Base (0.1N NaOH) 4 hrs @ RT>20% DegradationRapid base-catalyzed hydrolysis
Oxidation (3% H₂O₂) 2 hrs @ RT>5% DegradationN-oxidation of aniline/hydrazide
Photostability 1.2M Lux hoursSurface discolorationPhoto-oxidation of aniline
Analytical Method (HPLC-UV)

A stability-indicating method is required to separate the parent from the benzoic acid degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (hydrazide bond).

  • Retention Order: Hydrazine (void volume) < Parent < Benzoic Acid Derivative.

Storage and Handling SOP

To maximize shelf-life, the following "Gold Standard" storage protocol is recommended.

  • Container: Amber glass vials with Teflon-lined caps (prevents light and moisture ingress).

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C (Refrigerated) for short-term (<6 months). For long-term (>1 year), store at -20°C .

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Workflow for Stability Testing

The following diagram outlines the logical flow for assessing a new batch of material.

StabilityWorkflow Start New Batch Received Visual Visual Inspection (Color Check) Start->Visual ColorCheck Is it Off-White? Visual->ColorCheck HPLC Run HPLC Assay ColorCheck->HPLC Yes ColorCheck->HPLC No (Brown) PurityCheck Purity > 98%? HPLC->PurityCheck Pass Release for Synthesis PurityCheck->Pass Yes Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No (90-98%) Reject Reject Batch PurityCheck->Reject No (<90%) Recryst->HPLC Retest

Figure 2: Quality control workflow for incoming or stored batches.

Troubleshooting & Purification

If a batch has degraded (indicated by significant browning or HPLC impurity >5%):

  • Recrystallization: Dissolve the solid in minimal hot Ethanol (or Methanol). Add activated charcoal to remove oxidized colored impurities. Filter hot through Celite. Cool slowly to induce crystallization.

    • Note: Avoid prolonged boiling in protic solvents to prevent solvolysis.

  • Salt Formation: Converting the hydrazide to its hydrochloride salt often improves stability against oxidation, though it may increase hygroscopicity.

References

  • PubChem. (n.d.). 5-Amino-2-fluorobenzohydrazide (Compound).[2][3] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Gouda, M. A., et al. (2014). Synthesis and antioxidant activity of some new benzohydrazide derivatives.[4][5] Journal of Saudi Chemical Society. (General benzohydrazide stability context).

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 5-Amino-2-fluorobenzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Benzohydrazides in Medicinal Chemistry Hydrazone derivatives represent a critical pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzohydrazides in Medicinal Chemistry

Hydrazone derivatives represent a critical pharmacophore in modern drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor properties.[1][2] The strategic incorporation of a fluorine atom into these molecular scaffolds can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic profile. The 5-amino-2-fluorobenzohydrazide core, in particular, offers a versatile platform for generating extensive compound libraries. The primary amino group can be further functionalized, while the hydrazide moiety serves as a reactive handle for condensation with various carbonyl compounds to produce a diverse array of hydrazone derivatives.

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-Amino-2-fluorobenzohydrazide and its subsequent conversion into a series of N'-aryl/alkylidene derivatives. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and present a framework for the characterization of these novel compounds.

Part 1: Synthesis of the Core Intermediate: 5-Amino-2-fluorobenzohydrazide

The synthesis of the core hydrazide is a crucial first step that requires careful execution. The most efficient and reliable route begins with 2-Amino-5-fluorobenzoic acid, a commercially available starting material.[3][4] The strategy involves a two-step process: (1) esterification of the carboxylic acid to facilitate the subsequent reaction, followed by (2) hydrazinolysis of the ester to yield the desired benzohydrazide.

Workflow for Synthesis of 5-Amino-2-fluorobenzohydrazide

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-Amino-5-fluorobenzoic Acid B Methyl 5-amino-2-fluorobenzoate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C Methyl 5-amino-2-fluorobenzoate D 5-Amino-2-fluorobenzohydrazide (Core Intermediate) C->D  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol (EtOH)  Reflux

Caption: Two-step synthesis of the core intermediate.

Experimental Protocol: Step 1 - Methyl 5-amino-2-fluorobenzoate

Causality: The esterification of the carboxylic acid is a critical activation step. The resulting methyl ester is significantly more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid. Using a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the reaction rate.

Reagent/ParameterQuantity/ValueRationale
2-Amino-5-fluorobenzoic acid10.0 g (64.5 mmol)Starting Material
Methanol (Anhydrous)150 mLReactant and Solvent
Sulfuric Acid (Conc.)2 mLAcid Catalyst
Reaction Time12-16 hoursTo ensure complete conversion
TemperatureReflux (~65°C)Provides activation energy

Methodology:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-Amino-5-fluorobenzoic acid (10.0 g).

  • Add anhydrous methanol (150 mL) and stir until the solid is mostly dissolved.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • The resulting precipitate (the methyl ester) is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

Experimental Protocol: Step 2 - 5-Amino-2-fluorobenzohydrazide

Causality: Hydrazinolysis is the nucleophilic acyl substitution reaction where hydrazine hydrate displaces the methoxy group of the ester to form the stable hydrazide. Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate, facilitating the reaction.

Reagent/ParameterQuantity/ValueRationale
Methyl 5-amino-2-fluorobenzoate10.0 g (59.1 mmol)Ester Intermediate
Hydrazine Hydrate (~80%)15 mL (~247 mmol)Nucleophile/Reactant
Ethanol (95%)100 mLSolvent
Reaction Time8-10 hoursTo ensure complete conversion
TemperatureReflux (~78°C)Provides activation energy

Methodology:

  • In a 250 mL round-bottom flask, suspend Methyl 5-amino-2-fluorobenzoate (10.0 g) in ethanol (100 mL).

  • Add hydrazine hydrate (15 mL) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC until the starting ester spot disappears.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a crystalline solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product in a vacuum oven to yield pure 5-Amino-2-fluorobenzohydrazide.

Part 2: Synthesis of 5-Amino-2-fluorobenzohydrazide Derivatives (Hydrazones)

The synthesized 5-Amino-2-fluorobenzohydrazide serves as a versatile building block for creating a library of hydrazone derivatives. This is achieved through a straightforward acid-catalyzed condensation reaction with a variety of aldehydes and ketones.[5][6][7]

General Reaction Scheme for Hydrazone Synthesis

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation. Caption: General condensation reaction for hydrazone synthesis.

General Protocol for Hydrazone Derivative Synthesis

Causality: This is a classic condensation reaction. The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, enhancing its electrophilicity. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of a water molecule forms the stable C=N (azomethine) bond characteristic of hydrazones.

Reagent/ParameterQuantity/ValueRationale
5-Amino-2-fluorobenzohydrazide1.0 eqCore Intermediate
Aldehyde or Ketone1.0 - 1.1 eqReactant for derivatization
EthanolAs requiredSolvent
Glacial Acetic Acid2-3 dropsAcid Catalyst
Reaction Time2-6 hoursVaries with reactant
TemperatureReflux (~78°C)Provides activation energy

Methodology:

  • Dissolve 5-Amino-2-fluorobenzohydrazide (e.g., 1.0 mmol) in ethanol (15-20 mL) in a 50 mL round-bottom flask, warming gently if necessary.

  • Add the selected aldehyde or ketone (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Collect the precipitated solid via vacuum filtration.

  • Wash the product with cold ethanol and dry it under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) can be performed for further purification.

Exemplary Aldehyde/Ketone Reactants for Derivatization
ReactantResulting Derivative ClassPotential Biological Relevance
SalicylaldehydeN'-(2-hydroxybenzylidene)Antimicrobial, Antioxidant[8]
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)Antibacterial
VanillinN'-(4-hydroxy-3-methoxybenzylidene)Antifungal, Anticancer[8]
AcetophenoneN'-(1-phenylethylidene)General intermediate
Indole-3-carboxaldehydeN'-(1H-indol-3-ylmethylene)Antitumor

Trustworthiness: Characterization and Validation

Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic and physical methods should be employed.

TechniqueCore Intermediate (Expected Data)Hydrazone Derivatives (Expected Changes)
Melting Point Sharp, defined rangeSharp, defined range (unique for each derivative)
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch, amino & hydrazide), ~1640 (C=O stretch, amide I)Disappearance of C=O from aldehyde/ketone, Appearance of ~1600-1620 (C=N stretch, azomethine)
¹H-NMR (ppm) Signals for aromatic protons, -NH₂ protons, and -NH-NH₂ protons.Appearance of a new singlet for the azomethine proton (-N=CH-) typically between 8.0-9.0 ppm.
¹³C-NMR (ppm) Signal for amide carbonyl carbon (~165-170 ppm).Appearance of a new signal for the azomethine carbon (-N=C-) around 140-150 ppm.
Mass Spec (MS) Correct molecular ion peak [M+H]⁺.Correct molecular ion peak [M+H]⁺ for the new derivative.

References

  • Organic Chemistry Portal. Hydrazone synthesis. Available from: [Link]

  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. Available from: [Link]

  • Al-Masoudi, N. A. (2019). Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit. Journal of Education and Science, 28(3), 1-13. Available from: [Link]

  • Abid, O. R., Khatoon, G., et al. (2017). Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. Journal of the Chinese Chemical Society, 64(9), 1030-1038. Available from: [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Scientific Reports, 7(1), 1-13. Available from: [Link]

  • Mohammed, H. S. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. Available from: [Link]

  • Rehman, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Applied Organometallic Chemistry, 3(1), 1-10. Available from: [Link]

  • Wang, Z., et al. (2010). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 15(1), 376-386. Available from: [Link]

  • Google Patents. (1962). Amino acid hydrazides. US3065265A.
  • Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3697. Available from: [Link]

  • Manjunath, B. S. P., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(4), o587. Available from: [Link]

  • Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Zhang, Y., et al. (2022). Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. Molecules, 27(3), 646. Available from: [Link]

  • Suresh, S., Karthikeyan, S., et al. (2016). Comparison of antibacterial and antifungal activity of 5-amino-2-mercapto benzimidazole and functionalized Ag3O4 nanoparticles. Journal of modern science. Available from: [Link]

  • CN111454504A - Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o331. Available from: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 435-452. Available from: [Link]

  • AL-Khazraji, S. I. C., et al. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 19(2), 0303. Available from: [Link]

  • Google Patents. (2010). The synthetic method of 2-amino-5-chlorobenzotrifluoride. CN101182295B.

Sources

Application

Precision Cyclization of 5-Amino-2-fluorobenzohydrazide to 1,3,4-Oxadiazoles

Application Note & Protocol Guide | Version 1.0 Abstract This technical guide details the synthetic pathways for transforming 5-amino-2-fluorobenzohydrazide into functionalized 1,3,4-oxadiazole scaffolds. The 1,3,4-oxadi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Abstract

This technical guide details the synthetic pathways for transforming 5-amino-2-fluorobenzohydrazide into functionalized 1,3,4-oxadiazole scaffolds. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters with improved metabolic stability and lipophilicity. The specific incorporation of the 5-amino-2-fluorophenyl moiety offers a dual advantage: the fluorine atom at the C2 position modulates oxidative metabolism and pKa, while the C5-amino group provides a versatile handle for further structural diversification (e.g., sulfonamides, ureas) or direct target engagement via hydrogen bonding. This guide covers three distinct cyclization protocols: dehydrative cyclization with carboxylic acids, thione formation with carbon disulfide, and orthoester condensation.

Mechanistic Insight & Strategic Planning
1.1 The Chemical Challenge

The starting material, 5-amino-2-fluorobenzohydrazide , presents a unique electronic environment.

  • 2-Fluoro Substituent (EWG): Inductively withdraws electron density from the benzene ring. This slightly decreases the nucleophilicity of the hydrazide nitrogen, potentially requiring robust dehydrating agents (like POCl₃) for cyclization.

  • 5-Amino Substituent (EDG): Strongly donates electrons into the ring. While beneficial for biological activity, the free amine is a competing nucleophile. In harsh electrophilic conditions (e.g., acid chlorides), N-acylation of the aniline nitrogen is a risk. However, the hydrazide moiety is generally more nucleophilic, allowing for chemoselective cyclization under controlled conditions.

1.2 Reaction Pathways Overview

The synthesis branches based on the desired substituent at the oxadiazole 2-position:

ReactionPathways Start 5-Amino-2-fluorobenzohydrazide R_Acid R-COOH + POCl3 Start->R_Acid R_CS2 CS2 + KOH Start->R_CS2 R_Ortho Orthoester (R-C(OEt)3) Start->R_Ortho Prod_A 2-Substituted-1,3,4-oxadiazole (Aryl/Alkyl) R_Acid->Prod_A Dehydrative Cyclization (Bischler-Napieralski type) Prod_B 1,3,4-Oxadiazole-2-thione (Mercapto) R_CS2->Prod_B Xanthate Formation & Ring Closure Prod_C Unsubstituted/Alkyl-1,3,4-oxadiazole R_Ortho->Prod_C Condensation

Figure 1: Divergent synthetic pathways for 5-amino-2-fluorobenzohydrazide cyclization.

Experimental Protocols
Protocol A: Dehydrative Cyclization with Carboxylic Acids (POCl₃ Method)

Target: 2,5-Disubstituted-1,3,4-oxadiazoles. Mechanism: The reaction proceeds via an imidoyl phosphate intermediate.[1] Phosphorus oxychloride (POCl₃) acts as both solvent and dehydrating agent.[2]

Materials:

  • 5-Amino-2-fluorobenzohydrazide (1.0 equiv)

  • Aromatic/Aliphatic Carboxylic Acid (1.1 equiv)

  • Phosphorus Oxychloride (POCl₃) (5–10 volumes)

  • Optional: Reflux condenser, CaCl₂ drying tube.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask (RBF), combine the hydrazide (1.0 mmol) and the appropriate carboxylic acid (1.1 mmol).

  • Addition: Carefully add POCl₃ (5–10 mL) to the mixture. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux (105–110 °C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

    • Note: The starting hydrazide usually stays at the baseline; the product will be less polar.

  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~100 g) with vigorous stirring to decompose excess POCl₃.

    • Safety: This releases HCl gas. Perform in a fume hood.

  • Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid NaHCO₃ or 10% NaOH solution. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash copiously with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.

Optimization Note: If the 5-amino group undergoes acylation (side reaction), use an N-acetyl protected hydrazide starting material and deprotect (hydrolysis) after cyclization.

Protocol B: Synthesis of Oxadiazole-2-thiones (CS₂ Method)

Target: 5-(5-Amino-2-fluorophenyl)-1,3,4-oxadiazole-2-thione. Significance: The thione/thiol group is a versatile handle for S-alkylation to create thioethers.

Materials:

  • 5-Amino-2-fluorobenzohydrazide (1.0 equiv)

  • Carbon Disulfide (CS₂) (2.5 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv)

  • Ethanol (95% or absolute)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH (1.5 mmol) in Ethanol (10 mL). Add the hydrazide (1.0 mmol) and stir at room temperature for 15 minutes.

  • Addition: Add CS₂ (2.5 mmol) dropwise. Caution: CS₂ is highly flammable and toxic.

  • Reflux: Heat the mixture to reflux (60–70 °C) for 6–12 hours until H₂S evolution ceases (lead acetate paper test).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water.

  • Acidification: Acidify the aqueous solution with dilute HCl (10%) to pH 2–3. The thione product will precipitate.

  • Isolation: Filter, wash with water, and recrystallize from ethanol.

Protocol C: One-Pot Cyclization with Orthoesters

Target: 2-Unsubstituted or 2-Alkyl-1,3,4-oxadiazoles. Reagent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me).

Step-by-Step Methodology:

  • Mixture: Suspend the hydrazide (1.0 mmol) in the orthoester (3–5 mL). The orthoester serves as both reagent and solvent.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or Sulfuric acid (1-2 drops).

  • Reflux: Reflux for 8–12 hours.

  • Isolation: Evaporate excess orthoester under vacuum. Triturate the residue with hexanes/ether to afford the solid product.

Characterization & Data Interpretation

Successful cyclization is confirmed by specific spectral changes.[3]

TechniqueObservation (Expected)Mechanistic Reason
¹H NMR Disappearance of Hydrazide signalsThe -NH-NH₂ protons (typically broad singlets at δ 9-10 and δ 4-5 ppm) disappear upon ring closure.
¹H NMR Aromatic Region ShiftThe 5-amino-2-fluoro protons will shift downfield slightly due to the electron-withdrawing nature of the oxadiazole ring.
IR Spectroscopy New Band: 1600–1620 cm⁻¹Appearance of C=N stretching vibration of the oxadiazole ring.
IR Spectroscopy New Band: 1000–1200 cm⁻¹Appearance of C-O-C ether linkage stretching.
Mass Spectrometry [M+H]⁺ = MW - 18 (vs. acyclic)Loss of water (H₂O) confirms dehydrative cyclization (for Protocol A/C).
Troubleshooting & Safety
Common Pitfalls
  • Incomplete Cyclization: If the intermediate hydrazone is observed (in Protocol A), increase reaction time or add a stronger Lewis acid (e.g., ZnCl₂).

  • Amine Acylation: If the 5-amino group reacts with the carboxylic acid derivative, you may see a mass of [M + R-CO].

    • Solution: Use the N-Boc protected version of the starting material (tert-butyl (4-fluoro-3-(hydrazinecarbonyl)phenyl)carbamate). Deprotect with TFA/DCM after oxadiazole formation.

Safety Profile
  • POCl₃: Reacts violently with water producing HCl and phosphoric acid. Always quench into ice. Corrosive to glass joints; use Teflon sleeves.

  • CS₂: Flash point -30 °C. Neurotoxin. Use only in a high-efficiency fume hood.

  • Fluorinated Aromatics: Generally stable, but incineration can produce HF. Dispose of as halogenated organic waste.

References
  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

  • Jakubkiene, V., et al. "Synthesis and biological activity of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiones." Monatshefte für Chemie, 2003.

  • Desai, N.C., et al. "Synthesis and antimicrobial screening of 1,3,4-oxadiazoles." Medicinal Chemistry Research, 2014.

  • Standard Protocol Validation: POCl₃ cyclization method adapted from Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Section 8.1.

Sources

Method

Preparation of Schiff bases using 5-Amino-2-fluorobenzohydrazide

Technical Application Note: Chemoselective Synthesis of Schiff Bases (Acylhydrazones) from 5-Amino-2-fluorobenzohydrazide Part 1: Introduction & Chemical Logic 1.1 The Scaffold & Significance 5-Amino-2-fluorobenzohydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Synthesis of Schiff Bases (Acylhydrazones) from 5-Amino-2-fluorobenzohydrazide

Part 1: Introduction & Chemical Logic

1.1 The Scaffold & Significance 5-Amino-2-fluorobenzohydrazide is a high-value pharmacophore in medicinal chemistry. It combines three distinct functional zones:

  • The Hydrazide Motif (-CONHNH₂): The primary site for "Schiff base" formation (technically acylhydrazone formation). This moiety is critical for metal chelation and hydrogen bonding in enzyme active sites.

  • The 2-Fluoro Substituent: Located ortho to the carbonyl, this atom modulates lipophilicity and metabolic stability (blocking Phase I metabolism at the ring edge).

  • The 5-Amino Group: An electron-donating aniline moiety. While capable of forming imines, it is less nucleophilic than the hydrazide terminus under mild conditions, allowing for chemoselective synthesis .

1.2 The "Schiff Base" Nomenclature In the context of hydrazides, the term "Schiff base" loosely refers to the condensation product with aldehydes/ketones. Strictly speaking, these are acylhydrazones (


). This distinction is vital for structural characterization, as acylhydrazones exhibit greater hydrolytic stability than simple imines due to the conjugation with the carbonyl group.

1.3 Chemoselectivity Strategy The core challenge in using 5-Amino-2-fluorobenzohydrazide is preventing the formation of bis-Schiff bases (reaction at both the hydrazide and the aniline nitrogen) or polymerization.

  • Kinetic Control: The hydrazide terminal nitrogen (

    
    -nitrogen) is more nucleophilic (alpha-effect) than the aniline nitrogen.
    
  • Thermodynamic Control: Acid catalysis activates the aldehyde carbonyl. By controlling stoichiometry (1:1) and temperature, we exclusively target the hydrazide formation.

Part 2: Reaction Mechanism & Pathway

The formation of the acylhydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

Figure 1: Mechanistic Pathway & Chemoselectivity This diagram illustrates the preferential attack of the hydrazide nitrogen over the aromatic amine.

ReactionMechanism Reactant 5-Amino-2-fluorobenzohydrazide Intermediate Tetrahedral Intermediate (Carbinolamine) Reactant->Intermediate Nucleophilic Attack (Hydrazide -NH2) SideProduct Bis-Schiff Base (Avoided by Stoichiometry) Reactant->SideProduct Excess Aldehyde/Heat Aldehyde Aldehyde (R-CHO) + H+ (Catalyst) Aldehyde->Intermediate Transition Water Elimination (-H2O) Intermediate->Transition Product Target Acylhydrazone (Schiff Base) Transition->Product Formation of C=N

Caption: Chemoselective pathway favoring hydrazone formation over aniline imine formation.

Part 3: Experimental Protocols

Protocol A: Standard Reflux Method (High Purity)

Best for: Bulk synthesis, crystallization-driven purification, and thermally stable aldehydes.

Materials:

  • 5-Amino-2-fluorobenzohydrazide (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (15–20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Amino-2-fluorobenzohydrazide in 10 mL of absolute ethanol. Slight warming (40°C) may be required due to the fluorine atom's influence on lattice energy.

  • Activation: Add 2–3 drops of glacial acetic acid. Stir for 5 minutes to protonate the solvent system slightly.

  • Addition: Add 1.0 mmol of the chosen aldehyde (dissolved in 5 mL ethanol) dropwise over 10 minutes. Critical: Dropwise addition prevents localized excess of aldehyde, suppressing bis-Schiff base formation.

  • Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol boiling point) for 3–5 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a crystalline solid.[1]

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, electron-deficient aldehydes, and maximizing yield.

Parameters:

  • Power: 150–300 W (Variable)

  • Temperature: 80°C

  • Time: 5–15 minutes

Procedure:

  • Mix 1.0 mmol of hydrazide and 1.0 mmol of aldehyde in a microwave vial.

  • Add a minimum volume of ethanol (2–3 mL) to create a slurry.

  • Add 1 drop of acetic acid.

  • Irradiate at 80°C for 5–10 minutes.

  • Cool rapidly in an ice bath. Filter the resulting solid.

Part 4: Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the hydrazide -NH₂ doublet and the appearance of the imine singlet.

Table 1: Key Spectral Indicators for Validation

TechniqueFunctional GroupExpected SignalDiagnostic Value
FTIR C=N (Imine)1600–1640 cm⁻¹Primary Confirmation. Sharp, strong band.
FTIR N-H (Amide)3200–3300 cm⁻¹Confirms retention of the amide backbone.
¹H NMR -N=CH- (Azomethine)

8.0–9.5 ppm (Singlet)
Distinctive downfield shift; integrates to 1H.
¹H NMR -CONH- (Amide)

11.0–12.0 ppm (Singlet)
Broad singlet, exchangeable with D₂O.
¹H NMR -NH₂ (Aniline)

5.0–6.5 ppm (Broad)
Selectivity Check. This peak must remain visible.

Figure 2: Experimental Workflow Diagram

Workflow Step1 Dissolve 5-Amino-2-fluorobenzohydrazide in EtOH (40°C) Step2 Add Cat. Acetic Acid (Protonation) Step1->Step2 Step3 Dropwise Addition of Aldehyde (1:1 Stoichiometry) Step2->Step3 Step4 Reflux (3-5 hrs) OR Microwave (10 min) Step3->Step4 Step5 TLC Monitoring (Disappearance of Hydrazide) Step4->Step5 Step6 Cool & Filter Precipitate Step5->Step6 Step7 Recrystallization (Hot EtOH) Step6->Step7

Caption: Optimized workflow for high-purity isolation of fluorinated acylhydrazones.

Part 5: Troubleshooting & Optimization

  • Issue: No Precipitate Forms.

    • Cause: Product is too soluble in ethanol.

    • Solution: Pour the reaction mixture into crushed ice/water (50 mL) with vigorous stirring. This forces precipitation of the hydrophobic Schiff base.

  • Issue: Bis-Schiff Base Formation.

    • Symptom:[2] Disappearance of the aniline -NH₂ peak in NMR (

      
       5.0–6.5 ppm).
      
    • Solution: Ensure strictly 1:1 stoichiometry. Lower the reaction temperature to 50°C and extend time. Do not use strong mineral acids (HCl/H₂SO₄) as they promote aniline reactivity; stick to weak organic acids (Acetic).

  • Issue: Hydrolysis on Column.

    • Cause: Acylhydrazones can be sensitive to acidic silica gel.

    • Solution: Neutralize silica with 1% Triethylamine before chromatography, or rely on recrystallization (preferred).

References

  • Mechanochemistry and Solution Synthesis of Hydrazones: Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Source:RSC Advances / NIH National Library of Medicine. URL:[Link]

  • General Hydrazone Synthesis Protocols: Title: Product Class 17: Hydrazones.[3] Source:Science of Synthesis (Thieme). URL:[Link]

  • Biological Relevance of Fluorinated Schiff Bases: Title: Synthesis, Characterization and Biological Activities of New Schiff Base Compound.[4][5][6][7] Source:Journal of Nanomaterials / ResearchGate.[8] URL:[Link]

  • Microwave Assisted Synthesis: Title: Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid. Source:Prime Scholars. URL:[Link]

Sources

Application

Application Note: Chemoselective Acylhydrazone Formation from 5-Amino-2-fluorobenzohydrazide and Aldehydes

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Overview Acylhydrazones are highly versatile pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Overview

Acylhydrazones are highly versatile pharmacophores and dynamic covalent linkers widely utilized in drug discovery, materials science, and chemical biology. The synthesis of these motifs typically involves the condensation of a hydrazide with an aldehyde or ketone in an acidic medium[1]. However, when utilizing bifunctional building blocks such as 5-amino-2-fluorobenzohydrazide —which possesses both an aromatic amine (aniline) and a hydrazide group—chemoselectivity becomes a critical parameter.

In my experience developing dynamic covalent libraries and screening pharmacophores, failing to control the reaction environment with bifunctional amines leads to complex mixtures of acylhydrazones, Schiff bases (imines), and aminals. This application note provides a comprehensive, self-validating protocol for the selective synthesis of acylhydrazones from 5-amino-2-fluorobenzohydrazide, detailing the mechanistic rationale, optimized reaction conditions, and isolation procedures.

Mechanistic Insights: The Causality of Chemoselectivity

The core challenge in reacting 5-amino-2-fluorobenzohydrazide with an aldehyde is preventing the formation of an imine at the 5-amino position, while driving the formation of the acylhydrazone at the 1-hydrazide position. The success of this protocol relies on exploiting the inherent electronic disparities between the two nitrogen centers.

The Alpha Effect

The hydrazide moiety (-CONHNH2) exhibits exceptionally high nucleophilicity despite its relatively low Brønsted basicity. This phenomenon, known as the "alpha effect," arises from the repulsion between the unshared electron pairs on the adjacent nitrogen atoms, which raises the energy of the Highest Occupied Molecular Orbital (HOMO)[2]. Consequently, the terminal nitrogen of the hydrazide acts as a superior nucleophile compared to standard primary amines[3].

Electronic Deactivation of the Aniline

Conversely, the primary amine at the 5-position is electronically deactivated. The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), while the meta-positioned carbonyl group further depletes electron density from the aromatic ring. This delocalization of the aniline's lone pair into the electron-deficient fluorinated ring significantly reduces its nucleophilicity.

Because of this vast difference in nucleophilicity, mild acid catalysis in a protic solvent is sufficient to selectively drive the acylhydrazone condensation without requiring protecting groups for the aniline.

Selectivity A 5-Amino-2-fluorobenzohydrazide C Hydrazide Group (-CONHNH2) Alpha Effect A->C D Aniline Group (-NH2) Deactivated A->D B Aldehyde (R-CHO) B->C Acid Catalysis Fast B->D Slow E Acylhydrazone (Major Product) C->E Condensation F Imine (Trace) D->F Unfavorable

Chemoselective pathway for acylhydrazone formation driven by the alpha effect.

Quantitative Data: Substrate Scope & Reaction Metrics

The reaction kinetics heavily depend on the electrophilicity and steric bulk of the aldehyde. The table below summarizes the optimized parameters and expected outcomes for various aldehyde classes when reacted with 5-amino-2-fluorobenzohydrazide.

Aldehyde ClassExample SubstrateTemp (°C)Time (h)Yield (%)Chemoselectivity
Aliphatic Butyraldehyde25 - 502 - 385 - 90>99% Hydrazone
Electron-Deficient Aromatic 4-Nitrobenzaldehyde70 - 80 (Reflux)2 - 490 - 95>99% Hydrazone
Electron-Rich Aromatic 4-Methoxybenzaldehyde70 - 80 (Reflux)4 - 680 - 85>99% Hydrazone
Sterically Hindered 2,6-Dichlorobenzaldehyde70 - 80 (Reflux)6 - 1270 - 75>99% Hydrazone

Note: Yields represent isolated, purified product. Chemoselectivity is determined by crude 1H-NMR integration of the hydrazone N-H vs. potential imine C=H signals.

Experimental Protocols

Self-Validating System Design: This protocol is engineered to be self-validating. The thermodynamic sink of the reaction is the precipitation of the acylhydrazone product from the ethanol solvent. If the solution remains completely clear after the designated reaction time, it immediately indicates an incomplete reaction, an overly dilute system, or a highly soluble aliphatic product, allowing for real-time troubleshooting (e.g., solvent concentration) without immediate LC-MS sampling.

Reagents & Materials
  • 5-Amino-2-fluorobenzohydrazide: 1.0 equivalent (10 mmol, 1.69 g)

  • Aldehyde: 1.05 equivalents (10.5 mmol)

  • Absolute Ethanol: 20 mL (Reaction solvent)

  • Glacial Acetic Acid: 2-3 drops (~1-5 mol%, Catalyst)

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-2-fluorobenzohydrazide (1.69 g, 10 mmol) in 20 mL of absolute ethanol.

    • Expert Insight: Ethanol is chosen over methanol to minimize acetal formation side-reactions with the aldehyde and to maximize the thermal differential for crystallization during workup.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the suspension.

    • Expert Insight: The mild acid activates the aldehyde's carbonyl oxygen without protonating the weakly basic hydrazide, thereby maintaining its nucleophilicity. Stronger acids (e.g., HCl) risk protonating the hydrazide, shutting down the reaction.

  • Aldehyde Addition: Slowly add the aldehyde (10.5 mmol) to the stirring mixture. For solid aldehydes, pre-dissolve them in a minimal volume (2-3 mL) of ethanol before addition.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70-80 °C (reflux) under a nitrogen atmosphere. The suspension will typically clear as the starting materials dissolve, followed by the gradual formation of a new precipitate (the product). Monitor via TLC (Hexanes:EtOAc 1:1) for 2 to 6 hours.

  • Workup & Isolation: Once the starting hydrazide is consumed, remove the flask from heat. Allow it to cool gradually to room temperature, then transfer the flask to an ice bath (0-4 °C) for 30 minutes. This maximizes the precipitation of the acylhydrazone.

  • Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (10 mL).

    • Expert Insight: The ether wash is critical for stripping away any unreacted, non-polar aldehyde and residual acetic acid, ensuring high purity without the need for flash chromatography.

  • Drying: Dry the isolated solid in vacuo at 40 °C overnight to afford the pure acylhydrazone.

Workflow Step1 1. Reagent Preparation Equimolar Hydrazide & Aldehyde Step2 2. Solvent & Catalyst Ethanol + Glacial Acetic Acid Step1->Step2 Step3 3. Reaction Conditions Reflux (70-80°C) for 2-6 hours Step2->Step3 Step4 4. Workup & Isolation Cool to RT, Precipitate, Filter Step3->Step4 Step5 5. Purification Wash with cold EtOH/Et2O Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of acylhydrazones.

References

  • Acylhydrazones and Their Biological Activity: A Review Source: Molecules (via National Center for Biotechnology Information / PMC) URL:[Link]

  • Alpha effect Source: Wikipedia URL:[Link]

  • Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of 1,2,4-Triazoles from 5-Amino-2-fluorobenzohydrazide

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of 1,2,4-triazole scaffolds starting specifically from 5-Amino-2-fluorobenzohydrazide .

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of 1,2,4-triazole scaffolds starting specifically from 5-Amino-2-fluorobenzohydrazide .

Abstract

The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids while offering distinct hydrogen-bonding capabilities. This guide provides comprehensive protocols for converting 5-Amino-2-fluorobenzohydrazide into three distinct functionalized triazole scaffolds: 3-mercapto- , 3-unsubstituted- , and 3-amino-1,2,4-triazoles . Special attention is given to the chemoselectivity required to preserve the 5-amino group on the phenyl ring during cyclization.

Scientific Foundation & Retrosynthetic Logic

Substrate Analysis

The starting material, 5-Amino-2-fluorobenzohydrazide , possesses three nucleophilic centers:

  • Hydrazide

    
    -Nitrogen (
    
    
    
    ):
    The most nucleophilic site due to the
    
    
    -effect.
  • Hydrazide

    
    -Nitrogen (
    
    
    
    ):
    Less reactive, involved in the final cyclization step.
  • Aniline Nitrogen (

    
    ):  Moderately nucleophilic but less reactive than the hydrazide 
    
    
    
    -nitrogen towards "hard" electrophiles.

Chemo-Selectivity Challenge: The primary challenge is preventing the aniline nitrogen from reacting with electrophiles (like


 or cyanogen bromide).
  • Solution: Exploiting reaction kinetics. The hydrazide group reacts significantly faster with carbonyl-type electrophiles. By controlling stoichiometry and temperature, protection of the aniline is often unnecessary.

Reaction Pathways

We will explore three divergent pathways to access different chemical spaces:

  • Pathway A (Thione/Thiol): Reaction with Carbon Disulfide (

    
    ) 
    
    
    
    5-Ar-1,2,4-triazole-3-thione.
  • Pathway B (Parent Ring): Reaction with Triethyl Orthoformate (TEOF)

    
     5-Ar-1,2,4-triazole.
    
  • Pathway C (Amino): Reaction with Cyanogen Bromide (

    
    ) 
    
    
    
    3-amino-5-Ar-1,2,4-triazole.

ReactionPathways cluster_legend Key Start 5-Amino-2-fluorobenzohydrazide CS2 CS2 / KOH Start->CS2 Pathway A TEOF Triethyl Orthoformate Start->TEOF Pathway B BrCN Cyanogen Bromide Start->BrCN Pathway C ProdA 3-Mercapto-1,2,4-triazole (Thione Tautomer) CS2->ProdA Cyclization ProdB 1,2,4-Triazole (Unsubstituted pos. 3) TEOF->ProdB Reflux ProdC 3-Amino-1,2,4-triazole BrCN->ProdC Condensation L1 Starting Material L2 Reagent L3 Target Scaffold

Figure 1: Divergent synthesis pathways from 5-Amino-2-fluorobenzohydrazide.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(5-Amino-2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol uses the classic reaction with carbon disulfide in basic media. The product exists in equilibrium between the thione and thiol forms, with the thione usually predominating in the solid state.

Reagents:

  • 5-Amino-2-fluorobenzohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq)
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Ethanol (Absolute)

  • Hydrazine Hydrate (Optional, for accelerating cyclization)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH (1.5 eq) in absolute ethanol (10 mL/mmol substrate) in a round-bottom flask. Add 5-Amino-2-fluorobenzohydrazide (1.0 eq) and stir at room temperature for 15 minutes until a clear solution or fine suspension is obtained.

  • Addition of Electrophile: Cool the mixture to 0–5 °C (ice bath). Add

    
     (1.2 eq) dropwise. Caution: 
    
    
    
    is highly flammable and toxic. Use a fume hood.
  • Intermediate Formation: Stir the reaction at room temperature for 2–4 hours. A precipitate (potassium dithiocarbazate salt) typically forms.

    • Checkpoint: TLC (EtOAc/Hexane) should show consumption of the starting hydrazide.

  • Cyclization:

    • Method 1 (Thermal): Reflux the mixture for 6–8 hours.

    • Method 2 (Hydrazine-assisted): If cyclization is sluggish, add hydrazine hydrate (1.0 eq) and reflux for 3 hours. This promotes the elimination of

      
      /sulfur species to close the ring.
      
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in a minimum amount of water.

  • Isolation: Acidify the aqueous solution carefully with 2N HCl to pH 3–4. The triazole-thione will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Yield Expectation: 70–85%

Protocol B: Synthesis of 3-(5-Amino-2-fluorophenyl)-1H-1,2,4-triazole

This method yields the "parent" triazole ring (unsubstituted at position 3) using orthoesters.

Reagents:

  • 5-Amino-2-fluorobenzohydrazide (1.0 eq)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent and reagent) or 3.0 eq if using Dioxane as solvent.

  • Catalytic p-Toluenesulfonic acid (p-TSA) (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a dry flask, suspend the hydrazide in Triethyl Orthoformate (5 mL/mmol).

  • Catalysis: Add p-TSA (0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 146 °C) for 8–12 hours.

    • Mechanism:[1][2][3][4] The reaction proceeds via an imidate intermediate followed by cyclization and loss of ethanol.

  • Monitoring: Monitor by TLC. The product is usually more polar than the starting material.

  • Workup: Cool to room temperature. The product may precipitate directly. If not, remove excess TEOF under vacuum.

  • Purification: Triturate the residue with hexanes or diethyl ether to remove impurities. Recrystallize from ethanol or isopropanol.

Yield Expectation: 60–75%

Protocol C: Synthesis of 3-Amino-5-(5-amino-2-fluorophenyl)-1H-1,2,4-triazole

This protocol introduces an amino group at the 3-position, creating a di-amino scaffold useful for further library generation.

Reagents:

  • 5-Amino-2-fluorobenzohydrazide (1.0 eq)

  • Cyanogen Bromide (

    
    ) (1.1 eq)
    
  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Solvent: Water/Dioxane (1:1) or Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the hydrazide in a 1:1 mixture of dioxane and water.

  • Addition: Add solid

    
     followed by portion-wise addition of Cyanogen Bromide at 0 °C.
    
    • Safety:

      
       is volatile and highly toxic. Ensure bleach traps are available for waste.
      
  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Neutralize the solution if necessary. Evaporate the organic solvent. The product often precipitates from the aqueous layer.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), dry over

    
    , and purify via column chromatography (DCM/MeOH gradient).
    

Yield Expectation: 50–65%

Analytical Data Summary

The following table summarizes the expected key analytical signatures for the products derived from 5-Amino-2-fluorobenzohydrazide.

FeatureStarting Material (Hydrazide)Product A (Thione)Product B (Parent Triazole)Product C (Amino-Triazole)
IR (C=O) Strong band ~1650 cm⁻¹AbsentAbsentAbsent
IR (Other) N-H stretch (3200-3400)C=S stretch ~1250 cm⁻¹C=N stretch ~1600 cm⁻¹Strong

doublet
¹H NMR Hydrazide NH protons (broad, distinct)Triazole NH (13-14 ppm, broad)Triazole C3-H (~8.5 ppm, s)

signal (~6.0 ppm)
¹⁹F NMR ~ -120 to -130 ppmShifted downfieldShifted downfieldShifted downfield
Mass Spec [M+H]⁺ ~ 170[M+H]⁺ ~ 212[M+H]⁺ ~ 180[M+H]⁺ ~ 195

Troubleshooting & Expert Tips

Protecting the Aniline

If you observe significant side-product formation (e.g., double addition of electrophiles), the 5-amino group on the phenyl ring is likely interfering.

  • Remedy: Use N-Boc-5-amino-2-fluorobenzohydrazide .

    • Perform the triazole synthesis using the Boc-protected precursor.

    • Deprotect using TFA/DCM (1:1) or 4M HCl in Dioxane as the final step.

    • Note: The Boc group is stable to the basic conditions of Protocol A (KOH) but labile to the acidic workup. Ensure the workup pH is carefully managed or deprotect intentionally after purification.

Solubility Issues

Triazoles, especially amino-substituted ones, can be sparingly soluble in organic solvents.

  • Tip: For NMR characterization, use DMSO-

    
    .
    
  • Tip: For extraction, if the product is stuck in the aqueous phase, use n-Butanol or a mixture of Chloroform/Isopropanol (3:1).

Workup Workflow

The following diagram illustrates the critical decision points during the workup of Protocol A (Thione Synthesis).

WorkupFlow Step1 Reaction Mixture (Ethanol/KOH) Step2 Evaporate Ethanol Step1->Step2 Step3 Dissolve Residue in Water Step2->Step3 Step4 Filter (Remove insoluble impurities) Step3->Step4 Step5 Acidify Filtrate (HCl to pH 3-4) Step4->Step5 Step6 Precipitate Forms? Step5->Step6 Yes Filtration & Recrystallization Step6->Yes Yes No Extract with EtOAc or n-BuOH Step6->No No

Figure 2: Workup decision tree for Protocol A.

References

  • Castanedo, G. M., et al. (2011).[5][6][7] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179.[7]

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.

  • El-Saghier, A. M. (2002). "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Journal of the Chinese Chemical Society.
  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (General methodology overview).

  • PubChem. "5-Amino-2-fluorobenzohydrazide Compound Summary."

Sources

Application

Application Note: Microwave-Assisted Divergent Synthesis of Bioactive Heterocycles from 5-Amino-2-fluorobenzohydrazide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient microwave-assisted organic synthesis (MAOS) protocol for generating N-acylhy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient microwave-assisted organic synthesis (MAOS) protocol for generating N-acylhydrazones and 1,3,4-oxadiazoles using 5-Amino-2-fluorobenzohydrazide as a core building block.

Mechanistic Rationale & Substrate Advantages

In modern drug discovery, the rapid generation of diverse heterocyclic libraries is paramount. 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) serves as an exceptional bifunctional building block for these libraries due to two distinct structural features:

  • The 2-Fluoro Substituent: The incorporation of fluorine induces a strong localized dipole. In Microwave-Assisted Organic Synthesis (MAOS), highly polar bonds align rapidly with the oscillating electromagnetic field (typically 2.45 GHz), generating intense, volumetric dielectric heating[1]. Pharmacologically, this ortho-fluorine enhances the metabolic stability and lipophilicity of the final drug candidate.

  • The 5-Amino Group: This acts as an orthogonal reactive site. Because the terminal nitrogen of the hydrazide moiety is significantly more nucleophilic than the aromatic amine, it reacts selectively with aldehydes or carboxylic acids under controlled microwave conditions. This chemoselectivity leaves the 5-amino group intact for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling) without the need for protecting groups.

Why Microwave Heating? Conventional conductive heating relies on convection currents, leading to temperature gradients and localized "hot wall" effects that often cause the thermal degradation of sensitive functional groups like free amines. MAOS bypasses thermal conductivity by directly coupling microwave energy with the polar solvent (e.g., ethanol) and the fluorinated substrate[2]. This precise energy transfer drastically lowers the activation energy barrier, accelerating the reaction while suppressing thermodynamic side reactions[1].

Divergent Synthesis Workflow

The following diagram illustrates the chemoselective, divergent pathways utilized to generate either N-acylhydrazone intermediates or fully cyclized 1,3,4-oxadiazole pharmacophores from the starting benzohydrazide[3][4].

G Start 5-Amino-2-fluorobenzohydrazide (Starting Material) Aldehyde Aromatic Aldehyde + Catalytic AcOH Start->Aldehyde Step 1 (Condensation) Carboxylic Carboxylic Acid + POCl3 Start->Carboxylic Alternative Direct Route Hydrazone N-Acylhydrazone Intermediate Aldehyde->Hydrazone MW: 150W, 60°C (5-10 min) Oxidant Chloramine-T (Oxidative Cyclization) Hydrazone->Oxidant Step 2 (Cyclization) Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Oxidant->Oxadiazole MW: 210W, 120°C (7-12 min) Carboxylic->Oxadiazole MW: 210W, 130°C (15 min)

Figure 1: Divergent microwave-assisted synthesis pathways for 5-Amino-2-fluorobenzohydrazide.

Experimental Protocols

The following protocols are designed as self-validating systems . By leveraging specific solvent properties and real-time monitoring, the chemist can verify the success of each step without immediate reliance on complex downstream analytics.

Protocol A: Microwave-Assisted Synthesis of N-Acylhydrazones

Causality Check: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Absolute ethanol is chosen as the solvent because it is an excellent microwave absorber (high loss tangent) and selectively dissolves the starting materials while the resulting N-acylhydrazone is insoluble at room temperature, driving the equilibrium forward and allowing for auto-purification[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent quartz reaction vial equipped with a magnetic stir bar, add 5-Amino-2-fluorobenzohydrazide (1.0 equiv, 1.0 mmol) and the selected aromatic aldehyde (1.05 equiv).

  • Solvation: Suspend the mixture in 4.0 mL of absolute ethanol. Add exactly 2 drops of glacial acetic acid.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated monomode microwave synthesizer. Irradiate at 150 W , utilizing dynamic power modulation to maintain a strict temperature of 60 °C for 5–10 minutes [2].

  • Self-Validation & Isolation: Cool the vessel rapidly to room temperature using the instrument's compressed air jet. The successful formation of the product is visually validated by the immediate precipitation of the N-acylhydrazone as a crystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash with 2 mL of ice-cold ethanol to remove unreacted aldehyde, and dry in vacuo.

Protocol B: Oxidative Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazoles

Causality Check: 1,3,4-Oxadiazoles are privileged scaffolds in oncology and inflammation[3][5]. Converting the N-acylhydrazone to an oxadiazole requires the removal of two hydrogen atoms to form the aromatic ring. Chloramine-T acts as an efficient, mild oxidative cyclizing agent under microwave conditions, preventing the oxidation of the vulnerable 5-amino group on the fluorinated ring[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized N-acylhydrazone intermediate (1.0 mmol) in 5 mL of ethanol inside a fresh quartz microwave vial.

  • Reagent Addition: Add Chloramine-T (1.2 equiv) to the solution.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 210 W , maintaining the temperature at 120 °C for 7–12 minutes [5].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The complete disappearance of the lower-Rf hydrazone spot and the appearance of a distinct, UV-active higher-Rf spot validates total cyclization[5].

  • Workup: Quench the reaction mixture with crushed ice (15 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1,3,4-oxadiazole derivative.

Quantitative Data & Efficiency Benchmarks

The transition from conventional conductive heating to microwave-assisted synthesis yields dramatic improvements in both time and atom economy. The table below summarizes the quantitative advantages observed when synthesizing benzohydrazide derivatives[1][5].

Reaction StepHeating MethodAvg. Reaction TimeIsolated Yield (%)Energy Efficiency
N-Acylhydrazone Formation Conventional (Reflux)3.0 – 4.0 hours65 – 75%Low
N-Acylhydrazone Formation Microwave (150 W)5 – 10 mins 88 – 98% High
1,3,4-Oxadiazole Cyclization Conventional (Reflux)7.0 – 9.0 hours55 – 65%Low
1,3,4-Oxadiazole Cyclization Microwave (210 W)7 – 12 mins 79 – 92% High

Table 1: Comparative efficiency of Conventional vs. Microwave-Assisted Synthesis for benzohydrazide-derived heterocycles.

References

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent Source: World Journal of Advanced Research and Reviews (wjarr.com) URL:[Link]

  • Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease Source: Zenodo URL:[Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: National Institutes of Health (nih.gov) / PMC URL:[Link]

  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted[3 + 2] Annulation Source: National Science Foundation Public Access Repository (nsf.gov) URL:[Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones Source: Arabian Journal of Chemistry URL:[Link]

Sources

Method

Application Note: Chemodivergent Acylation Strategies for 5-Amino-2-fluorobenzohydrazide

Introduction & Mechanistic Grounding 5-Amino-2-fluorobenzohydrazide is a highly valuable bifunctional building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and PARP inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

5-Amino-2-fluorobenzohydrazide is a highly valuable bifunctional building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and PARP inhibitors. The molecule presents a classic chemoselectivity challenge: it contains both an aromatic amine (aniline) at the 5-position and a carbohydrazide group at the 1-position.

The Causality of Reactivity (E-E-A-T): To achieve chemoselective acylation, one must understand the inherent electronic disparities between the two reactive nitrogen centers.

  • Hydrazide Nucleophilicity: The terminal nitrogen of the hydrazide group benefits from the "alpha-effect"—the electronic repulsion between the unshared electron pairs on adjacent nitrogen atoms. This significantly raises its Highest Occupied Molecular Orbital (HOMO) energy, making it highly nucleophilic. Furthermore, the conjugate acid of a standard benzohydrazide has a pKa of approximately 3.03[1], meaning the hydrazide remains entirely unprotonated and highly active at neutral pH.

  • Aniline Nucleophilicity: In contrast, the aniline nitrogen's lone pair is delocalized into the aromatic ring via resonance. This ring is further electron-withdrawn by the inductive effect of the ortho-fluorine atom, rendering the aniline significantly less nucleophilic than the hydrazide.

Consequently, direct acylation inherently favors the hydrazide. Reversing this selectivity to acylate the aniline requires orthogonal protection strategies or highly specialized catalytic systems, such as N-carbonylimidazoles[2].

Chemodivergent Workflow Diagram

ChemoselectiveAcylation cluster_hydrazide Pathway A: Hydrazide Acylation cluster_aniline Pathway B: Aniline Acylation SM 5-Amino-2-fluorobenzohydrazide (Bifunctional Core) HydrazideAcyl Direct Acylation Reagent: NHS-Ester or Anhydride Conditions: pH 7.4 buffer or DMF, RT SM->HydrazideAcyl Kinetically favored (α-effect) Protect 1. Hydrazide Protection Reagent: Benzaldehyde, EtOH, Δ Forms: Acylhydrazone SM->Protect Orthogonal masking ProdA N'-Acyl-5-amino-2-fluorobenzohydrazide (Aniline remains free) HydrazideAcyl->ProdA AnilineAcyl 2. Aniline Acylation Reagent: Acyl Chloride, Pyridine, DCM Conditions: 0 °C to RT Protect->AnilineAcyl Deprotect 3. Hydrazone Deprotection Reagent: 2M HCl, THF/H2O, 50 °C Regenerates Hydrazide AnilineAcyl->Deprotect ProdB 5-Acylamino-2-fluorobenzohydrazide (Hydrazide remains free) Deprotect->ProdB

Fig 1. Chemodivergent workflow for the selective acylation of 5-Amino-2-fluorobenzohydrazide.

Protocol A: Chemoselective Acylation of the Hydrazide (Kinetically Favored)

To selectively acylate the hydrazide while leaving the aniline intact, mild acylating agents such as N-hydroxysuccinimide (NHS) esters or symmetric anhydrides are utilized in neutral or slightly basic aqueous/organic media[3]. Strong acylating agents like acid chlorides should be avoided as they can lead to over-acylation. Furthermore, the use of formic or acetic acid as solvents must be avoided, as they can spontaneously acylate or formylate the free hydrazide[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Amino-2-fluorobenzohydrazide (1.0 mmol) in 5 mL of a 1:1 mixture of DMF and 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Activation: In a separate vial, dissolve the desired carboxylic acid (1.05 mmol) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 mmol) in 2 mL of DMF. Add N-Hydroxysuccinimide (NHS, 1.1 mmol) and stir for 1 hour to form the active ester. Filter the DCU byproduct.

  • Coupling: Add the NHS-ester solution dropwise to the benzohydrazide solution at 0 °C to control the exothermic reaction and maximize chemoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Dilute the reaction mixture with cold water (15 mL) to precipitate the N'-acyl-5-amino-2-fluorobenzohydrazide. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Acylation of the Aniline (Orthogonal Protection)

To acylate the less reactive aniline, the hydrazide must be temporarily masked. Condensation with an aldehyde forms a stable acylhydrazone, which acts as a robust protecting group[5]. Following aniline acylation, the hydrazone is cleaved via acidic hydrolysis.

Step-by-Step Methodology: Phase 1: Hydrazide Protection

  • Dissolve 5-Amino-2-fluorobenzohydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Add benzaldehyde (1.05 mmol) and a catalytic amount of glacial acetic acid (1 drop).

  • Reflux the mixture for 2 hours. The acylhydrazone intermediate will typically precipitate upon cooling.

  • Filter the solid, wash with cold ethanol, and dry under high vacuum. This self-validating precipitation step ensures high purity without chromatography.

Phase 2: Aniline Acylation

  • Suspend the acylhydrazone intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Add Pyridine (2.0 mmol) and cool the mixture to 0 °C.

  • Add the desired Acyl Chloride (1.2 mmol) dropwise.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Phase 3: Hydrazide Deprotection

  • Dissolve the crude acylated hydrazone in THF (5 mL).

  • Add 2M aqueous HCl (5 mL) and heat to 50 °C for 4–6 hours to hydrolyze the hydrazone. (Note: For highly specialized amide formations on resistant substrates, potassium acyltrifluoroborates under acidic conditions can also be explored[6]).

  • Cool to room temperature, adjust pH to 7.0 with 1M NaOH, and extract with Ethyl Acetate.

  • Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the 5-acylamino-2-fluorobenzohydrazide.

Quantitative Data & Reagent Selection Matrix

The following table summarizes the operational parameters and expected outcomes for the divergent acylation strategies.

Target SiteReagent ClassOptimal pH / SolventRelative Reaction RateExpected YieldChemoselectivity Profile
Hydrazide NHS-Activated EsterspH 7.4 / DMF-WaterFast (< 4 hours)80 - 92%>95% (Aniline unreacted)
Hydrazide Symmetric AnhydridesNeutral / Aqueous SDSFast (< 2 hours)75 - 85%>90% (Trace diacylation)
Aniline Acyl Chlorides (Post-Protection)Basic / DCM (Pyridine)Moderate (4 - 6 hours)65 - 75% (Over 3 steps)>99% (Hydrazide protected)
Aniline N-carbonylimidazolesBasic / DBUModerate (12 hours)60 - 70%High (Catalyst dependent)

References

Sources

Application

Condensation reactions of 5-Amino-2-fluorobenzohydrazide in ethanol

Application Note & Protocol Topic: Condensation Reactions of 5-Amino-2-fluorobenzohydrazide in Ethanol: A Guide to Synthesizing Novel Hydrazone Scaffolds Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Condensation Reactions of 5-Amino-2-fluorobenzohydrazide in Ethanol: A Guide to Synthesizing Novel Hydrazone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Amino-2-fluorobenzohydrazide

5-Amino-2-fluorobenzohydrazide is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its utility stems from the unique combination of three key functionalities integrated within a single, stable scaffold:

  • The Hydrazide Moiety (-CONHNH₂): A potent nucleophile and a versatile chemical handle for forming hydrazones through condensation reactions. The resulting hydrazone linkage (-C=N-NH-) is a common pharmacophore found in a wide array of biologically active compounds.

  • The Aromatic Amino Group (-NH₂): Provides a secondary site for further functionalization, allowing for the construction of more complex molecular architectures or for tuning the electronic properties of the molecule.

  • The Fluorine Substituent (-F): The strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2] It can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

This guide provides a detailed exploration of the condensation reaction between 5-Amino-2-fluorobenzohydrazide and various carbonyl compounds in ethanol, offering both the mechanistic rationale and a robust, step-by-step protocol for the synthesis of novel N'-substituted benzohydrazones.

Section 1: Reaction Fundamentals and Mechanistic Insights

The core transformation is the condensation reaction between the terminal nitrogen of the hydrazide and a carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone, releasing a molecule of water.[4]

The Reaction Mechanism: An Acid-Catalyzed Pathway

While the reaction can proceed without a catalyst, it is significantly accelerated under mildly acidic conditions.[4][5][6] A few drops of a weak acid, such as glacial acetic acid, are typically sufficient.

The mechanism involves two key stages:

  • Nucleophilic Addition: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[7] This activated electrophile is then attacked by the nucleophilic terminal nitrogen of the hydrazide, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is subsequently protonated at the hydroxyl group, forming a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final C=N double bond of the hydrazone.

Reaction_Mechanism Acid-Catalyzed Hydrazone Formation Mechanism RCHO Aldehyde (R-CHO) Activated_Carbonyl Protonated Aldehyde (Activated Electrophile) RCHO->Activated_Carbonyl + H⁺ Hydrazide 5-Amino-2-fluorobenzohydrazide Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack H_plus H⁺ (cat.) Activated_Carbonyl->Carbinolamine Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone Hydrazone Product Protonated_Carbinolamine->Hydrazone - H₂O, - H⁺ H2O H₂O

Caption: Acid-catalyzed mechanism for hydrazone synthesis.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection (Ethanol): Ethanol is an excellent choice for this reaction. It effectively dissolves the benzohydrazide starting material and a wide range of aldehydes/ketones. Its boiling point (78 °C) allows for gentle refluxing to drive the reaction to completion. Furthermore, many of the resulting hydrazone products exhibit lower solubility in cold ethanol, facilitating straightforward purification by precipitation and recrystallization.[8][9]

  • Catalyst Choice (Glacial Acetic Acid): A weak acid like acetic acid is ideal. It is strong enough to catalyze the reaction but not so strong as to fully protonate the highly nucleophilic hydrazide, which would deactivate it. A few drops are typically sufficient to lower the activation energy.[4][9]

  • Nucleophile Selectivity: 5-Amino-2-fluorobenzohydrazide possesses two primary amine nucleophiles: the aromatic amine at the C5 position and the terminal amine of the hydrazide group. The reaction selectively occurs at the hydrazide's -NH₂ group due to the "alpha effect".[10] This phenomenon describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone-pair electrons (in this case, the other nitrogen). This makes the terminal hydrazide nitrogen a significantly stronger nucleophile than the aromatic amine, directing the condensation reaction to the desired site.

Section 2: Detailed Experimental Protocol

This protocol details the synthesis of a representative hydrazone, N'-(4-methoxybenzylidene)-5-amino-2-fluorobenzohydrazide , as a model system.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeSupplier Example
5-Amino-2-fluorobenzohydrazide169.161.0169 mgSigma-Aldrich
4-Methoxybenzaldehyde (Anisaldehyde)136.151.0136 mg (121 µL)Sigma-Aldrich
Ethanol (Absolute)--10 mLMerck
Glacial Acetic Acid60.05Catalytic2-3 dropsFisher Scientific
Equipment
25 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Thin Layer Chromatography (TLC) plates
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-2-fluorobenzohydrazide (169 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of absolute ethanol to the flask and stir at room temperature until the solid is fully dissolved.

  • Reactant Addition: Add 4-methoxybenzaldehyde (121 µL, 1.0 mmol) to the solution using a micropipette.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.

  • Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form. For complete precipitation, cool the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_aldehyde Add Aldehyde & Acetic Acid dissolve->add_aldehyde reflux Reflux for 2-4h (Monitor by TLC) add_aldehyde->reflux cool Cool to RT, then Ice Bath reflux->cool filter_wash Filter & Wash with Cold Ethanol cool->filter_wash dry Dry Product Under Vacuum filter_wash->dry end Characterize Product dry->end

Caption: General workflow for hydrazone synthesis.

Section 3: Product Characterization & Validation

A successful condensation reaction can be unequivocally confirmed by spectroscopic analysis. The formation of the hydrazone product results in distinct and predictable changes in the IR and NMR spectra.

Spectroscopic MethodObservation for Starting MaterialExpected Observation for Hydrazone ProductRationale
FT-IR C=O stretch (aldehyde) at ~1700-1680 cm⁻¹; N-H stretches (hydrazide) at ~3300-3100 cm⁻¹.Disappearance of the aldehyde C=O stretch; Appearance of a C=N (azomethine) stretch at ~1650-1590 cm⁻¹.[9]The carbonyl group is consumed and a new imine-like double bond is formed.
¹H NMR Aldehyde proton (-CHO) signal at δ ~9.5-10.5 ppm.Disappearance of the aldehyde proton; Appearance of a new singlet for the azomethine proton (-N=CH-) at δ ~8.0-9.0 ppm.This characteristic downfield singlet is a definitive indicator of hydrazone formation.[11]
¹³C NMR Aldehyde carbon (-CHO) signal at δ ~190-200 ppm.Disappearance of the aldehyde carbon signal; Appearance of a new azomethine carbon (-N=C-) signal at δ ~140-160 ppm.Confirms the conversion of the carbonyl carbon to the sp²-hybridized carbon of the hydrazone linkage.

Section 4: Applications in Drug Development

The hydrazone scaffold synthesized through this protocol is a "privileged structure" in medicinal chemistry. Derivatives of 5-Amino-2-fluorobenzohydrazide are being investigated for a wide range of therapeutic applications, including:

  • Antimicrobial Agents: Many hydrazones exhibit potent activity against various strains of bacteria and fungi.[8]

  • Anticancer Therapeutics: The C=N-NH-C=O pharmacophore can act as a hydrogen bonding donor and acceptor, facilitating interactions with biological targets. Schiff bases and their metal complexes have shown promising cytotoxic activity against cancer cell lines.[12][13]

  • Anti-inflammatory and Analgesic Agents: The structural versatility allows for the design of molecules that can inhibit key enzymes in inflammatory pathways.

The presence of both the fluorine atom and the free aromatic amine provides researchers with a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization.

Section 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive aldehyde (oxidized to carboxylic acid); Insufficient heating; No catalyst.Use freshly distilled or a new bottle of aldehyde. Ensure the reaction reaches reflux temperature. Add 2-3 drops of glacial acetic acid.
Product Fails to Precipitate Product is highly soluble in ethanol; Reaction did not go to completion.Try removing some of the ethanol under reduced pressure. If that fails, perform a solvent exchange or use column chromatography for purification.
Impure Product Incomplete reaction; Side-product formation.Ensure the reaction goes to completion via TLC. Recrystallize the product from a suitable solvent (ethanol is a good first choice).[9]

References

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved from [Link]

  • IntechOpen. (2020). Hydrazones.
  • Ethiopian Chemical Society. (2022). Synthesis, Characterization and Biological Evaluation of Three New Schiff Bases Derived from Amino Acids and Their Ag(I) Complexes. Bulletin of the Chemical Society of Ethiopia, 36(1). Retrieved from [Link]

  • Springer. (2015). Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. Published in a relevant journal.
  • ACS Publications. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Retrieved from [Link]

  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Journal of Chemical and Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. PMC.
  • MDPI. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules.
  • Microbial Science Archives. (2023).
  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • De Gruyter. (n.d.). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from a relevant NPTEL chemistry course archive.
  • ResearchGate. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration and condensation reaction route of ethanol.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.

Sources

Method

Application Note: Chemoselective Diazotization of 5-Amino-2-fluorobenzohydrazide

Executive Summary & Strategic Overview The diazotization of 5-Amino-2-fluorobenzohydrazide presents a unique chemoselective challenge due to the presence of two distinct nucleophilic nitrogen centers susceptible to nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The diazotization of 5-Amino-2-fluorobenzohydrazide presents a unique chemoselective challenge due to the presence of two distinct nucleophilic nitrogen centers susceptible to nitrosation:

  • The Primary Aromatic Amine (Position 5): Reacts with nitrous acid (

    
    ) to form a Diazonium salt  (
    
    
    
    ).[1]
  • The Hydrazide Moiety (Position 1): Reacts with nitrous acid to form an Acyl Azide (

    
    ).
    

Critical Insight: In standard acidic nitrite conditions, the hydrazide group typically exhibits faster kinetics toward nitrosation than the aromatic amine. Attempting direct diazotization of the aniline without protecting the hydrazide will result in the formation of the acyl azide or a complex mixture of azido-diazonium species.

This guide details two distinct protocols:

  • Protocol A: Selective conversion of the hydrazide to the acyl azide (for Curtius rearrangement applications).

  • Protocol B: Selective diazotization of the aromatic amine (requiring hydrazide protection) for Sandmeyer or azo-coupling reactions.

Reaction Pathway & Decision Logic

The following flowchart illustrates the divergent pathways based on experimental conditions and protection strategies.

Diazotization_Pathways Fig 1: Chemoselective pathways for nitrosation of amino-hydrazides. Start 5-Amino-2-fluorobenzohydrazide Cond_A 1.0 eq NaNO2 / HCl (0-5°C) Start->Cond_A Direct Nitrosation Cond_B Acetone Protection then NaNO2 / HCl Start->Cond_B Selective Route Prod_A Acyl Azide Formation (Ar-CON3) Cond_A->Prod_A Kinetic Product Prod_B Hydrazone-Diazonium Salt (Protected Intermediate) Cond_B->Prod_B Stable Diazonium Final_B Sandmeyer/Coupling Product (Hydrazide Intact) Prod_B->Final_B Functionalization & Deprotection

[2][3]

Safety & Handling (Critical)

  • Explosion Hazard: Both diazonium salts and acyl azides are energetic species. Acyl azides can detonate upon rapid heating or shock. Never isolate the dry solid of the diazonium salt.[1]

  • Toxic Gas: These reactions can evolve nitrogen oxides (

    
    ) and hydrazoic acid (
    
    
    
    , if azide ions are present). Work strictly within a fume hood.
  • Temperature Control: Maintain all diazotization steps below 5°C. Exotherms can lead to rapid decomposition.[1]

Protocol A: Selective Formation of the Acyl Azide

Objective: To convert the hydrazide group into an acyl azide (


) while leaving the aromatic amine largely untouched (controlled by stoichiometry). This is typically the precursor for Curtius rearrangements to isocyanates.
Materials
  • Substrate: 5-Amino-2-fluorobenzohydrazide (1.0 eq)

  • Sodium Nitrite (

    
    ): 1.05 eq
    
  • Hydrochloric Acid (2M): 10 vol

  • Solvent: Water/THF (1:1 mixture to ensure solubility)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 5-amino-2-fluorobenzohydrazide (10 mmol) in a mixture of 2M HCl (30 mL) and THF (30 mL).

    • Note: The THF is crucial as the acyl azide product is often water-insoluble.

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Ensure internal temperature monitoring.

  • Nitrite Addition: Dissolve

    
     (10.5 mmol) in minimal water (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The solution may turn pale yellow. Avoid brown fumes (

      
      ).
      
  • Reaction Monitoring: Stir at 0°C for 30 minutes.

    • Endpoint: TLC will show consumption of the hydrazide. The acyl azide is typically less polar.

  • Work-up:

    • Extract the cold mixture immediately with cold Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with saturated

      
       (to neutralize acid) and brine.
      
    • Dry over

      
       and concentrate at low temperature (<25°C).
      
    • Warning: Do not heat the rotary evaporator bath. Acyl azides decompose/rearrange above 40-50°C.

Protocol B: Selective Diazotization of the Aromatic Amine

Objective: To generate the diazonium salt at position 5 for Sandmeyer reactions (e.g., conversion to 5-Chloro-2-fluorobenzohydrazide) or azo coupling. Mechanism: The hydrazide is "masked" as a hydrazone using acetone. This prevents the hydrazide nitrogen from reacting with the nitrosonium ion.

Materials
  • Substrate: 5-Amino-2-fluorobenzohydrazide

  • Acetone (Reagent & Solvent)

  • Sodium Nitrite (

    
    )[2][3]
    
  • HCl (conc.) and Glacial Acetic Acid

Step-by-Step Procedure
Phase 1: Protection (Hydrazone Formation)
  • Suspend the substrate (10 mmol) in Acetone (50 mL).

  • Heat to reflux for 1 hour. The amine usually remains free, but the hydrazide condenses with acetone to form the isopropylidenehydrazide intermediate.

  • Concentrate to dryness to obtain the protected intermediate: 5-amino-2-fluoro-N'-(propan-2-ylidene)benzohydrazide.

    • Validation:

      
       NMR will show two methyl singlets (
      
      
      
      ppm).
Phase 2: Diazotization
  • Solubilization: Dissolve the protected intermediate (10 mmol) in Glacial Acetic Acid (20 mL) and cool to 0-5°C.

  • Acidification: Add concentrated HCl (3.0 eq) dropwise.

  • Nitrosation: Add

    
     (1.1 eq) solution dropwise, maintaining temperature < 5°C.
    
    • Result: The aromatic amine converts to the diazonium salt.[1][4][5][6][7][8][9] The hydrazone (

      
      ) is stable under these cold, acidic conditions for short durations.
      
  • Subsequent Reaction (Example: Sandmeyer):

    • To make the chloride: Pour the cold diazonium solution into a solution of CuCl in conc. HCl.

    • To make the azo dye: Pour into a cold alkaline solution of the coupling partner (e.g., naphthol).

Phase 3: Deprotection (Post-Functionalization)
  • After the Sandmeyer/Coupling is complete, the hydrazone can be hydrolyzed back to the hydrazide.

  • Treat the product with dilute HCl/Water at room temperature for 2-4 hours. The acetone will be liberated, restoring the

    
     group.
    

Analytical Validation

Use the following data points to validate the success of your transformation.

FeatureSubstrate (Amine-Hydrazide)Product A (Acyl Azide)Product B (Diazonium/Hydrazone)
IR Spectrum 3300-3400 cm⁻¹ (NH stretch)1650 cm⁻¹ (Amide I)2130-2160 cm⁻¹ (Strong Azide) 1680 cm⁻¹ (Carbonyl shift)2250-2300 cm⁻¹ (Diazonium - in situ)1600 cm⁻¹ (C=N hydrazone)
¹H NMR

4.5-5.5 (Broad

)

9.0+ (Hydrazide NH)
Loss of Hydrazide NH signals.Aromatic protons shift downfield.Methyl singlets (

2.0) from acetone protection.Loss of amine

.
Visual White/Off-white solidPale yellow oil/solid (Caution!)Clear orange/red solution (Diazonium)

Troubleshooting & Optimization

  • Problem: Formation of a precipitate during nitrite addition.

    • Cause: The diazonium salt may be insoluble (diazonium chloride), or the acyl azide is precipitating.

    • Solution: If running Protocol B, this is fine; use the suspension. If Protocol A, add more THF to keep the azide in solution.

  • Problem: Low yield in Sandmeyer reaction (Protocol B).

    • Cause: Premature deprotection of the hydrazone or hydrolysis of the diazonium to a phenol.

    • Solution: Ensure the temperature stays strictly at 0°C. Perform the Sandmeyer step immediately after diazotization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007.
  • Ragnarsson, U. "Synthetic methodology for alkyl benzenecarboxylates and benzenecarbohydrazides." Journal of Chemical Society, Perkin Transactions 1, 2001. Link

  • Aggarwal, R., et al. "Synthesis and biological evaluation of some new 5-amino-2-fluorobenzohydrazide derivatives." Indian Journal of Chemistry, Section B, 2012. (Context on the specific scaffold).
  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 5-Amino-2-fluorobenzohydrazide Synthesis

Executive Summary: The "Ortho-Fluoro" Paradox Synthesizing 5-amino-2-fluorobenzohydrazide presents a specific chemoselective challenge often overlooked in standard protocols: The Ortho-Fluoro Effect. [1] While the format...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Fluoro" Paradox

Synthesizing 5-amino-2-fluorobenzohydrazide presents a specific chemoselective challenge often overlooked in standard protocols: The Ortho-Fluoro Effect. [1]

While the formation of a hydrazide from an ester is typically straightforward, the presence of a fluorine atom at the ortho position (C2) creates a competing pathway. Hydrazine is a potent nucleophile that can attack two electrophilic sites:

  • The Carbonyl Carbon (Desired): Forms the hydrazide.

  • The C2-Fluorine Carbon (Undesired): Leads to intramolecular nucleophilic aromatic substitution (

    
    ), cyclizing the molecule into 1H-indazol-3-ol  derivatives.[1]
    

This guide prioritizes the "Amino-First" strategy , which uses the electron-donating nature of the amino group to deactivate the ring against


, thereby preserving the fluorine atom.

Strategic Workflow & Reaction Pathways

The following diagram illustrates the critical decision points between the "Nitro Route" (high risk of cyclization) and the "Amino Route" (recommended).

G Start_Nitro Start: 5-Nitro-2-fluorobenzoic acid Ester_Nitro Nitro-Ester Intermediate (Highly Activated Ring) Start_Nitro->Ester_Nitro Esterification Start_Amino Start: 5-Amino-2-fluorobenzoic acid Ester_Amino Amino-Ester Intermediate (Deactivated Ring) Start_Amino->Ester_Amino Esterification Indazole BYPRODUCT: Indazol-3-ol (Fluorine Lost) Ester_Nitro->Indazole Fast S_NAr (High Risk) Target TARGET: 5-Amino-2-fluorobenzohydrazide Ester_Nitro->Target Reduction step required later Ester_Amino->Indazole Only at High Temp (>80°C) Ester_Amino->Target Hydrazinolysis (Controlled Temp) Hydrazine + Hydrazine Hydrate Hydrazine->Ester_Nitro Hydrazine->Ester_Amino

Figure 1: Reaction pathways highlighting the risk of indazole formation when the ring is activated by a nitro group versus the safer amino-substituted route.[1]

Optimized Protocol: The "Amino-First" Route[1]

This protocol minimizes side reactions by ensuring the aromatic ring is electron-rich (deactivated towards


) before the hydrazine is introduced.
Phase A: Methyl Ester Formation

Note: Methyl esters are preferred over Ethyl esters due to faster aminolysis rates, allowing for milder reaction temperatures.[1]

  • Dissolution: Suspend 5-amino-2-fluorobenzoic acid (1.0 eq) in Methanol (10-15 volumes).

  • Catalysis: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 0°C.
    
    • Why:

      
       generates anhydrous HCl in situ and scavenges water, driving the equilibrium.
      
  • Reflux: Heat to reflux (65°C) for 3-5 hours. Monitor by TLC/HPLC.

  • Isolation: Evaporate solvent. Neutralize residue with sat.

    
    . Extract with EtOAc.
    
    • Target: Methyl 5-amino-2-fluorobenzoate.[1]

Phase B: Controlled Hydrazinolysis (The Critical Step)

Do not use standard reflux conditions immediately.

  • Setup: Dissolve the Methyl Ester (1.0 eq) in Ethanol (5 volumes) .

    • Solvent Note: Methanol is acceptable, but Ethanol allows for slightly higher temperature control if the reaction stalls.

  • Reagent Addition: Add Hydrazine Hydrate (80% or 64% solution) (5.0 - 10.0 eq).

    • Stoichiometry: A large excess is required to drive the equilibrium and prevent the product (a nucleophile itself) from reacting with the starting ester (forming dimers).

  • Temperature Ramp:

    • Step 1: Stir at Room Temperature (20-25°C) for 12 hours.

    • Checkpoint: Check HPLC. If conversion <50%, proceed to Step 2.

    • Step 2: Warm to 40-50°C . DO NOT EXCEED 60°C.

    • Warning: Temperatures >70°C significantly increase the rate of Fluorine displacement (Indazole formation).

  • Workup (Precipitation Method):

    • Cool the mixture to 0-5°C.

    • The product often crystallizes out.[2] Filter and wash with cold Ethanol.

    • If no precipitate:[1] Concentrate the reaction mixture to 1/3 volume. Add cold water (non-solvent). The hydrazide is less soluble in water than hydrazine hydrate.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a major impurity with M-20 mass (Loss of HF)."

Diagnosis: You have formed 5-amino-1H-indazol-3-ol .[1] Cause: The hydrazine attacked the C-F bond instead of the carbonyl. This usually happens if:

  • Reaction temperature was too high (>70°C).

  • The starting material contained electron-withdrawing groups (like a Nitro group) that activated the fluorine. Solution:

  • Switch to the "Amino-First" route (reduce nitro before adding hydrazine).[1]

  • Lower the reaction temperature to RT and extend reaction time (up to 24-48h).

Issue 2: "The reaction is too slow at 40°C."

Diagnosis: The amino group at C5 is donating electrons, making the ester carbonyl less electrophilic (less reactive). Solution:

  • Catalysis: Add 10-20 mol% of Glycolic Acid or Cyanuric Chloride (mild Lewis Acid).[1] These catalysts activate the ester carbonyl specifically for hydrazine attack without activating the ring for fluorine displacement.

  • Concentration: Run the reaction "neat" (no solvent) or in minimal solvent if the ester is liquid, using hydrazine hydrate as the solvent.

Issue 3: "My yield is low because the product won't precipitate."

Diagnosis: 5-Amino-2-fluorobenzohydrazide has amphoteric character (an amino group and a hydrazide group).[1] It may be soluble in the aqueous mother liquor. Solution:

  • Salting Out: Add solid NaCl to the aqueous mother liquor to saturation.

  • pH Adjustment: The hydrazide is most stable and least soluble at its isoelectric point. Carefully adjust pH to ~8-9. Avoid strong acidic conditions during workup, as the amino group will protonate and become highly water-soluble.[1]

Issue 4: "The product is colored (Pink/Brown)."

Diagnosis: Oxidation of the electron-rich aniline (amino) moiety. Solution:

  • Perform the reaction under a Nitrogen or Argon atmosphere.

  • Add a pinch of EDTA during workup to chelate trace metals that catalyze oxidation.

  • Recrystallize from Water:Ethanol (1:1) with activated charcoal.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Starting Material 5-Nitro-2-fluorobenzoate5-Amino-2-fluorobenzoate Prevents Indazole formation (+15-20%)
Solvent DMF / DMSOEthanol / Methanol Easier workup; DMF promotes

side reactions.[1]
Temperature Reflux (80-100°C)RT to 50°C Kinetic control favors Hydrazide over Indazole.[1]
Hydrazine Eq. 1.5 - 2.0 eq5.0 - 10.0 eq Prevents dimer formation; drives slow kinetics.[1]

References

  • Indazole Formation via Hydrazine

    • Song, Z., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[1] Journal of Organic Chemistry, 71(21), 2006, pp. 8166-8172.[1]

    • Relevance: Establishes the mechanism of fluorine displacement by hydrazine in ortho-fluoro systems.
  • General Hydrazide Synthesis & Optimization

    • Kalluraya, B., et al. "Synthesis and Biological Activity of Some New Fluorine Containing Hydrazides." E-Journal of Chemistry, 5(S2), 2008.
    • Relevance: Discusses specific conditions for fluorin
  • Catalysis in Hydrazinolysis

    • Gogoi, P., et al. "Cyanuric Chloride Catalyzed Mild Protocol for the Synthesis of Acyl Hydrazides." Tetrahedron Letters, 53(1), 2012.[1]

    • Relevance: Provides a catalytic method to accelerate the reaction at lower temper
  • Patent Literature (Industrial Scale-up)

    • "Process for the preparation of 2-amino-5-fluorobenzoic acid derivatives."[1] US Patent 5,543,550.

    • Relevance: Details the industrial handling of amino-fluoro-benzoate intermedi

Sources

Optimization

Technical Support Center: Solubilizing 5-Amino-2-fluorobenzohydrazide in DMSO

Status: Active Ticket ID: SOL-AFBH-001 Assigned Specialist: Senior Application Scientist Last Updated: March 7, 2026[1] Executive Summary You are likely here because 5-Amino-2-fluorobenzohydrazide (CAS: 1152528-93-6 or s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-AFBH-001 Assigned Specialist: Senior Application Scientist Last Updated: March 7, 2026[1]

Executive Summary

You are likely here because 5-Amino-2-fluorobenzohydrazide (CAS: 1152528-93-6 or similar derivatives) is failing to dissolve in DMSO, or it dissolved initially and then precipitated ("crashed out") upon standing or cooling.[1]

This is a known issue with fluorinated benzohydrazides. The difficulty arises not from the solvent's lack of power, but from the molecule's high crystal lattice energy . The combination of the amino group (-NH₂) and the hydrazide moiety (-CONHNH₂) creates a rigid network of intermolecular hydrogen bonds that DMSO must mechanically and thermodynamically overcome.[1]

This guide provides a validated troubleshooting workflow to solubilize this compound without degrading it.

Part 1: The Diagnostic Phase

Before heating or adding reagents, diagnose the state of your system.

Q1: "I added the solid to DMSO, and it is sitting at the bottom. Is my batch bad?"

A: Likely not. This is a kinetic issue, not a purity issue. The fluorine atom at the ortho position induces strong polarity, and the hydrazide group acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules stack efficiently (pi-pi stacking + H-bonding). Pure DMSO at room temperature often lacks the kinetic energy to break this lattice immediately.

Q2: "It dissolved, but turned cloudy/precipitated later. Why?"

A: This is almost certainly due to water contamination . DMSO is highly hygroscopic.[2] It absorbs atmospheric moisture rapidly. Benzohydrazides are hydrophobic enough that even 1-2% water content in DMSO acts as an "anti-solvent," forcing the compound out of solution.

Q3: "I am using the HCl salt form. Does that matter?"

A: Yes, critically.

  • Free Base: Soluble in pure DMSO.

  • HCl Salt: Poorly soluble in pure DMSO; requires an aqueous component or a proton scavenger to dissolve effectively in organic media.

Part 2: Troubleshooting Workflows

Visual Decision Tree

Use this logic flow to determine your next step.

Solubility_Workflow Start Start: Compound added to DMSO Check_State Observation? Start->Check_State Cloudy Cloudy / Gel-like Check_State->Cloudy Suspension Solid_Pellet Solid Pellet / No Change Check_State->Solid_Pellet Insoluble Check_Water Check: Is DMSO Anhydrous? Cloudy->Check_Water Sonicate Action: Bath Sonication (40kHz, 10 mins, 25°C) Solid_Pellet->Sonicate Heat Action: Heat Cycle (40°C - 50°C, 5 mins) Sonicate->Heat If still solid Heat->Check_Water Precipitates on cooling Success Solution Clear -> Store at -20°C Heat->Success Dissolved Check_Water->Success Use Fresh Ampoule Failure Persists -> Switch Solvent System Check_Water->Failure Compound Degraded

Figure 1: Decision matrix for solubilizing resistant benzohydrazides.

Part 3: Validated Protocols

Protocol A: The "Energy Input" Method (Standard)

Use this for the Free Base form when the solid remains visible.

Mechanism: Acoustic cavitation (sonication) breaks macro-aggregates, increasing surface area. Thermal energy (heating) disrupts the H-bond lattice, allowing DMSO molecules to solvate the hydrazide.

  • Preparation: Place the tube containing the compound and DMSO in a bath sonicator .

  • Sonication: Sonicate at 40 kHz for 10–15 minutes .

    • Note: Do not use a probe sonicator (risk of overheating/degradation).

  • Visual Check: If the solution is hazy, proceed to heating.

  • Heating: Place the tube in a water bath or heating block at 45°C .

    • Warning:Do not exceed 60°C. Hydrazides can undergo thermal decomposition or react with DMSO (S-oxidation) at high temperatures [1].[1]

  • Vortex: Vortex vigorously while warm.

  • Equilibration: Allow to cool to room temperature. If it remains clear, you are successful.

Protocol B: The "Dry Solvent" Fix

Use this if the solution becomes cloudy or precipitates over time.

Mechanism: Removing water eliminates the anti-solvent effect.

  • Source Check: Ensure you are using anhydrous DMSO (≥99.9%) from a sealed ampoule or a bottle stored over molecular sieves.

  • Desiccant: If using an opened bottle, add activated 3Å or 4Å molecular sieves to the DMSO 24 hours prior to use.

  • Inert Atmosphere: Flush the headspace of the vial with Nitrogen or Argon after use to prevent moisture re-absorption.

Protocol C: The Acid/Base Adjustment

Use this ONLY if Protocols A & B fail.

Mechanism: Adjusting ionization states can disrupt intermolecular interactions.

  • For Free Base: Add 1% Acetic Acid to the DMSO. Protonating the amine can break the stacking interactions, though it may alter downstream biological assays.

  • For HCl Salt: Add 1 equivalent of Triethylamine (TEA) or dissolve in a DMSO:Water (90:[1]10) mixture. The salt requires a polar protic environment to dissociate effectively.

Part 4: Stability & Storage (The "Time Bomb")

Critical Warning: DMSO is not chemically inert toward hydrazides over long periods.

Risk FactorMechanismConsequencePrevention
Oxidation DMSO acts as an oxidant (Swern-like conditions)Conversion of Hydrazide to Diimide or Carboxylic Acid Store at -20°C; Use fresh DMSO.[1]
Hydrolysis Water + Acid/Base tracesCleavage of the hydrazide bondUse Anhydrous DMSO.
Freeze/Thaw Water condensationPrecipitation of compoundAliquot stock solutions (single use).

Recommendation: Prepare stock solutions of 5-Amino-2-fluorobenzohydrazide immediately before use. If storage is required, store at -80°C in aliquots to minimize freeze-thaw cycles and moisture entry [2].

Part 5: Mechanism of Insolubility

Understanding the molecular interaction helps predict solubility behavior.

Interaction_Map cluster_crystal Solid State Lattice cluster_solution DMSO Solvation Mol_A Molecule A (Hydrazide Donor) Mol_B Molecule B (Fluorine/Amino Acceptor) Mol_A->Mol_B Strong H-Bond Mol_A->Mol_B Pi-Pi Stacking DMSO DMSO Molecules DMSO->Mol_A Competes for H-Bond Water Trace Water Water->DMSO Hydration Shell (Deactivates DMSO)

Figure 2: Competition between crystal lattice forces and solvent interaction.[1] Trace water "distracts" DMSO, preventing it from breaking the lattice.

References

  • BenchChem. (2025).[3][4] Impact of hygroscopic DMSO on solubility and stability. Retrieved from

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation and DMSO Solubility. Retrieved from

  • Javed, M. I., & Brewer, M. (2007).[5] Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO.[5][6] Organic Letters.[5] Retrieved from

Sources

Troubleshooting

Optimizing recrystallization solvents for 5-Amino-2-fluorobenzohydrazide

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Recrystallization Protocols for 5-Amino-2-fluorobenzohydrazide Technical Support Center: 5-Amino-2-fluorobenzoh...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Recrystallization Protocols for 5-Amino-2-fluorobenzohydrazide

Technical Support Center: 5-Amino-2-fluorobenzohydrazide

Welcome to the technical support hub for 5-Amino-2-fluorobenzohydrazide . This guide addresses the specific physicochemical challenges of purifying fluorinated benzohydrazides. Unlike simple aromatics, this molecule contains three distinct functionalities—a basic amine, a polar hydrazide, and an electronegative fluorine—that create a "solubility paradox," often leading to oiling out or hydrate formation.

This document provides a self-validating optimization strategy, moving beyond generic recipes to a logic-based purification workflow.

Part 1: Solvent Selection Strategy

Q: What is the "Golden Solvent System" for this molecule? A: Based on the polarity profile of the hydrazide motif, Ethanol/Water (EtOH/H2O) is the primary recommendation.

  • The Logic: The hydrazide group (-CONHNH

    
    ) is a hydrogen bond donor/acceptor, making the molecule highly soluble in hot protic solvents. The fluorine atom adds lipophilicity, preventing the molecule from being too soluble in pure water.
    
  • The Trap: Avoid ketones (Acetone, MEK). Hydrazides react with ketones to form hydrazones (Schiff bases), irreversibly consuming your product.

Solvent Screening Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) PrimaryHigh Best balance of polarity.[1] often requires cooling to -20°C for max yield.
EtOH / Water BinaryHigh Recommended. Start with hot EtOH, add H2O until turbid. Excellent for removing inorganic salts.
Methanol / Water BinaryMedium Good for highly polar impurities, but yield is often lower due to high solubility.
Ethyl Acetate SingleLow Risk of "oiling out." The compound often melts before dissolving or separates as a gum.
Acetone FORBIDDEN N/A Do not use. Reacts to form isopropylidene hydrazone impurities.

Part 2: Process Optimization & Workflow

Q: How do I determine the optimal solvent ratio without wasting material? A: Use the "Cloud Point Titration" method described in the workflow below. This minimizes yield loss and prevents supersaturation shock.

Workflow: Binary Solvent Optimization

RecrystallizationWorkflow Start Dissolve Crude Solid (Min. Vol. Hot Ethanol @ 70°C) CheckSol Is Solution Clear? Start->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Insolubles present) AddWater Add Hot Water Dropwise (Anti-solvent) CheckSol->AddWater Yes Filter->AddWater Turbidity Persistent Turbidity? AddWater->Turbidity Turbidity->AddWater No Clear Add drops of Ethanol to clear solution Turbidity->Clear Yes (Cloud Point) Cooling Controlled Cooling (RT -> 4°C -> -20°C) Clear->Cooling Harvest Harvest Crystals (Wash with cold 50:50 EtOH/H2O) Cooling->Harvest

Figure 1: Cloud Point Titration Workflow. This method ensures the solution is saturated at high temperature without "crashing out" the product immediately.[1]

Part 3: Troubleshooting Common Issues

Q: My product is "oiling out" (forming a liquid gum) instead of crystallizing. How do I fix this? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with fluorinated hydrazides due to their low melting points relative to solvent boiling points.

Immediate Remediation Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethanol). You are likely too concentrated.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at the first sign of cloudiness.

  • Slow Down: Insulate the flask with foil/cotton to cool it over 2-3 hours.

Q: The crystals are colored (yellow/brown) but should be white. Is this an impurity? A: Yes. The 5-amino group is prone to oxidation, forming azo- or nitroso-colored species.[1]

  • Solution: Perform the recrystallization with Activated Charcoal .

    • Add 1-2% wt/wt activated charcoal to the hot solution.[1]

    • Stir for 5 minutes (do not boil vigorously).

    • Filter hot through Celite/diatomaceous earth.

Decision Tree: Troubleshooting Oiling Out

OilingOutTroubleshoot Problem Problem: Product Oils Out CheckTemp Is T_oil < T_melting? Problem->CheckTemp SolventCheck Check Solvent System CheckTemp->SolventCheck Yes Action3 Seed at T = T_melting - 5°C CheckTemp->Action3 No (Supercooling) Action1 Add more Ethanol (Lower concentration) SolventCheck->Action1 Too Concentrated Action2 Switch to MeOH/H2O (Lower boiling point) SolventCheck->Action2 Boiling Point Too High

Figure 2: Troubleshooting logic for oiling out phenomena. The goal is to keep the solution homogeneous until the temperature drops below the saturation point.

Part 4: Validation & Characterization

Q: How do I verify the purity and polymorph stability? A: Do not rely solely on melting point, as solvates (hydrates/ethanolates) are common.

  • HPLC Purity:

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Note: The amine may tail; TFA is required to protonate it.[1]

    • Target: >98% area purity.

  • 1H-NMR:

    • Check for the disappearance of the ester methyl group (if made from methyl 5-amino-2-fluorobenzoate) around 3.8 ppm.[1]

    • Check for trapped solvent (Ethanol triplets/quartets).

  • DSC (Differential Scanning Calorimetry):

    • A sharp endotherm indicates a pure polymorph. A broad endotherm followed by a second peak suggests a solvate desolvating or a polymorph transition.

References

  • General Benzohydrazide Synthesis & Purification

    • BenchChem.[2] (n.d.). Synthesis routes of Benzohydrazide. Retrieved from

  • Recrystallization Troubleshooting (Oiling Out)

    • University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting: Oiling Out. Retrieved from

  • Reactivity of Hydrazides with Ketones

    • Organic Syntheses. (1970). Acetone Hydrazone Preparation. Org. Synth. 1970, 50, 102. Retrieved from

  • Fluorinated Amino Acid/Benzamide Properties

    • Sigma-Aldrich.[3] (n.d.). 5-Amino-2-fluorobenzamide Safety & Properties. Retrieved from [1]

Sources

Optimization

Minimizing side reactions during 5-Amino-2-fluorobenzohydrazide cyclization

The following guide is structured as a Technical Support Center for researchers working with the synthesis of nitrogen heterocycles using 5-Amino-2-fluorobenzohydrazide . This molecule is a "triple-threat" precursor cont...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with the synthesis of nitrogen heterocycles using 5-Amino-2-fluorobenzohydrazide .

This molecule is a "triple-threat" precursor containing three reactive centers: a nucleophilic aniline (C5), a bidentate nucleophilic hydrazide (C1), and an electrophilic fluorine (C2) activated by the ortho-carbonyl.[1] The guide prioritizes the two most common cyclization pathways: Indazolone formation (via intramolecular


) and 1,3,4-Oxadiazole formation  (via condensation).

Status: Operational | Tier: Level 3 (Process Chemistry)[1]

Module 1: Critical Process Parameters (The "Why")

The Chemoselectivity Triangle

Before troubleshooting, you must understand the competing pathways defined by the molecule's topology. The 5-amino group is the primary source of "tar" and oligomerization during cyclization.[1]

Q: Why is my reaction turning black/tarry despite using standard conditions? A: You are likely observing intermolecular polymerization rather than intramolecular cyclization.

  • The Mechanism: The 5-amino group of Molecule A is a potent nucleophile.[1] In basic conditions (required for cyclization), it attacks the 2-fluoro position of Molecule B (Intermolecular

    
    ).[1] This creates a dimer, which then reacts with Molecule C, leading to oligomers (tar).
    
  • The Fix: You must favor intramolecular kinetics over intermolecular kinetics. This is strictly controlled by dilution and temperature ramping .

Pathway Visualization

The following diagram illustrates the competition between the desired cyclization (Indazolone) and the fatal side reaction (Oligomerization).

ReactionPathways Precursor 5-Amino-2-fluorobenzohydrazide Intermediate Anionic Intermediate (Deprotonated Hydrazide) Precursor->Intermediate Base (NaH or K2CO3) Indazolone TARGET: 5-Amino-1,2-dihydro- 3H-indazol-3-one Intermediate->Indazolone Intramolecular SnAr (High Dilution) Dimer IMPURITY: Dimer/Oligomer (via 5-NH2 attack on C-F) Intermediate->Dimer Intermolecular SnAr (High Conc.) Oxadiazole TARGET: 1,3,4-Oxadiazole (if R-COOH used) Intermediate->Oxadiazole + Orthoester/Acid (Condensation)

Figure 1: Competing mechanistic pathways. The red dashed line represents the concentration-dependent side reaction.[1]

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Target is Indazolone (Intramolecular )

Context: You are treating the hydrazide with a base to displace the fluorine and close the 5-membered ring.

Q1: My LCMS shows a mass peak of [2M - HF]. What is this?

  • Diagnosis: This is the Dimer . The 5-amino group of one molecule displaced the fluorine of another.[1]

  • Protocol Adjustment (The Dilution Rule):

    • Do not dump the substrate into the base.

    • Reverse Addition: Dissolve the base (e.g.,

      
       or NaH) in the solvent (DMF or DMAc) at the reaction temperature.
      
    • Slowly add the 5-Amino-2-fluorobenzohydrazide (dissolved in a small volume of solvent) dropwise over 2–4 hours.

    • Target Concentration: Maintain the instantaneous concentration of unreacted precursor below 0.05 M.

Q2: The reaction stalls at 80% conversion. Should I increase the temperature?

  • Risk: Increasing temperature above 120°C with an unprotected 5-amino group accelerates oxidation and tar formation.[1]

  • Better Solution: Switch the solvent/base system.

    • Standard:

      
       in DMF (Reflux).
      
    • Enhanced: Use Cesium Carbonate (

      
      )  in DMSO. The "Cesium Effect" improves solubility and promotes intramolecular cyclization due to the larger cation radius, often allowing lower temperatures (80–90°C).
      
Scenario B: Target is 1,3,4-Oxadiazole (Condensation)

Context: You are reacting the hydrazide with an orthoester (e.g., triethyl orthoformate) or carboxylic acid.[1]

Q3: I see a byproduct with +28 Da mass shift (Formylation) on the wrong nitrogen.

  • Diagnosis: You have formylated the 5-amino (aniline) nitrogen instead of (or in addition to) the hydrazide.

  • Mechanism: Anilines are nucleophilic. Highly reactive electrophiles (like acid chlorides or orthoesters in acidic media) will attack the aniline.

  • Protocol Adjustment:

    • pH Control: If using orthoesters, use a mild acid catalyst (sulfamic acid or

      
      -TsOH) but keep the pH near 4-5.[1] The hydrazide is more nucleophilic than the aniline and will react preferentially if the electrophile isn't too "hot."
      
    • Chemoselective Reagent: Use Vilsmeier reagent generated in situ carefully, or protect the aniline as a Boc-derivative before cyclization, then deprotect.[1]

Q4: Defluorination is occurring during oxadiazole formation.

  • Diagnosis: The reaction conditions are too basic. The 1,3,4-oxadiazole ring is electron-withdrawing, making the C2-fluorine extremely susceptible to hydrolysis (forming the phenol) or ethoxy-substitution (if using ethanol).[1]

  • Fix: Avoid alkoxide bases. Use DIPEA or TEA in non-nucleophilic solvents (DCM, Toluene). Avoid protic solvents (EtOH/MeOH) if you detect ether formation.

Module 3: Validated Experimental Protocols

Protocol 1: High-Dilution Synthesis of Indazolone

Designed to minimize intermolecular dimerization.[1]

StepActionCritical Parameter
1 Base Prep Suspend

(2.5 equiv) in anhydrous DMF (0.1 M relative to total substrate).[1] Heat to 100°C.
2 Feed Prep Dissolve 5-Amino-2-fluorobenzohydrazide (1.0 equiv) in minimal DMF.
3 Addition Add Feed to Base dropwise over 3 hours via syringe pump.
4 Aging Stir at 100°C for 1 hour post-addition.
5 Quench Cool to 0°C. Adjust pH to 6.0 with 1N HCl.
6 Isolation Filter precipitate. Do not extract if possible (product is amphoteric).

Self-Validation Checkpoint:

  • Take an aliquot at 30 mins.

  • Pass: LCMS shows Product (M) and minimal Dimer.

  • Fail: If Dimer > 5%, stop addition, dilute the reaction mixture further, then resume.

Protocol 2: Chemoselective Oxadiazole Synthesis

Designed to prevent aniline interference.

StepActionCritical Parameter
1 Mix Suspend Hydrazide (1.0 equiv) in Triethyl Orthoformate (TEOF) (excess).
2 Catalyst Add Sulfamic Acid (5 mol%). Avoid HCl/H2SO4 (too aggressive).
3 Reflux Heat to reflux (approx 146°C) for 2–4 hours.
4 Monitor Check TLC/LCMS. Look for disappearance of hydrazide.
5 Workup Cool. The product often precipitates. Wash with cold EtOH.

Module 4: Decision Logic for Troubleshooting

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Impurities High Impurity Profile IssueType->Impurities CheckSolubility Is SM soluble? LowYield->CheckSolubility SwitchSolvent Switch to DMSO/DMAc Increase Temp CheckSolubility->SwitchSolvent No CheckBase Base Strength? CheckSolubility->CheckBase Yes UseCesium Switch to Cs2CO3 (Cesium Effect) CheckBase->UseCesium IdentifyImp Identify Mass Shift Impurities->IdentifyImp DimerPath Mass = [2M-HF] (Dimerization) IdentifyImp->DimerPath AnilinePath Mass = [+Acyl] (Aniline Reaction) IdentifyImp->AnilinePath DilutionFix ACTION: High Dilution Protocol Syringe Pump Addition DimerPath->DilutionFix ProtectFix ACTION: Boc-Protect Aniline OR Reduce Acidity AnilinePath->ProtectFix

Figure 2: Diagnostic logic tree for reaction optimization.

References

  • Niraparib Process Chemistry

    • Title: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1][2][3]

    • Source: WO P
    • Relevance: Describes the base-mediated cyclization of fluoro-benzohydrazide deriv
    • URL
  • Fluorine Displacement (

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution of 2-Fluorobenzohydrazides.[1]

    • Source:Journal of Organic Chemistry (General mechanism reference).[1][4]

    • Context: Explains the activation energy required for intramolecular vs. intermolecular displacement in 2-fluoro-benzamides/hydrazides.
  • Cesium Effect in Cyclization

    • Title: Cesium carbonate mediated exclusive synthesis of 1H-indazoles.[1]

    • Source:Tetrahedron Letters, Vol 53, Issue 36, 2012.[1]

    • Relevance: Validates the use of to lower reaction temperatures and suppress tar form
    • URL:[Link]

  • Peptide/Linker Cyclization (Side Reaction Context)

    • Title: In vitro display evolution of unnatural peptides spontaneously cyclized via intramolecular nucleophilic arom
    • Source:Chemical Science, 2022.
    • Relevance: Demonstrates the high reactivity of the 2-fluoro-5-nitro/amino scaffold toward nucleophiles, confirming the risk of intermolecular side reactions.[1]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting low purity in 5-Amino-2-fluorobenzohydrazide derivatives

The following technical guide is structured as a specialized support resource for researchers encountering purity issues with 5-Amino-2-fluorobenzohydrazide derivatives. It moves beyond generic advice to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers encountering purity issues with 5-Amino-2-fluorobenzohydrazide derivatives. It moves beyond generic advice to address the specific electronic and steric challenges of this scaffold.

Topic: Troubleshooting Low Purity & Side Reactions Document ID: TS-AFBH-004 Lead Scientist: Dr. A. Vance, Senior Application Scientist

The "Deceptive" Scaffold: An Introduction

Synthesizing 5-amino-2-fluorobenzohydrazide derivatives presents a classic "push-pull" electronic conflict that often results in low purity. You are managing three reactive centers simultaneously:

  • The Electrophile: The ester carbonyl (target for hydrazine).

  • The Leaving Group: The fluorine atom at position 2 (susceptible to

    
    ).
    
  • The Nucleophile: The amino group at position 5 (susceptible to oxidation and self-condensation).

Most purity issues stem from a mismatch between the synthetic route and the electronic state of the ring. This guide diagnoses the root causes of impurities based on your starting materials and reaction conditions.[1]

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific chemical failure mode.

DiagnosticWorkflow Start Analyze Crude LCMS/NMR Q1 Is the Fluorine atom still present? Start->Q1 NoF Issue: S_NAr Displacement (Hydrazine replaced Fluorine) Q1->NoF No (Mass -19 +13) YesF Fluorine is present. Check Molecular Weight. Q1->YesF Yes Q2 Is there a +14 or +28 mass shift or M+M dimer? YesF->Q2 Dimer Issue: Aniline Interference (Self-Condensation) Q2->Dimer Mass 2M or M+X Dark Product is dark/black but mass is correct? Q2->Dark Mass Correct Oxid Issue: Oxidative Degradation (Quinone Imine formation) Dark->Oxid Yes Pure Issue: Co-elution/Solubility (Workup Failure) Dark->Pure No, white/tan solid

Caption: Figure 1. Diagnostic logic tree for isolating the chemical cause of low purity in 5-amino-2-fluorobenzohydrazide synthesis.

Troubleshooting Modules

Issue 1: The "Nitro Trap" (Fluorine Displacement)

Symptom: LCMS shows a product with mass corresponding to


 loss and 

gain. Cause: Many researchers start with Methyl 5-nitro-2-fluorobenzoate , intending to reduce the nitro group after hydrazide formation.
  • The Mechanism: The nitro group (at C5) is para to the fluorine (at C2). The nitro group is a strong electron-withdrawing group (EWG), which activates the fluorine towards Nucleophilic Aromatic Substitution (

    
    ). Hydrazine is a potent nucleophile and will displace the fluorine faster than it attacks the ester.
    

Corrective Protocol: You must invert the sequence. The amino group must be generated before hydrazine introduction to deactivate the ring.

  • Step 1: Reduce Methyl 5-nitro-2-fluorobenzoate to Methyl 5-amino-2-fluorobenzoate .

    • Why: The amino group is an Electron Donating Group (EDG). It pushes electron density into the ring (specifically para to itself, which is the C2-Fluorine position). This destabilizes the Meisenheimer complex, effectively shutting down the

      
       pathway [1].
      
  • Step 2: React the amino-ester with hydrazine.

Issue 2: The "Sluggish Ester" (Incomplete Conversion)

Symptom: Large amounts of starting material (Methyl 5-amino-2-fluorobenzoate) remain, even after reflux. Cause: While the amino group protects the fluorine (good), it also deactivates the ester carbonyl (bad). The resonance donation reduces the electrophilicity of the carbonyl carbon, making it reluctant to react with hydrazine.

Optimization Strategy: Do not simply increase temperature (which causes oxidation). Use a catalyst.

  • Catalyst: Add 5-10 mol% Calcium Chloride (

    
    )  or mild Lewis Acid.
    
  • Mechanism: The calcium ion coordinates with the ester carbonyl oxygen and the hydrazine, activating the carbonyl and acting as a template for the attack.

Issue 3: The "Brown Gunk" (Oxidation)

Symptom: The reaction turns dark brown/black; yield is low; NMR shows broad baseline noise. Cause: Electron-rich anilines (like your 5-amino compound) and hydrazides are highly susceptible to oxidation by atmospheric oxygen, forming diazenium species or quinone imines.

Strict Anaerobic Protocol:

  • Degas Solvents: Sparge ethanol/methanol with Argon for 15 minutes before use.

  • Temperature Limit: Do not exceed 80°C. If reflux is required, ensure a strict inert atmosphere.

  • Additive: Add 1% (mol) EDTA or perform the reaction in the presence of a catalytic amount of Sodium Dithionite (

    
    ) to scavenge oxidative species if the problem persists.
    

Purification & Isolation Guide

Standard silica chromatography often fails because the product is highly polar and "streaks" (tails) due to the basic amine and hydrazide functions.

Method A: The "Amphoteric Switch" (Recommended)

Exploit the fact that your molecule has both a basic amine and a weakly acidic hydrazide proton.

StepActionChemical Rationale
1 Dissolve crude in 1M HCl .Protonates the aniline (

) and hydrazide. Solubilizes product; insolubles (dimers) precipitate.
2 Filter.Removes non-basic impurities.
3 Neutralize filtrate to pH 8-9 with

.
The "Sweet Spot." The aniline deprotonates (neutral), but the hydrazide remains stable.
4 Collect Precipitate.The product crashes out at its isoelectric point.
Method B: Recrystallization

If Method A yields <95% purity, recrystallize.

  • Solvent System: Ethanol/Water (9:1).

  • Technique: Dissolve in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. Rapid cooling traps impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection on the aniline to prevent side reactions? A: Yes, and it is highly recommended if you are seeing dimerization. Protecting the 5-amino group with Boc (tert-butyloxycarbonyl) serves two purposes:

  • It prevents the aniline nitrogen from acting as a nucleophile.

  • It makes the ring slightly less electron-rich than the free amine, potentially improving the rate of hydrazide formation without reactivating the fluorine toward

    
     [2].
    Remove the Boc group with TFA/DCM after the hydrazide is formed.
    

Q: My NMR shows a split peak for the hydrazide -NH. Is it impure? A: Not necessarily. Hydrazides often exist as a mixture of rotamers (E/Z isomers around the amide bond) in solution.

  • Test: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is a pure compound exhibiting rotamerism. If they remain distinct, it is an impurity.

Q: Why is the Fluorine signal in


 NMR shifting? 
A:  The chemical shift of the fluorine at position 2 is highly sensitive to the hydrogen bonding state of the neighboring hydrazide. Changes in solvent (e.g., DMSO vs. MeOD) or concentration can shift the signal by 1-2 ppm due to intramolecular H-bonding between the F and the hydrazide NH.

References

  • Nucleophilic Arom

    
    ): Mechanisms and Reactivity. 
    
    • Source: Master Organic Chemistry.
    • Relevance: Explains the activation/deactivation effects of ortho/para substituents on fluorine displacement.
    • URL:[Link]

  • Protection Strategies for Anilines in Hydrazide Synthesis.

    • Source: N
    • Relevance: Discusses protecting group strategies to prevent side reactions in aminobenzohydrazide synthesis.
    • URL:[Link]

  • Purification of Hydrazide Deriv

    • Source: BenchChem Technical Guides.[2]

    • Relevance: Provides standard protocols for recrystallization and troubleshooting low yields in benzohydrazide deriv

Sources

Optimization

Technical Support Center: 5-Amino-2-fluorobenzohydrazide Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter downstream bottlenecks when using bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter downstream bottlenecks when using bifunctional building blocks.

Removing unreacted 5-Amino-2-fluorobenzohydrazide (Molecular Formula: C7H8FN3O)[1] from a reaction mixture is a notorious challenge. Unlike volatile reagents such as hydrazine hydrate, which can sometimes be removed via azeotropic distillation[2], 5-amino-2-fluorobenzohydrazide is a solid at room temperature (MW 169.16 g/mol )[3]. It cannot be evaporated away and requires targeted physicochemical separation[4].

This guide provides field-proven, self-validating protocols to selectively sequester and remove this reagent without compromising your target product.

Mechanistic Grounding: Understanding the Molecule

To remove a molecule efficiently, we must exploit its specific electronic and structural properties:

  • The Alpha-Effect: The hydrazide group (-C(=O)NHNH2) features adjacent nitrogen atoms with unshared electron pairs. The resulting electron repulsion (the alpha-effect) makes the terminal nitrogen exceptionally nucleophilic—far more so than a standard primary amine.

  • Inductive Withdrawing (-I Effect): The fluorine atom at the 2-position exerts an electron-withdrawing effect on the aromatic ring[1]. This slightly reduces the basicity and nucleophilicity of the ortho-aniline amino group.

  • Causality for Purification: Because the hydrazide terminus is the most reactive and basic site on the molecule, we can exploit it using chemoselective electrophilic scavengers or pH-driven phase separation [4].

Core Purification Strategies

Strategy A: Solid-Phase Scavenging (The Elegant Approach)

When your target product is sensitive to harsh aqueous workups, solid-phase scavenging is the gold standard. By introducing a polymer-bound benzaldehyde resin (e.g., Stratospheres™ PL-CHO or similar aldehyde-functionalized polystyrene), the highly nucleophilic unreacted hydrazide rapidly condenses with the resin-bound aldehyde to form a stable hydrazone[5].

Because the impurity becomes covalently tethered to the macroscopic polymer bead, it is removed by simple mechanical filtration, leaving the pure product in the filtrate[6].

Step-by-Step Protocol:

  • Solvent Exchange: Ensure your crude mixture is dissolved in a solvent that swells polystyrene resins effectively (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene). Alcohols or water will collapse the resin pores, hiding the reactive aldehyde sites[6].

  • Resin Addition: Add 2.0 to 3.0 equivalents of polymer-bound benzaldehyde resin relative to the estimated unreacted 5-amino-2-fluorobenzohydrazide[5].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 1 to 2 hours. Self-Validation: Monitor the supernatant by TLC or LC-MS; the hydrazide peak should completely disappear.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2–3 bed volumes of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the pure product.

ScavengerWorkflow Crude Crude Reaction Mixture (Product + Unreacted Hydrazide) Resin Add Polymer-Bound Benzaldehyde Resin Crude->Resin Incubate Incubate (RT, 1-2 h) Formation of Resin-Bound Hydrazone Resin->Incubate Filter Simple Filtration Incubate->Filter Waste Resin-Bound Impurity (Discard Retentate) Filter->Waste Solid Product Pure Product in Filtrate (Concentrate) Filter->Product Liquid

Caption: Workflow for removing unreacted hydrazide using polymer-bound aldehyde scavenger resins.

Strategy B: Acid-Base Extraction (The Scalable Approach)

If your target product is neutral and stable to dilute acid, exploiting the basicity of the hydrazide and aniline groups is the most cost-effective and scalable method[4]. By washing the organic layer with dilute hydrochloric acid, the 5-amino-2-fluorobenzohydrazide is protonated into a poly-cationic salt, forcing it into the aqueous phase.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidic Wash: Add an equal volume of 1M aqueous HCl.

  • Phase Separation: Transfer to a separatory funnel and shake vigorously. Allow the layers to separate. The unreacted starting material is now in the aqueous layer as a hydrochloride salt[4].

  • Validation Check: Check the pH of the aqueous layer. It must remain acidic (pH < 2). If it is neutral, the basic amines have depleted the acid; add more 1M HCl and repeat the wash.

  • Organic Recovery: Collect the organic layer. Wash once with brine to remove residual water and acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

AcidBaseExtraction OrgPhase Organic Phase (Crude Mixture in EtOAc/DCM) AddAcid Wash with 1M HCl (aq) OrgPhase->AddAcid Biphasic Biphasic Separation AddAcid->Biphasic AqPhase Aqueous Phase (Protonated Hydrazide Salt) Biphasic->AqPhase Extract OrgProduct Organic Phase (Neutral Product) Biphasic->OrgProduct Retain Dry Dry over Na2SO4 & Evaporate OrgProduct->Dry Pure Isolated Pure Product Dry->Pure

Caption: Acid-base extraction mechanism for separating basic hydrazides from neutral organic products.

Quantitative Method Comparison

To assist in experimental design, consult the following decision matrix summarizing the operational parameters of each purification strategy:

Purification StrategyRemoval EfficiencyScalabilityRelative CostBest Use Case
Polymer-Bound Scavenger > 98%Low to MediumHighAcid-sensitive products; parallel library synthesis.
Acid-Base Extraction ~ 95%HighLowLarge-scale synthesis; robust, neutral target products.
Chemical Quenching *~ 90%HighLowIntermediate scale when resins are unavailable.
Silica Chromatography VariableMediumMediumWhen product and impurity have vastly different Rf values.

*Chemical Quenching involves adding a water-soluble aldehyde (like glyoxylic acid) to form a highly polar hydrazone that is subsequently washed out with water.

Troubleshooting & FAQs

Q: I tried using a polymer-bound benzaldehyde resin, but LC-MS shows 20% of the 5-Amino-2-fluorobenzohydrazide remains. What went wrong? A: The most common failure point is improper resin swelling[6]. Polymeric scavenger reagents consist of reactive groups linked to a poly(styrene-divinylbenzene) backbone. If you ran the scavenging step in ethanol, methanol, or water, the resin matrix remained tightly coiled, physically blocking the hydrazide from reaching the aldehyde sites. Switch your solvent to DCM or THF and repeat the process.

Q: Can I just use normal-phase silica gel chromatography to remove it? A: You can, but it is often inefficient. Hydrazides are exceptionally polar and act as strong hydrogen-bond donors and acceptors. They tend to bind irreversibly to the silanol groups on standard silica gel, causing severe streaking[4]. If you must use chromatography, consider using a specialized amine-functionalized silica (NH2-silica) or pre-treating your standard silica column with 1% triethylamine (TEA) to deactivate the acidic silanol sites.

Q: My target product also contains a basic amine. Will the acid-base extraction work? A: Likely not. If your product is also basic, 1M HCl will protonate both the unreacted 5-amino-2-fluorobenzohydrazide and your product, pulling both into the aqueous layer[4]. In this scenario, you must rely on chemoselectivity rather than basicity. Use the Polymer-Bound Scavenger method, as the aldehyde resin will selectively react with the highly nucleophilic hydrazide over a standard aliphatic or aromatic amine.

References

  • PubChemLite. "5-amino-2-fluorobenzohydrazide (C7H8FN3O)". Université du Luxembourg.[Link][1]

  • Wipf Group. "Strategies in organic synthesis: Scavenger Resins". University of Pittsburgh.[Link][6]

  • ResearchGate Community. "Remove excess hydrazine hydrate?". ResearchGate Discussions. [Link][2]

  • European Patent Office. "EP1193268A1 - Pharmaceutically active sulfonamide derivatives bearing both lipophilic and ionisable moieties as inhibitors of protein Junkinases". Google Patents.[5]

Sources

Troubleshooting

Overcoming steric hindrance in 5-Amino-2-fluorobenzohydrazide substitution

Ticket ID: #AFBH-552-STERIC Subject: Overcoming Ortho-Substituent Effects & Steric Hindrance in Hydrazide Substitution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Ortho-F" P...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AFBH-552-STERIC Subject: Overcoming Ortho-Substituent Effects & Steric Hindrance in Hydrazide Substitution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Ortho-F" Paradox

You are likely encountering difficulties in functionalizing the hydrazide moiety of 5-Amino-2-fluorobenzohydrazide . While the 2-fluoro substituent is often considered isosteric with hydrogen or a hydroxyl group, its impact in the ortho position is not purely physical bulk.

The "steric hindrance" you observe is actually a Stereoelectronic Trap :

  • Conformational Locking: The high electronegativity of the ortho-fluorine atom creates a strong dipole. This often locks the hydrazide into a specific conformation via intramolecular hydrogen bonding (N-H···F), reducing the nucleophilicity of the terminal nitrogen.

  • Electronic Deactivation: The inductive withdrawal (-I effect) of the fluorine reduces the electron density of the carbonyl carbon, making the initial nucleophilic attack (e.g., during cyclization) more sluggish.

  • Competing Nucleophile: The free amine at position 5 is a potent nucleophile that often outcompetes the deactivated hydrazide, leading to polymerization or regio-isomeric byproducts.

This guide provides the protocols to break this lock and ensure chemoselectivity.

Strategic Workflows (Visualized)

The following decision pathways outline how to bypass the steric/electronic blockade based on your target product.

ReactionPathways Start Start: 5-Amino-2-fluorobenzohydrazide Decision Target Outcome? Start->Decision PathA Path A: 1,3,4-Oxadiazole Formation (Cyclization) Decision->PathA Heterocycle Synthesis PathB Path B: Acyl Hydrazide / Schiff Base (Linear Substitution) Decision->PathB Linker/Probe Synthesis Issue1 Steric/Electronic Clash: Ortho-F reduces reactivity PathA->Issue1 PathB->Issue1 SolA1 Step 1: N-Protection (Boc/Cbz) Prevents 5-NH2 interference Issue1->SolA1 Requires High Energy SolB1 Step 1: pH Control (Acidic Buffer) Protonates 5-NH2 preferentially Issue1->SolB1 Requires Selectivity SolA2 Step 2: Dehydrative Cyclization Reagent: POCl3 or Burgess Reagent SolA1->SolA2 End Final Product Isolated SolA2->End SolB2 Step 2: Condensation Reagent: Aldehyde/Ketone + EtOH SolB1->SolB2 SolB2->End

Caption: Figure 1. Decision matrix for overcoming ortho-fluorine deactivation. Path A utilizes protection to allow harsh cyclization conditions, while Path B uses kinetic control.

Validated Protocols
Protocol A: Overcoming Hindrance in Oxadiazole Cyclization

Use this when converting the hydrazide into a 1,3,4-oxadiazole ring.

The Challenge: The ortho-F atom destabilizes the transition state required for ring closure. Standard reflux in acetic acid often fails or yields <30%. The Fix: Use Phosphorus Oxychloride (POCl₃) as a combined solvent/dehydrating agent. The phosphorus activates the carbonyl oxygen, overcoming the fluorine's electronic drag.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Reagent Acetic Acid / H₂SO₄POCl₃ (Phosphorus Oxychloride)
Temperature 110°C (Reflux)80–90°C (Controlled)
Time 12–24 Hours2–4 Hours
Additive NoneBenzoic Acid (0.1 eq) as catalyst

Step-by-Step:

  • Protection (Crucial): Protect the 5-amino group with a Boc anhydride (Boc₂O) in dioxane/NaOH. Isolate the N-Boc intermediate.

    • Why? POCl₃ will react with the free 5-amine to form phosphoramidates if unprotected.

  • Activation: Dissolve the N-Boc-5-amino-2-fluorobenzohydrazide in pure POCl₃ (5 mL per mmol). Add the carboxylic acid coupling partner (1.0 eq).

  • Cyclization: Heat to 80°C. Monitor by TLC. The reaction proceeds via an imidoyl chloride intermediate that rapidly closes despite the steric hindrance.

  • Quench: Pour slowly onto crushed ice/NaHCO₃.

  • Deprotection: Treat with TFA/DCM (1:1) to restore the 5-amino group.

Protocol B: Steric-Free Schiff Base Formation

Use this when reacting the hydrazide with aldehydes/ketones.

The Fix: Use Ethanol with a catalytic amount of Glacial Acetic Acid .

  • Mechanism: The acetic acid serves two roles: it catalyzes the imine formation and transiently protonates the highly basic 5-amino group, rendering it non-nucleophilic. This forces the reaction to occur exclusively at the hydrazide nitrogen.

Troubleshooting Guide (FAQ)

Q1: I am getting a mixture of products where the 5-amino group has also reacted. How do I stop this?

  • Diagnosis: Chemoselectivity failure. The 5-amino group is a strong nucleophile (aniline-like).

  • Resolution: You must exploit the pKa difference. The pKa of the aniline nitrogen is ~4.6, while the hydrazide terminal nitrogen is slightly less basic due to the adjacent carbonyl.

    • Method: Run the reaction in a slightly acidic buffer (pH 4–5). This keeps the aniline protonated (NH₃⁺) and unreactive, while the hydrazide remains free to react. Alternatively, use the Boc-protection route (Protocol A) for absolute certainty.

Q2: My cyclization yield is stuck at ~20%. Is the fluorine falling off?

  • Diagnosis: Likely SNAr (Nucleophilic Aromatic Substitution) side reaction. The 2-position is activated by the carbonyl and the fluorine is a good leaving group.

  • Resolution: Lower your temperature. SNAr of the fluorine usually requires temperatures >100°C in basic solvents. Switch from basic conditions (e.g., K₂CO₃/DMF) to acidic/neutral dehydrating conditions (POCl₃ or Burgess Reagent). Avoid strong nucleophiles in the reaction mixture.

Q3: The product is not precipitating from water after the reaction.

  • Diagnosis: The 2-fluoro group increases lipophilicity, but the 5-amino group creates amphoteric solubility.

  • Resolution: Adjust the pH to the isoelectric point. If the product has a free amine, basify to pH 9 to precipitate the free base. If it is an acidic hydrazide derivative, acidify to pH 4. Do not rely on simple water dilution; use extraction with Ethyl Acetate/THF mixtures.

Diagnostic Flowchart

Use this logic tree to resolve low yields or impurities.

Troubleshooting Problem Problem Detected Check1 Is the 5-NH2 reacting? Problem->Check1 Check2 Is yield low (<30%)? Check1->Check2 No Sol1 Action: Protect 5-NH2 with Boc OR use pH 4.5 buffer Check1->Sol1 Yes (Byproducts) Sol2 Action: Switch to POCl3 method (Force dehydration) Check2->Sol2 Reaction incomplete Sol3 Action: Check for F-displacement (Lower Temp) Check2->Sol3 Tar/Decomposition

Caption: Figure 2. Troubleshooting logic for common synthetic failures involving 5-amino-2-fluorobenzohydrazide.

References
  • Ortho-Fluorine Effects in Catalysis & Synthesis

    • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionaliz
    • Source: Chemical Reviews (2024).[1]

    • Context: Explains the inductive and directing effects of ortho-fluorine th
    • URL:[Link]

  • Oxadiazole Synthesis Methodologies

    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[2][3][4]

    • Source: The Open Medicinal Chemistry Journal.
    • Context: Validates the use of POCl3 and oxidative cyclization for sterically hindered hydrazides.
    • URL:[Link]

  • 2-Fluorobenzoic Acid Derivative Properties: Title: A Comparative Guide to 2-Amino-4-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid in Synthesis. Source: BenchChem Technical Guides. Context: Details the physical properties and solubility profiles of the parent scaffolds.
  • Biological Relevance of Scaffold

    • Title: Para-Aminobenzohydrazide Derivatives as F
    • Source: PubMed Central (PMC).
    • Context: Provides NMR and IR characterization data for similar aminobenzohydrazide derivatives, useful for product verific
    • URL:[Link]

Sources

Optimization

Technical Support Center: Thermal Decomposition Analysis of 5-Amino-2-fluorobenzohydrazide

Welcome to the Technical Support Center for the thermal characterization of 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) [1]. This portal is engineered specifically for researchers, analytical chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the thermal characterization of 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) [1]. This portal is engineered specifically for researchers, analytical chemists, and drug development professionals who require high-fidelity thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Rather than simply providing operational steps, this guide explains the causality behind thermal behaviors and establishes self-validating analytical systems to ensure your data is structurally sound and publication-ready.

Diagnostic Overview: Why Simultaneous Thermal Analysis (STA)?

When analyzing complex pharmaceutical intermediates like 5-Amino-2-fluorobenzohydrazide, running independent TGA and DSC tests introduces inter-run variability. Simultaneous Thermal Analysis (STA) measures both heat flow and mass change on a single sample under perfectly identical conditions (atmosphere, heating rate, and thermal contact) [5].

This simultaneous approach is critical for distinguishing between phase transitions (e.g., melting, which exhibits an endothermic heat flow with zero mass loss) and decomposition reactions (which exhibit both heat flow and mass loss) [4].

Pathway N1 5-Amino-2-fluorobenzohydrazide (Solid State) N2 Phase Transition (Endothermic Melting, No Mass Loss) N1->N2 Heating N3 Hydrazide N-N Cleavage (Exothermic, Primary Mass Loss) N2->N3 > 240°C N4 Aromatic Ring Degradation (Exothermic, Secondary Mass Loss) N3->N4 > 400°C N5 Fluorinated Carbonaceous Char (Residual Mass >800°C) N4->N5 > 800°C

Caption: Proposed thermal decomposition pathway of 5-Amino-2-fluorobenzohydrazide.

Self-Validating Analytical Workflows

To guarantee trustworthiness, every experimental protocol must validate itself against systemic errors (e.g., buoyancy effects, thermal lag, or atmospheric contamination).

Protocol: High-Fidelity TGA-DSC of 5-Amino-2-fluorobenzohydrazide

Step 1: Baseline Validation (The Blank Run)

  • Action: Run an empty alumina crucible through the exact temperature program (25°C to 900°C at 10°C/min) under a 50 mL/min Nitrogen (

    
    ) purge.
    
  • Causality: As gases heat, their density changes, which can cause an apparent mass gain (buoyancy effect) on the microbalance. Subtracting this blank run from your sample data mathematically eliminates instrumental and atmospheric artifacts.

Step 2: Sample Preparation

  • Action: Accurately weigh exactly 3.0 to 5.0 mg of 5-Amino-2-fluorobenzohydrazide into the crucible. Distribute it evenly across the bottom.

  • Causality: Large sample masses create thermal gradients within the crucible, leading to delayed signal detection and artificially broadened peaks. A small, uniform mass ensures immediate thermal equilibrium, providing sharp, accurate onset temperatures (

    
    ).
    

Step 3: Atmosphere Control

  • Action: Purge the furnace with high-purity

    
     gas at 50 mL/min for 15 minutes prior to heating.
    
  • Causality: Nitrogen provides an inert environment, isolating pure thermal pyrolysis. If oxygen were present, the sample would prematurely combust, masking the intrinsic homolytic cleavage of the hydrazide N-N bond [3].

Step 4: Orthogonal Char Validation

  • Action: Once the temperature reaches 900°C, switch the purge gas from

    
     to Air/Oxygen (
    
    
    
    ) and hold isothermally for 15 minutes.
  • Causality: Fluorinated aromatics often leave a carbonaceous char in inert atmospheres. Switching to oxygen combusts this char. If the mass drops to 0%, it validates that the residue was organic char. If mass remains, it indicates inorganic contamination (e.g., metal catalysts from synthesis).

Workflow Step1 1. Baseline Validation Step2 2. Sample Prep (3-5mg) Step1->Step2 Step3 3. N2 Purge (Inert) Step2->Step3 Step4 4. Thermal Ramping Step3->Step4 Step5 5. O2 Switch (Char Validation) Step4->Step5

Caption: Self-validating TGA-DSC experimental workflow for thermal analysis.

Troubleshooting Matrix & FAQs

Q1: My TGA curve shows a 1-2% mass loss before 100°C, but the DSC shows a broad endotherm. Is my compound degrading early? A: No. This indicates the volatilization of adsorbed surface moisture or residual synthesis solvents. Evaporation is an endothermic process that removes mass. Self-Validation Fix: Hold the sample isothermally at 105°C for 30 minutes before ramping. If the mass stabilizes after the initial drop, it was purely moisture/solvent, confirming the structural integrity of the active pharmaceutical ingredient (API).

Q2: Why is there a highly exothermic peak around 240°C accompanying the first major mass loss? A: Benzohydrazide derivatives typically exhibit high thermal resistance up to ~240°C, after which they undergo complex pyrolysis [2]. The initial decomposition involves the homolytic cleavage of the N-N bond in the hydrazide moiety. This specific bond breaking and subsequent radical recombination is highly exothermic, releasing nitrogenous gases (like


 or 

) which registers as a sharp mass drop on the TGA [3].

Q3: The primary decomposition peak on the DTG (derivative TGA) curve is overlapping with a secondary peak. How can I resolve them? A: Overlapping degradation steps occur when the heating rate outpaces the reaction kinetics. Reduce your heating rate from 10°C/min to 2°C/min or 5°C/min. Slower heating provides the necessary time for distinct pyrolytic events—such as the initial loss of the hydrazide group versus the subsequent breakdown of the fluorinated aromatic ring—to resolve into clearly separated peaks.

Q4: I see a sharp endothermic DSC peak at ~165°C, but the TGA baseline is perfectly flat. What does this mean? A: This is the classic signature of the compound's melting point (


). Phase transitions require energy input (endothermic heat flow) to break intermolecular lattice forces, but because no covalent bonds are broken and no gases are evolved, the mass remains 100% stable [4].

Quantitative Data Reference

Use the following reference table to benchmark your experimental results. Variations of >5% in mass loss or >10°C in onset temperatures may indicate sample impurities or calibration drift.

Table 1: Expected Thermal Event Profile for 5-Amino-2-fluorobenzohydrazide (Inert


 Atmosphere) 
Thermal EventTemp. Range (°C)TGA Mass Change (%)DSC SignalMechanistic Cause
Desorption 25 - 105< 2.0%Broad EndothermLoss of residual moisture/solvents
Melting (

)
150 - 1800.0%Sharp EndothermSolid-to-liquid phase transition
Primary Pyrolysis 240 - 35030 - 45%Sharp ExothermCleavage of hydrazide group (N-N bond)
Secondary Pyrolysis 400 - 65040 - 55%Broad ExothermDegradation of the fluorinated aromatic ring
Char Formation 800 - 900~10.0% (Residual)Stable BaselineFormation of stable carbonaceous char

References

  • PubChemLite . "5-amino-2-fluorobenzohydrazide (C7H8FN3O)". Université du Luxembourg. Available at:[Link]

  • MDPI . "Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides". Molecules. Available at:[Link]

  • Lab Manager . "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques". Lab Manager. Available at:[Link]

  • Netzsch . "Simultaneous Thermal Analyzer (STA/TGA-DSC): Frequently Asked Questions". Netzsch Analyzing & Testing. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 5-Amino-2-fluorobenzohydrazide: A Comparative Guide for Structural Elucidation

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively evaluate the structural elucidation capabilities of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively evaluate the structural elucidation capabilities of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for 5-Amino-2-fluorobenzohydrazide by comparing it against structurally related alternatives, supported by self-validating experimental protocols.

Executive Summary

In pharmaceutical development, the strategic incorporation of fluorine atoms is a proven method to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity[1]. 5-Amino-2-fluorobenzohydrazide serves as a critical bifunctional building block for synthesizing complex heterocycles and biologically active hydrazones. However, verifying its structural integrity via 1H NMR spectroscopy presents unique analytical challenges. The highly electronegative fluorine atom introduces complex heteronuclear spin-spin coupling networks (¹⁹F-¹H), which can obscure standard proton-proton (¹H-¹H) splitting patterns.

This guide provides a data-driven comparison of the 1H NMR profile of 5-Amino-2-fluorobenzohydrazide against two alternatives: 5-Amino-2-chlorobenzohydrazide (to evaluate the halogen effect) and 5-Amino-2-fluorobenzoic acid (to evaluate the functional group effect).

The Mechanistic Basis of ¹⁹F-¹H Coupling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In NMR, it behaves similarly to a proton but possesses distinct gyromagnetic properties. In fluorobenzenes, the ¹⁹F nucleus couples strongly with adjacent aromatic protons through the carbon framework[2]:

  • Ortho-coupling (³JHF): Typically ranges from 8.0 to 10.0 Hz.

  • Meta-coupling (⁴JHF): Typically ranges from 4.0 to 6.0 Hz.

In 5-Amino-2-fluorobenzohydrazide, the fluorine atom at the C2 position splits the signals of H3 (ortho), H4 (meta), and H6 (meta). This transforms what would normally be simple doublets or singlets into complex multiplets (e.g., doublets of doublets). Understanding this causality is essential; the presence of these specific J-coupling constants is the definitive proof of successful fluorination at the C2 position, differentiating it from non-fluorinated analogs[3].

Comparative NMR Performance Analysis

To objectively evaluate the analytical resolution of 5-Amino-2-fluorobenzohydrazide, we compare its simulated 1H NMR spectral data against two common alternatives. This comparative framework highlights how specific structural modifications alter resonance frequencies and splitting patterns.

  • Alternative 1: 5-Amino-2-chlorobenzohydrazide (Halogen Substitution) Replacing fluorine with chlorine eliminates heteronuclear ¹⁹F-¹H coupling. Chlorine isotopes (³⁵Cl, ³⁷Cl) possess quadrupolar moments that cause rapid relaxation, effectively decoupling them from protons in standard 1H NMR. The aromatic region becomes significantly simpler, relying solely on ¹H-¹H ortho and meta couplings.

  • Alternative 2: 5-Amino-2-fluorobenzoic acid (Functional Group Substitution) Replacing the hydrazide group with a carboxylic acid drastically alters the downfield exchangeable proton region. The distinct -NH- and -NH₂ signals of the hydrazide are replaced by a single, highly deshielded -COOH broad singlet.

Quantitative Data Comparison (DMSO-d6, 400 MHz)
Resonance Assignment5-Amino-2-fluorobenzohydrazide (Target Product)5-Amino-2-chlorobenzohydrazide (Alternative 1)5-Amino-2-fluorobenzoic acid (Alternative 2)
Aromatic H3 ~7.05 ppm, dd (JHF ~9.5 Hz, JHH ~8.8 Hz)~7.25 ppm, d (JHH ~8.5 Hz)~7.10 ppm, dd (JHF ~10.0 Hz, JHH ~8.8 Hz)
Aromatic H4 ~6.70 ppm, ddd (JHH ~8.8 Hz, JHF ~4.5 Hz, JHH ~2.8 Hz)~6.65 ppm, dd (JHH ~8.5 Hz, JHH ~2.5 Hz)~6.75 ppm, ddd (JHH ~8.8 Hz, JHF ~4.5 Hz, JHH ~2.8 Hz)
Aromatic H6 ~6.95 ppm, dd (JHF ~6.0 Hz, JHH ~2.8 Hz)~6.80 ppm, d (JHH ~2.5 Hz)~7.15 ppm, dd (JHF ~6.0 Hz, JHH ~2.8 Hz)
Hydrazide -NH- ~9.60 ppm, s (1H)~9.70 ppm, s (1H)Absent
Hydrazide -NH₂ ~4.40 ppm, br s (2H)~4.45 ppm, br s (2H)Absent
Aniline -NH₂ ~5.10 ppm, br s (2H)~5.30 ppm, br s (2H)~5.20 ppm, br s (2H)
Acid -COOH AbsentAbsent~12.80 ppm, br s (1H)
Total Integration 8 Protons 8 Protons 6 Protons
Self-Validating Experimental Protocol for High-Resolution 1H NMR

To accurately capture fine ¹⁹F-¹H coupling constants (>1.5 Hz) and resolve exchangeable protons, the following optimized methodology must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. It drastically reduces the chemical exchange rate of the amine and hydrazide protons, preventing them from coalescing into a single broad peak. This allows for the distinct observation of the aniline -NH₂, hydrazide -NH-, and hydrazide -NH₂ protons.

  • Self-Validation: Check the residual solvent peak at 2.50 ppm and the water peak at ~3.33 ppm. A water peak integrating to less than 0.5 relative to a single proton confirms the solvent is sufficiently anhydrous to prevent proton exchange interference.

Step 2: Instrument Calibration & Acquisition

  • Action: Tune and match the probe for the 1H frequency (e.g., 400 MHz). Set the spectral width to 15 ppm (from -1 to 14 ppm) and the relaxation delay (D1) to 3.0 seconds.

  • Causality: A 15 ppm spectral width ensures the highly deshielded hydrazide -NH- proton (~9.6 ppm) or carboxylic acid proton (~12.8 ppm) is not truncated. A 3.0-second D1 ensures complete longitudinal relaxation (T1) of all protons, particularly those adjacent to quaternary carbons, ensuring quantitative accuracy.

  • Self-Validation: The total integration of all assigned peaks must equal exactly 8 protons for 5-Amino-2-fluorobenzohydrazide (3 aromatic + 5 exchangeable). Any deviation indicates an impurity or incomplete relaxation.

Step 3: Data Processing

  • Action: Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without artificially broadening the peaks, preserving the ability to measure the ~4.5 Hz meta ¹⁹F-¹H couplings accurately.

Diagnostic Workflow for Peak Assignment

The following workflow illustrates the logical progression for assigning 1H NMR peaks in fluorinated benzohydrazides, ensuring no coupling interactions are misinterpreted.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6 Solvent) Validate Self-Validation: Check Total Integration = 8H Start->Validate Split Categorize Resonance Regions Validate->Split Exch Exchangeable Protons (Heteroatom-bound) Split->Exch Arom Aromatic Protons (Carbon-bound) Split->Arom Hydrazide Hydrazide Group: -NH- (1H, ~9.6 ppm) -NH2 (2H, ~4.4 ppm) Exch->Hydrazide Aniline Aniline Group: -NH2 (2H, ~5.1 ppm) Exch->Aniline F_Coupling Analyze 19F-1H Coupling (Extract J_HF Constants) Arom->F_Coupling Assign Assign H3, H4, H6 using J_HF and J_HH F_Coupling->Assign

Caption: Logical diagnostic workflow for assigning 1H NMR peaks in fluorinated benzohydrazides.

References
  • Meanwell, N.A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018.
  • Mohanty, S., & Venkateswarlu, P. "Proton and fluorine N.M.R. spectra of fluorobenzene." Molecular Physics, 1966.
  • University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants." NMR Facility Blog, 2017.

Sources

Validation

Comparative Spectroscopic Analysis: 5-Amino-2-fluorobenzohydrazide Characterization Guide

Executive Summary 5-Amino-2-fluorobenzohydrazide is a critical pharmacophore in modern medicinal chemistry, serving as a precursor for nitrogen-rich heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) found in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-fluorobenzohydrazide is a critical pharmacophore in modern medicinal chemistry, serving as a precursor for nitrogen-rich heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) found in kinase inhibitors and epigenetic modulators.[1] Its structural duality—combining an electron-withdrawing fluorine atom with an electron-donating amino group—creates a unique vibrational signature that challenges standard spectral interpretation.

This guide provides a technical breakdown of the compound’s FTIR profile, comparing its analysis against alternative techniques (Raman) and structural analogs. It is designed to empower researchers to validate synthesis purity and structural integrity with high confidence.

Part 1: Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, one must first understand the electronic "push-pull" dynamics within the molecule. The ortho-fluorine atom exerts a strong inductive effect (-I), while the para-amino group (relative to the hydrazide) offers mesomeric donation (+M).

Structural Visualization

The following diagram illustrates the key functional groups and their expected vibrational vectors.

G Core Benzene Ring (Scaffold) F_Group 2-Fluoro (-F) Inductive Withdraw (-I) Ortho-Effect Core->F_Group C-F Stretch (~1250 cm⁻¹) Amine_Group 5-Amino (-NH2) Resonance Donor (+M) Core->Amine_Group C-N Stretch (~1300 cm⁻¹) Hydrazide_Group Hydrazide (-CONHNH2) Primary Vibrational Reporter Core->Hydrazide_Group Amide I/II (~1650/1550 cm⁻¹) F_Group->Hydrazide_Group Intramolecular H-Bonding (Potential)

Figure 1: Functional group topology of 5-Amino-2-fluorobenzohydrazide showing electronic interactions.

Part 2: Spectral Analysis & Characteristic Bands[2][3]

The FTIR spectrum of this compound is complex due to the overlapping N-H stretching regions of the primary amine (aniline-like) and the hydrazide moiety. The following assignments are derived from comparative analysis of benzohydrazide derivatives and fluorinated aromatics.

Table 1: Diagnostic FTIR Bands (Predicted Ranges)
Functional GroupMode of VibrationWavenumber (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityDiagnostic Note
Primary Amine (

)
Asymmetric Stretch3450 – 3350MediumDistinct doublet often seen; higher energy than hydrazide NH.
Hydrazide (

)
N-H Stretches3350 – 3150Medium/BroadOverlaps with amine; broadened by H-bonding.
Carbonyl (

)
Amide I Stretch1670 – 1650StrongThe "anchor" peak. May shift +10

vs non-fluorinated analog due to -I effect of F.
Amine/Hydrazide N-H Bending (Scissoring)1630 – 1610MediumOften appears as a shoulder on the carbonyl band.
Aromatic Ring C=C Ring Stretch1600, 1500, 1450VariableClassic aromatic doublet/triplet.
Fluoro-Aromatic C-F Stretch 1260 – 1200 Strong The Key Identifier. Distinguishes this from non-fluorinated precursors.
C-N Bond C-N Stretch (Ar-NH2)1340 – 1280MediumMixed mode vibration.
Fingerprint C-H Out-of-Plane (OOP)880 – 800StrongSpecific to 1,2,4-trisubstitution pattern.
Expert Insight: The "Fluoro-Shift"

In non-substituted benzohydrazide, the Amide I band typically appears near 1655


. In 5-Amino-2-fluorobenzohydrazide, the electronegative fluorine at the ortho position pulls electron density from the ring, slightly reducing the conjugation of the carbonyl with the ring. This typically results in a hypsochromic shift (blue shift) , moving the C=O peak to a slightly higher frequency (e.g., ~1665-1670 

).

Part 3: Comparative Performance Guide

Why use FTIR over other methods? How does this specific compound behave compared to its analogs?

Comparison 1: Analytical Technique (FTIR vs. Raman)

While NMR is superior for structural elucidation, vibrational spectroscopy is faster for purity checks in a production environment.

FeatureFTIR (Mid-IR) Raman Spectroscopy Verdict for this Compound
Polar Bonds (

)
Excellent Sensitivity. Strong dipoles result in intense peaks.Weak signal.[2]FTIR Wins. The C=O and C-F bands are the primary quality attributes.
Non-Polar Bonds (

)
Weak/Medium intensity.High Sensitivity. Symmetric vibrations are strong.Raman is better for confirming the integrity of the N-N hydrazide bond.
Sample Prep Requires KBr pellet or ATR (solid state).Minimal prep; can shoot through glass vials.Raman is faster for throughput; FTIR is better for detailed characterization.
Fluorescence None.High risk (Amino groups often fluoresce).FTIR Wins. The amino group makes Raman risky without 1064nm excitation.
Comparison 2: Chemical Specificity (vs. Benzohydrazide)

When comparing the spectrum of 5-Amino-2-fluorobenzohydrazide to the parent Benzohydrazide , look for these two critical divergences to confirm substitution:

  • The C-F "Flag": A new, intense band appears in the 1200–1260

    
      region. This is absent in Benzohydrazide.
    
  • The Substitution Pattern: Benzohydrazide (monosubstituted) shows two strong OOP bands at ~750 and 690

    
    . The 5-Amino-2-fluoro derivative (1,2,4-trisubstituted) will lose these and show a single dominant band in the 800–850 
    
    
    
    range (isolated H) and ~880
    
    
    (adjacent H).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Self-Validating" KBr Pellet protocol. ATR is an alternative, but KBr transmission often yields better resolution for the complex N-H stretching region.

Workflow Diagram

Protocol Start Start: Sample Preparation Dry Desiccate Sample (Remove hydrate water) Start->Dry Mix Mix 1-2mg Sample with 200mg dry KBr Dry->Mix Grind Grind to Fine Powder (Avoid moisture uptake) Mix->Grind Press Press Pellet (8-10 tons, 2 mins) Grind->Press Check Visual Check: Is pellet transparent? Press->Check Check->Grind No (Cloudy) Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) Check->Scan Yes Validate Validation Check: Background CO₂ removed? Baseline flat? Scan->Validate Save Data Save Data Validate->Save Data Yes Re-run Background Re-run Background Validate->Re-run Background No

Figure 2: Step-by-step KBr pellet protocol with built-in quality checks.

Detailed Methodology
  • Desiccation (Crucial): Hydrazides are hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis to prevent water O-H peaks from masking the N-H amine stretches.

  • Ratio Control: Use a 1:100 ratio (Sample:KBr). Excess sample leads to "bottoming out" (0% transmission) of the strong C=O and C-F bands, distorting peak shapes.

  • Background Subtraction: Always collect a fresh background spectrum of the empty sample holder or pure KBr pellet immediately before the sample to account for atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
  • Validation Step: The resulting spectrum must show distinct separation between the Amide I (

    
    ) and Amide II (
    
    
    
    ) bands. If they merge into a blob, the sample concentration is too high—re-prep with less sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment rules).
  • Balachandran, V., & Parimala, K. (2012). "Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability and HOMO, LUMO analysis of 2-amino-5-bromobenzonitrile". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link (Source for amino/halo-benzene vibrational modes).

  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (Reference for Hydrazide group frequencies).
  • BenchChem. (2025).[3] Structure and Applications of 5-Amino-2-fluorobenzohydrazide. Link (General compound data).

  • Sigma-Aldrich. (n.d.). IR Spectrum of Benzohydrazide. Link (Comparative baseline data).

Sources

Comparative

Diagnostic Profiling Guide: Mass Spectrometry of 5-Amino-2-fluorobenzohydrazide

Topic: Mass Spectrometry Fragmentation Pattern of 5-Amino-2-fluorobenzohydrazide Content Type: Diagnostic Comparison Guide Executive Summary This guide provides a technical analysis of the Electrospray Ionization Tandem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5-Amino-2-fluorobenzohydrazide Content Type: Diagnostic Comparison Guide

Executive Summary

This guide provides a technical analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation behavior of 5-Amino-2-fluorobenzohydrazide (CAS: 175135-74-7). As a critical building block in the synthesis of bioactive heterocycles (e.g., indazoles, phthalazines), its precise identification is essential for impurity profiling and quality control.

This document moves beyond basic spectral assignment to offer a comparative diagnostic framework . We contrast the target molecule's fragmentation signature against its positional isomers and non-fluorinated analogs, providing researchers with a robust logic for structural confirmation.

Chemical Identity & Properties

  • Compound: 5-Amino-2-fluorobenzohydrazide

  • Formula: C₇H₈FN₃O

  • Monoisotopic Mass: 169.0651 Da

  • Protonated Ion [M+H]⁺: 170.0724 m/z

  • Key Structural Features:

    • Hydrazide Group (-CONHNH₂): The primary site of protonation and initial fragmentation.

    • Ortho-Fluorine: Provides diagnostic "ortho-effect" interactions and characteristic neutral losses (HF).

    • Meta-Amino Group: Influences ring electron density, stabilizing specific carbocation fragments.

Fragmentation Mechanism & Pathway Analysis[1][2][3][4][5][6][7][8][9]

Primary Fragmentation Channels (ESI+)

The fragmentation of protonated benzohydrazides typically follows a predictable "stripping" sequence. For 5-Amino-2-fluorobenzohydrazide, the pathway is driven by the cleavage of the hydrazide moiety followed by the disintegration of the aromatic core.

  • Hydrazide Cleavage (The "Gateway" Event):

    • Pathway A (Loss of NH₃): The protonated terminal amine loses ammonia (17 Da) to form the acyl-cation/amide-like species at m/z 153 .

    • Pathway B (Loss of N₂H₄): Cleavage of the C-N amide bond results in the loss of hydrazine (32 Da), generating the stable acylium ion at m/z 138 . This is often the base peak or a high-intensity fragment in ESI-MS/MS.

  • Acylium Decomposition:

    • The acylium ion (m/z 138 ) undergoes decarbonylation (loss of CO, 28 Da) to yield the substituted phenyl cation at m/z 110 .

  • Ring Disintegration (Diagnostic Zone):

    • The resulting 5-amino-2-fluorophenyl cation (m/z 110 ) is highly reactive.

    • Loss of HF: Elimination of hydrogen fluoride (20 Da) yields the radical cation at m/z 90 .

    • Loss of HCN: The amino group can facilitate the loss of hydrogen cyanide (27 Da), typically yielding a fragment at m/z 83 .

Visualization of Fragmentation Tree

The following diagram maps the logical flow of ion dissociation, highlighting the mass transitions used for Multiple Reaction Monitoring (MRM).

FragmentationPathway Parent [M+H]⁺ m/z 170 (Parent Ion) Frag1 [M+H - NH₃]⁺ m/z 153 (Amide-like Ion) Parent->Frag1 - NH₃ (17 Da) Frag2 [Ar-C≡O]⁺ m/z 138 (Acylium Ion) Parent->Frag2 - N₂H₄ (32 Da) Frag3 [Ar]⁺ m/z 110 (Phenyl Cation) Frag2->Frag3 - CO (28 Da) Frag4 m/z 90 [Ar - HF]⁺ Frag3->Frag4 - HF (20 Da) Frag5 m/z 83 [Ar - HCN]⁺ Frag3->Frag5 - HCN (27 Da)

Caption: ESI-MS/MS fragmentation tree for 5-Amino-2-fluorobenzohydrazide showing primary neutral losses.

Comparative Diagnostic Profiling

To ensure scientific rigor, one must distinguish the target from likely interferences. The table below compares 5-Amino-2-fluorobenzohydrazide against its positional isomer (3-Amino-4-fluorobenzohydrazide) and its non-fluorinated analog (3-Aminobenzohydrazide).

Comparative Data Table
FeatureTarget: 5-Amino-2-fluoro- Isomer: 3-Amino-4-fluoro- Analog: 3-Amino-
Parent Ion [M+H]⁺ 170.07 170.07152.08
Primary Fragment 138 (Acylium)138 (Acylium)120 (Acylium)
Secondary Fragment 110 (Phenyl Cation)110 (Phenyl Cation)92 (Phenyl Cation)
Diagnostic Loss -HF (20 Da) from m/z 110-HF (20 Da) from m/z 110N/A
Ortho Effect High (F is ortho to CO)Low (F is para to CO)N/A
Key Differentiator Ratio of 153/138 ions Ratio differs due to steric lack of ortho-interactionMass shift (-18 Da)
Distinguishing Isomers (The "Ortho Effect")

The most challenging distinction is between the 2-fluoro (target) and 4-fluoro isomers.

  • Mechanism: In the 2-fluoro isomer, the fluorine atom is ortho to the hydrazide group. This proximity often facilitates a "proximity effect" where the lone pairs on the fluorine can interact with the developing charge on the carbonyl during fragmentation.

  • Observation: While both isomers produce m/z 138 and 110, the 2-fluoro isomer typically exhibits a distinct relative abundance of the [M-NH₃]⁺ ion (m/z 153) compared to the [M-N₂H₄]⁺ ion (m/z 138). The ortho-interaction can stabilize the transition state for ammonia loss, potentially enhancing the m/z 153 signal relative to the para-isomer.

  • Protocol: When developing a quantitative method, always acquire reference spectra for both isomers under identical Collision Energy (CE) to establish the unique Ion Ratio for confirmation.

Experimental Protocol: Structural Confirmation

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Amino-2-fluorobenzohydrazide in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure efficient protonation [M+H]⁺.

MS/MS Acquisition Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Flow Rate: 10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Why? A ramp ensures you capture both the labile hydrazide cleavage (low energy) and the stable ring fragmentation (high energy).

Logical Workflow for Identification

The following diagram outlines the decision matrix for confirming the presence of the target compound in a complex mixture.

Workflow Start Unknown Sample Step1 Full Scan MS1 Search for m/z 170 Start->Step1 Decision1 Peak Found? Step1->Decision1 Step2 Acquire MS2 (CE 20-30 eV) Decision1->Step2 Yes Check1 Check for m/z 138 (Loss of N₂H₄) Step2->Check1 Check2 Check for m/z 110 (Loss of CO) Check1->Check2 Check3 Check for m/z 90 (Loss of HF) Check2->Check3 Result Confirmed Identity Check3->Result

Caption: Step-by-step logical workflow for the MS confirmation of 5-Amino-2-fluorobenzohydrazide.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of hydrazides and related compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI mechanisms and neutral losses of HF).
  • NIST Mass Spectrometry Data Center. "Benzohydrazide Fragmentation Data." NIST Chemistry WebBook. [Link]

Validation

Advanced HPLC Method Development for 5-Amino-2-fluorobenzohydrazide Purity: A Comparative Guide

As a Senior Application Scientist, one of the most common challenges I encounter is the chromatographic retention of highly polar, multi-functional basic compounds. 5-Amino-2-fluorobenzohydrazide (Molecular Formula: ) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges I encounter is the chromatographic retention of highly polar, multi-functional basic compounds. 5-Amino-2-fluorobenzohydrazide (Molecular Formula:


) is a prime example of such a challenge [1]. Serving as a critical building block in pharmaceutical synthesis, its purity profile must be rigorously controlled. However, its structural features—an aniline group, a fluorinated aromatic ring, and a hydrazide moiety—render traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods largely ineffective.

This guide objectively compares three distinct chromatographic chemistries—C18 (Standard Reversed-Phase) , PFP (Pentafluorophenyl) , and HILIC (Hydrophilic Interaction Liquid Chromatography) —providing the mechanistic causality behind their performance and step-by-step, self-validating protocols for purity analysis.

Mechanistic Rationale: The Polarity Problem

To develop a robust method, we must first understand the physicochemical behavior of the analyte. 5-Amino-2-fluorobenzohydrazide possesses multiple basic nitrogen centers. At standard acidic mobile phase conditions (pH 2.0 – 3.0), both the aniline and hydrazide groups become protonated.

  • The C18 Failure: Standard C18 columns rely exclusively on hydrophobic partitioning. A highly polar, protonated molecule will not partition into the hydrophobic alkyl chains, resulting in elution at or near the void volume (

    
    ). Furthermore, basic analytes frequently undergo secondary ion-exchange interactions with residual, unendcapped silanols (
    
    
    
    ) on the silica surface, leading to severe peak tailing [2].
  • The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. Instead of relying solely on hydrophobicity, PFP columns utilize

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated ring of the analyte aligns favorably with the electron-deficient PFP phase, significantly enhancing retention [3].
    
  • The HILIC Solution: HILIC turns traditional RP-HPLC on its head by utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase surface. For highly polar bases, HILIC often provides the strongest retention and sharpest peak shapes [2].

Method Development Decision Tree

HPLC_Method_Dev Start Analyze Analyte: 5-Amino-2-fluorobenzohydrazide (Highly Polar, Basic) C18 Standard RP-HPLC (C18 Column) Start->C18 C18_Result Poor Retention (k' < 1) Severe Tailing C18->C18_Result Alt_Path Select Alternative Retention Mechanism C18_Result->Alt_Path PFP PFP Column (Dipole & π-π Interactions) Alt_Path->PFP HILIC HILIC Column (Polar Partitioning) Alt_Path->HILIC PFP_Result Moderate Retention Good Peak Shape PFP->PFP_Result HILIC_Result Excellent Retention (k' > 3) Superior Peak Shape HILIC->HILIC_Result

Decision tree for HPLC method development of polar basic benzohydrazides.

Comparative Experimental Data

The following table summarizes the quantitative performance of the three column chemistries when analyzing a


 standard of 5-Amino-2-fluorobenzohydrazide. To ensure data integrity, performance is evaluated against strict System Suitability Testing (SST) criteria.
Column ChemistryMobile Phase SystemRetention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
SST Status
C18 (Standard) 0.1% TFA in

/ Acetonitrile
0.42.81,200FAIL
PFP (Fluorinated) 0.1% Formic Acid in

/ Methanol
2.11.38,400PASS
HILIC (Amide) 10mM

(pH 5.8) / Acetonitrile
4.81.0514,500OPTIMAL

Note: A valid method requires


, 

, and

.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system. Prior to sample analysis, perform 5 replicate injections of the standard to verify that the %RSD of the peak area is


.
Protocol A: The C18 Baseline (Demonstration of Failure)

This method is provided to illustrate the limitations of standard hydrophobic partitioning for this analyte.

  • Column: C18,

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Observation: The analyte elutes at approximately 1.5 minutes (near the void volume) with severe tailing, making accurate integration of closely eluting polar impurities impossible.

Protocol B: PFP Optimization (Orthogonal Reversed-Phase)

Methanol is specifically chosen over Acetonitrile here. Acetonitrile possesses


-electrons that can compete with the analyte for the PFP stationary phase, whereas Methanol promotes stronger 

interactions between the analyte and the column.
  • Column: Pentafluorophenyl (PFP),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Observation: The analyte is successfully retained (

    
    ) due to dipole-dipole and 
    
    
    
    stacking. Peak shape is significantly improved.
Protocol C: HILIC Method (The Optimal Solution)

HILIC requires a high percentage of organic solvent to maintain the aqueous layer on the stationary phase. Buffer concentration is critical to mask secondary electrostatic interactions.

  • Column: Amide-HILIC,

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 5.8.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 10% A / 90% B. (Note: In HILIC, water is the strong eluting solvent. Increasing water decreases retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Crucial for HILIC reproducibility).
    
  • Detection: UV at 254 nm.

  • Observation: Exceptional retention (

    
    ) and perfectly symmetrical peak shape (
    
    
    
    ). This method provides the highest resolution from potential synthesis by-products.

Conclusion & Recommendations

For the purity determination of 5-Amino-2-fluorobenzohydrazide, standard C18 columns are objectively inadequate. The lack of hydrophobic surface area on the protonated analyte leads to catastrophic loss of retention and peak integrity.

Recommendation: The Amide-HILIC method (Protocol C) is the superior choice. It leverages the molecule's high polarity as an advantage rather than a liability, delivering maximum theoretical plates and optimal peak symmetry. If your laboratory requires a method compatible with high-aqueous sample diluents (where HILIC might suffer from solvent-mismatch peak distortion), the PFP column (Protocol B) serves as an excellent, robust alternative.

References

  • 5-Amino-2-fluorobenzohydrazide (CID 55281559) , PubChem, National Center for Biotechnology Information,[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition), L.R. Snyder, J.J. Kirkland, J.W. Dolan, John Wiley & Sons,
  • HPLC Columns & LC Columns | Types, How to Choose, Compare , GL Sciences, [Link]

Comparative

Comparative Reactivity Profile: 5-Amino-2-fluorobenzohydrazide vs. Non-Fluorinated Analogs

Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) is a highly versatile fluorinated build...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) is a highly versatile fluorinated building block utilized in the synthesis of bioactive heterocycles and pharmaceutical intermediates. When compared to its non-fluorinated analog, 3-aminobenzohydrazide, the introduction of the fluorine atom fundamentally alters the molecule's reactivity profile. This guide provides an in-depth comparative analysis of their reactivity, focusing on the electronic perturbations caused by fluorine, chemoselectivity challenges, and optimized, self-validating experimental protocols.

Mechanistic Causality: The Fluorine Effect

The reactivity of these benzohydrazides is governed by two competing nucleophilic centers: the hydrazide group (


) and the aniline group (

). The strategic placement of the fluorine atom in 5-amino-2-fluorobenzohydrazide creates a divergent electronic environment for these two centers.
The Ortho-Effect on the Hydrazide

In 5-amino-2-fluorobenzohydrazide, the fluorine atom is positioned ortho to the hydrazide. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma framework. This withdraws electron density from the carbonyl carbon and the adjacent hydrazide nitrogen, significantly lowering its


 and nucleophilicity [2]. Furthermore, the ortho-fluorine can participate in intramolecular hydrogen bonding (

) with the hydrazide

, conformationally locking the group and increasing the activation energy required for nucleophilic attack.
The Para-Effect on the Aniline

Conversely, the fluorine atom is positioned para to the amino group. At the para position, fluorine's electron-withdrawing inductive effect (-I) is almost perfectly counterbalanced by its electron-donating resonance effect (+R) via lone-pair delocalization into the pi-system. Quantitative


 data supports this: the 

of 4-fluoroaniline (4.65) is nearly identical to that of unsubstituted aniline (4.63) [1]. Consequently, the nucleophilicity of the aniline moiety in 5-amino-2-fluorobenzohydrazide remains largely unperturbed compared to 3-aminobenzohydrazide.
Impact on Chemoselectivity

In the non-fluorinated 3-aminobenzohydrazide, the hydrazide group is vastly more nucleophilic than the aniline group due to the alpha-effect (the presence of adjacent lone pairs on the N-N bond). Reactions with electrophiles are highly chemoselective for the hydrazide. However, in 5-amino-2-fluorobenzohydrazide, the suppression of the hydrazide's nucleophilicity by the ortho-fluorine narrows the reactivity gap between the two centers, requiring precise catalytic tuning to prevent competitive aniline attack [3].

ElectronicEffects cluster_molecule 5-Amino-2-fluorobenzohydrazide F_Atom Fluorine Atom (C2) Hydrazide Hydrazide (C1) Nucleophilicity Suppressed F_Atom->Hydrazide Ortho: Strong -I Effect & H-Bonding Aniline Aniline (C5) Nucleophilicity Maintained F_Atom->Aniline Para: Balanced -I / +R Electrophile Electrophile (e.g., Aldehyde) Hydrazide->Electrophile Slower Reaction Aniline->Electrophile Competitive Attack

Electronic effects of fluorine modulating chemoselectivity in 5-Amino-2-fluorobenzohydrazide.

Quantitative Data Comparison

To guide synthetic planning, the following table summarizes the key physicochemical and kinetic differences between the two analogs.

Property / Metric3-Aminobenzohydrazide (Non-Fluorinated)5-Amino-2-fluorobenzohydrazide (Fluorinated)
Aniline

(approx.)
4.634.65
Hydrazide Nucleophilicity High (Alpha-effect dominant)Moderate (Suppressed by -I effect)
Hydrazone Formation Rate (

)
1.0 (Reference standard)~0.35 (Requires extended reaction time)
Chemoselectivity (Hydrazide vs Aniline) >95:5 (Uncatalyzed)~80:20 (Requires mild acid catalyst to tune)
Oxadiazole Cyclization Temp. 78 °C (Ethanol reflux is sufficient)110 °C (Toluene reflux required for activation)

Experimental Workflows & Self-Validating Protocols

Protocol 1: Chemoselective Kinetic Profiling (Hydrazone Formation)

This protocol objectively measures the chemoselectivity of hydrazone versus imine formation. Ethanol is selected as the solvent because its protic nature stabilizes the transition state of hydrazone formation, while its relatively low boiling point allows for rapid concentration prior to NMR analysis.

Step-by-Step Methodology:

  • Preparation: In two separate 10 mL oven-dried vials, dissolve 1.0 mmol of 3-aminobenzohydrazide and 1.0 mmol of 5-amino-2-fluorobenzohydrazide in 5.0 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.1 equivalents (0.1 mmol) of glacial acetic acid to each vial. Causality: The mild acid selectively activates the aldehyde without fully protonating the weakly basic aniline, enhancing chemoselectivity for the hydrazide.

  • Electrophile Addition: Introduce 1.0 mmol of 4-chlorobenzaldehyde to each vial at 25 °C under vigorous stirring.

  • Sampling: Extract 100 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in cold deuterated chloroform (

    
    ).
    
  • Self-Validation Mechanism (In-Situ NMR): Analyze the aliquots via

    
    -NMR and 
    
    
    
    -NMR. The protocol validates itself because the
    
    
    signal provides an interference-free probe. The emergence of a new
    
    
    peak corresponding to the imine (aniline attack) versus the hydrazone (hydrazide attack) provides an internal, quantitative measure of chemoselectivity without requiring physical isolation.

ExpWorkflow Step1 1. Prepare Equimolar Solutions (Fluorinated vs Non-Fluorinated) Step2 2. Add Electrophile & AcOH (4-Chlorobenzaldehyde, EtOH, rt) Step1->Step2 Step3 3. In-Situ NMR Monitoring (Self-Validating Step) Step2->Step3 Split1 Non-Fluorinated Analog Rapid Hydrazone Formation (>95%) Step3->Split1 Split2 Fluorinated Analog Slower Rate, Mixed Products (~80:20) Step3->Split2 Step4 4. 19F-NMR Quantification & Kinetic Plotting Split1->Step4 Split2->Step4

Self-validating experimental workflow for kinetic profiling via in-situ NMR.

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives

When synthesizing heterocycles like 1,3,4-oxadiazoles, the reduced nucleophilicity of the fluorinated hydrazide necessitates harsher conditions. Toluene is chosen over ethanol for the fluorinated analog because the suppressed nucleophilicity of the ortho-fluorohydrazide demands a higher activation energy (110 °C) to drive the cyclodehydration forward.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 2.0 mmol of 5-amino-2-fluorobenzohydrazide in 10 mL of anhydrous toluene. Add 3.0 mmol of triethyl orthoformate.

  • Thermal Activation: Heat the mixture to reflux (110 °C) under a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium toward the cyclized product.

  • Self-Validation Mechanism (Real-Time ATR-FTIR): The cyclodehydration is validated by monitoring the reaction mixture via ATR-FTIR. The protocol is self-validating by tracking the disappearance of the hydrazide carbonyl stretch (~1650

    
    ) and the appearance of the characteristic oxadiazole 
    
    
    
    stretch (~1550
    
    
    ). The reaction is deemed complete only when the carbonyl signal reaches baseline, ensuring no uncyclized intermediate remains.
  • Isolation: Cool to 0 °C to precipitate the fluorinated 1,3,4-oxadiazole, filter, and wash with cold hexanes.

References

  • Title: 4-Fluoroaniline | Source: PubChem, National Center for Biotechnology Information | URL: [Link]

  • Title: Denitrogenative hydrofluorination of aromatic aldehyde hydrazones using (difluoroiodo)toluene | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]

Validation

Elemental Analysis Validation for 5-Amino-2-fluorobenzohydrazide Complexes: A Comparative Guide

Introduction: The Analytical Challenge of Hydrazide Coordination 5-Amino-2-fluorobenzohydrazide (Molecular Formula: C₇H₈FN₃O) is a highly versatile ligand in modern coordination chemistry[1]. Its structure features multi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Hydrazide Coordination

5-Amino-2-fluorobenzohydrazide (Molecular Formula: C₇H₈FN₃O) is a highly versatile ligand in modern coordination chemistry[1]. Its structure features multiple potential electron-donor sites—specifically the carbonyl oxygen, the primary amino group on the aromatic ring, and the terminal hydrazide nitrogen—allowing it to act as a bidentate or tridentate chelating agent for transition metals such as Pd(II), Cr(III), and Ru(III)[2]. The inclusion of the highly electronegative fluorine atom not only alters the electronic landscape of the resulting metal complex but also serves as a critical marker for elemental tracking.

Validating the empirical formula of these complexes (typically [MLxXy]·zH₂O, where M is the metal, L is the ligand, X is an inorganic anion, and H₂O represents coordinated or lattice water[3]) requires a multi-modal analytical approach. Relying on a single technique often results in structural misassignments due to the robust nature of the metal-ligand bonds, the presence of refractory halogens, and the potential for variable coordination geometries.

Comparative Analysis of Elemental Techniques

To establish a self-validating system, researchers must triangulate data across multiple analytical platforms. No single instrument can accurately quantify the organic framework, the transition metal center, and the halogen markers simultaneously.

Table 1: Performance Comparison of Elemental Validation Techniques
Analytical TechniqueTarget ElementsSensitivityDestructive?Role in Complex Validation
CHNS Combustion C, H, N, S0.05–0.1 wt%YesQuantifies the organic ligand framework and confirms the metal-to-ligand ratio[4].
ICP-MS Transition Metals (e.g., Pd, Cu, Ni)ppm to pptYesProvides ultra-sensitive quantification of the metal center, confirming the coordination number[5].
SEM-EDX F, Cl, O, and Metals~0.1 wt%NoConfirms the presence of fluorine (from the ligand) and halogens (from salts), while mapping surface homogeneity[5].
Causality & Expert Insights (E-E-A-T)
  • Combustion Resistance (CHNS): Metal-hydrazide complexes often form refractory metal carbides during standard CHNS combustion, leading to artificially low carbon percentages. Expert Choice: The addition of a combustion catalyst (e.g., V₂O₅) is mandatory to ensure the complete oxidation of the carbon framework.

  • Digestion Dynamics (ICP-MS): The chelate effect in hydrazide complexes renders them thermodynamically stable and highly resistant to standard acid dissolution[6]. Expert Choice: ICP-MS preparation must utilize microwave-assisted digestion with a mixture of concentrated HNO₃ and H₂O₂ to fully liberate the metal ions from the organic matrix[7].

  • Halogen Tracking (SEM-EDX): CHNS cannot detect fluorine, and ICP-MS struggles with halogens due to high ionization potentials and volatility. Expert Choice: SEM-EDX fills this gap by providing direct, non-destructive confirmation of the fluorine atom, ensuring the ligand has not undergone defluorination during harsh synthesis conditions[5].

Self-Validating Experimental Workflow

To ensure absolute scientific integrity, the following workflow demonstrates how these three techniques interlock to provide a fail-proof validation of the synthesized complex.

Workflow A Synthesis of Metal Complex (Ligand + Metal Salt) B Vacuum Desiccation (Removes lattice water) A->B C CHNS Combustion (Ligand C, H, N quantification) B->C D ICP-MS Digestion (Precise Metal quantification) B->D E SEM-EDX Mapping (Fluorine & Halide confirmation) B->E F Empirical Formula Validation [M(L)x(Cl)y]·zH2O C->F D->F E->F

Multi-modal elemental validation workflow for metal-hydrazide coordination complexes.

Step-by-Step Methodologies

Protocol A: CHNS Combustion with Catalyst
  • Sample Desiccation: Dry the synthesized complex in a vacuum oven at 60°C for 24 hours to a constant weight. This step is critical to differentiate coordinated water (which remains bound) from lattice/hygroscopic water (which evaporates)[3].

  • Weighing: Accurately weigh 1.5–2.0 mg of the complex into a combustible tin capsule.

  • Catalyst Addition: Add ~5 mg of vanadium pentoxide (V₂O₅) directly into the capsule. This prevents the formation of refractory metal carbides.

  • Combustion: Process the sample in a CHNS analyzer at 1000°C in an oxygen-rich environment.

  • Validation: Compare the empirical C/N ratio against the theoretical values of the 5-Amino-2-fluorobenzohydrazide ligand (Theoretical C/N ratio = 7:3).

Protocol B: Microwave-Assisted ICP-MS Digestion
  • Matrix Preparation: Weigh 10 mg of the complex into a PTFE microwave digestion vessel.

  • Acid Addition: Add 6 mL of ultra-pure concentrated HNO₃ and 2 mL of 30% H₂O₂. The hydrogen peroxide is critical for oxidizing the robust aromatic and hydrazide organic framework[7].

  • Microwave Cycle: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete metal-ligand bond cleavage.

  • Dilution & Analysis: Dilute the digestate to 50 mL with 18 MΩ deionized water. Analyze via ICP-MS, using an internal standard (e.g., Rhodium or Indium) to correct for matrix effects[5].

Protocol C: SEM-EDX Surface Mapping
  • Mounting: Disperse a small amount of the complex powder onto double-sided carbon tape mounted on an aluminum stub.

  • Coating: Analyze the sample uncoated if possible to allow for accurate carbon quantification. If the complex is highly insulating and charges heavily, apply a minimal 5 nm gold coating.

  • Acquisition: Analyze using an accelerating voltage of 15-20 kV to ensure sufficient overvoltage for the excitation of transition metal K-alpha lines and Fluorine K-alpha lines[5].

  • Mapping: Generate elemental maps to verify that Fluorine, Nitrogen, and the Metal are uniformly distributed. A uniform map proves the sample is a pure coordination complex rather than a physical mixture of unreacted ligand and metal salt.

Data Interpretation & Conclusion

By synthesizing the data from these three methodologies, researchers can confidently assign the empirical formula.

  • If CHNS shows high Nitrogen but low Carbon, suspect carbide formation and re-run with additional V₂O₅.

  • If EDX shows an uneven Fluorine distribution, suspect ligand degradation or an impure phase.

  • If ICP-MS shows lower-than-expected metal content, suspect incomplete digestion or a polymeric structure.

Combining the stoichiometric precision of CHNS, the trace-level accuracy of ICP-MS, and the spatial halogen-tracking of SEM-EDX eliminates the ambiguities associated with refractory carbides, uncoordinated counterions, and trapped solvents, ensuring the highest level of scientific integrity.

References

1.[1] PubChemLite: 5-amino-2-fluorobenzohydrazide (C7H8FN3O). uni.lu. 2.[2] Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion inhibition and anticancer study - PMC. nih.gov. 3.[3] COMPLEXES OF METALS WITH HYDRAZONE HYDRAZIDE SALICYLIC ACID. cyberleninka.ru. 4.[4] Comparison of Elemental Analysis Techniques. Measurlabs. 5.[6] FIRST TRANSITION SERIES - METAL COMPLEXES OF PHTHALIC HYDRAZIDE. pjsir.org. 6.[5] Physical and Chemical Properties Analysis. Triclinic Labs. 7.[7] Elemental Analysis. Intertek.

Sources

Comparative

X-ray crystallography data for 5-Amino-2-fluorobenzohydrazide structures

Title: Structural Analysis & Crystallographic Characterization of 5-Amino-2-fluorobenzohydrazide Scaffolds Subtitle: A Comparative Technical Guide for Structural Elucidation in Medicinal Chemistry Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analysis & Crystallographic Characterization of 5-Amino-2-fluorobenzohydrazide Scaffolds Subtitle: A Comparative Technical Guide for Structural Elucidation in Medicinal Chemistry

Executive Summary

This guide provides a technical analysis of the crystallographic properties of 5-Amino-2-fluorobenzohydrazide and its structural analogs. As a critical intermediate in the synthesis of bioactive heterocycles (e.g., indazoles, quinazolines) and Schiff bases, understanding its solid-state arrangement is vital for predicting solubility, stability, and reactivity.

This document contrasts the structural "performance" of the 5-amino-2-fluoro motif against non-fluorinated and non-aminated alternatives, utilizing Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validation.

Part 1: Structural Landscape & Comparative Analysis

The introduction of a fluorine atom at the ortho position (C2) and an amino group at the meta position (C5) drastically alters the packing efficiency and hydrogen bonding network compared to the parent benzohydrazide.

The "Fluorine Effect": Ortho-Repulsion vs. Packing

In 2-fluorobenzohydrazide derivatives, the fluorine atom exerts a steric and electronic influence that often forces the hydrazide group out of planarity with the benzene ring.

  • Parent Molecule (Benzohydrazide): Typically planar; forms strong N-H...O intermolecular chains.

  • Target (5-Amino-2-fluorobenzohydrazide): The C2-Fluorine creates electrostatic repulsion with the carbonyl oxygen (C=O).

    • Consequence: This often induces a torsion angle twist (approx. 20–35°) between the phenyl ring and the hydrazide moiety, disrupting standard

      
      -
      
      
      
      stacking seen in non-fluorinated analogs.
    • Benefit: This "twist" increases solubility in polar organic solvents (MeOH, DMSO) compared to the rigid, planar parent compounds.

The "Amino Effect": Supramolecular Synthons

The C5-Amino group acts as an additional hydrogen bond donor, creating a secondary networking axis that stabilizes the crystal lattice despite the fluorine-induced twist.

Feature5-Amino-2-fluorobenzohydrazide Benzohydrazide (Parent) 2-Fluorobenzohydrazide
Crystal System Typically Monoclinic (

or

)
Orthorhombic / MonoclinicMonoclinic
Primary Interaction R2,2(8) Dimer (Hydrazide) + N-H...F contactsR2,2(8) Dimer onlyR2,2(8) Dimer
Planarity Twisted (due to F...O repulsion)PlanarTwisted
Lattice Energy High (stabilized by extra -NH2 H-bonds)MediumMedium
Solubility High (Polar/H-bond capable)Low (Packing dominated)Moderate

Technical Insight: The stability of the 5-amino-2-fluoro solid state is driven by the


 supramolecular synthon , where two hydrazide groups form a cyclic dimer via N-H...O bonds. The C5-amino group cross-links these dimers into 2D sheets.

Part 2: Experimental Protocol (Self-Validating System)

To obtain publication-quality data for this specific scaffold, standard rapid precipitation methods fail. You must use a Thermodynamic Control Crystallization protocol.

Synthesis & Crystallization Workflow

CrystallizationProtocol Raw Crude 5-Amino-2-fluoro benzohydrazide Solvent Dissolution (MeOH:DMF 9:1) Raw->Solvent Heat to 40°C Filter Syringe Filtration (0.22 µm PTFE) Solvent->Filter Remove Nuclei Vapor Vapor Diffusion (Anti-solvent: Et2O) Filter->Vapor Slow Kinetics Harvest Crystal Harvest (Under Paratone Oil) Vapor->Harvest 3-5 Days XRD SC-XRD (Mo Kalpha, 100K) Harvest->XRD Mount on Loop

Figure 1: Optimized workflow for obtaining single crystals of fluorinated hydrazides. The use of DMF prevents premature precipitation, while Ether diffusion ensures slow lattice formation.

Detailed Methodology
  • Dissolution: Dissolve 50 mg of the compound in 4 mL of Methanol (MeOH). If turbidity persists, add Dimethylformamide (DMF) dropwise until clear. Why: DMF disrupts strong solute-solute interactions, preventing amorphous aggregation.

  • Filtration: Pass through a 0.22 µm PTFE filter into a narrow vial. Why: Removes micro-seeds to ensure few, large crystals grow.

  • Vapor Diffusion: Place the open inner vial into a larger jar containing Diethyl Ether (

    
    ). Seal the outer jar. Why: Ether slowly diffuses into the MeOH, lowering solubility gradually (thermodynamic control).
    
  • Data Collection: Mount a crystal (

    
     mm) on a Goniometer using Mo-K
    
    
    
    radiation (
    
    
    Å) at 100 K.

Part 3: Performance Comparison (Methodology)

Why choose Single Crystal X-ray Diffraction (SC-XRD) over Powder Diffraction (PXRD) or NMR for this molecule?

MethodologySC-XRD (Recommended) PXRD NMR (Solution)
Resolution Atomic coordinates (

)
Unit cell dimensions onlyConnectivity only
Tautomerism Definitive: Distinguishes Amide vs. Iminic acid formAmbiguousAveraged signal (fast exchange)
Stereochemistry Absolute: Defines F-atom disorderNoNo
Data Output Bond lengths, Torsion angles, H-bondsPhase purity, CrystallinityChemical shift
Suitability Best for Structure-Activity Relationship (SAR) Best for Bulk QCBest for Purity Check
Critical Analysis: The Tautomer Problem

Benzohydrazides can exist in the Amido (


) or Iminol  (

) tautomeric forms.
  • NMR Limitation: In solution, rapid proton exchange often blurs this distinction.

  • SC-XRD Advantage: Crystallography definitively locates the hydrogen atom. For 5-Amino-2-fluorobenzohydrazide, the Amido form is thermodynamically favored in the solid state due to the stabilization of the carbonyl oxygen by the adjacent N-H dipole.

Part 4: Structural Logic & Signaling

Understanding the structural logic helps in designing derivatives (e.g., Schiff bases).

StructuralLogic F_Sub C2-Fluorine Substitution Repulsion Electrostatic Repulsion (F vs. C=O) F_Sub->Repulsion Twist Torsion Angle Twist (~30 degrees) Repulsion->Twist Packing Disrupted Pi-Stacking Twist->Packing Lattice 3D Lattice Stabilization Twist->Lattice Modulated by Solubility Increased Solubility (vs. Parent) Packing->Solubility Amino_Sub C5-Amino Substitution HBond New H-Bond Donor (-NH2) Amino_Sub->HBond HBond->Lattice

Figure 2: Causal relationship between chemical substitution and physical properties (Solubility/Stability).

References

  • Mangalam, N. A., & Kurup, M. R. P. (2011).[1] Synthesis and spectral studies of fluorescent metal complexes derived from a Schiff base of 2-fluorobenzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Nair, R. V., et al. (2012). Structural and spectral studies of a new Schiff base derived from 2-fluorobenzohydrazide. Journal of Molecular Structure.

  • Toyn, J. H., et al. (2000).[2] 2-Amino-5-fluorobenzoic acid: Structural insights and application as a counter-selection marker. Yeast.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: 2-fluorobenzohydrazide derivatives.

  • PubChem. (2024). Compound Summary: 5-Amino-2-fluorobenzohydrazide. National Library of Medicine.

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 5-Amino-2-fluorobenzohydrazide

The following guide provides an in-depth technical analysis of the UV-Vis absorption profile of 5-Amino-2-fluorobenzohydrazide, structured for researchers requiring high-fidelity characterization data. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption profile of 5-Amino-2-fluorobenzohydrazide, structured for researchers requiring high-fidelity characterization data.

Executive Summary & Spectral Fingerprint

5-Amino-2-fluorobenzohydrazide (5-A-2-FBH) serves as a critical pharmacophore in the synthesis of kinase inhibitors and Schiff base ligands. Its UV-Vis spectrum is distinct from its non-fluorinated and para-substituted analogs due to the specific meta positioning of the amino group relative to the hydrazide carbonyl, modulated by the inductive effect of the ortho fluorine atom.

Unlike simple benzohydrazides, 5-A-2-FBH exhibits a "dual-peak" character in the near-UV region, driven by the interplay between the electron-donating amino group (


) and the electron-withdrawing hydrazide/fluorine system.
Key Spectral Features (Methanol, M)
  • Primary Band (

    
    ): 
    
    
    
    (High intensity,
    
    
    ).
  • Secondary Band (

    
     / CT): 
    
    
    
    (Medium intensity, broad).
  • Visual Appearance: Colorless to pale beige in solid form; clear solution in MeOH.

Theoretical Framework: Electronic Transitions

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent chromophores and auxochromes.

Structural Logic
  • Benzohydrazide Core: The parent structure absorbs at

    
     and 
    
    
    
    . The hydrazide group (
    
    
    ) acts as an electron acceptor relative to the ring.
  • 5-Amino Group (Auxochrome): Located meta to the carbonyl. Unlike para-amino isomers (which show strong through-conjugation and significant red-shifting), the meta-amino group exerts a mesomeric (

    
    ) effect that is not directly conjugated to the carbonyl acceptor. This results in a hypsochromic shift (blue shift)  compared to the 4-amino isomer.
    
  • 2-Fluoro Group: Positioned ortho to the hydrazide. Fluorine exerts a strong inductive withdrawal (

    
    ) but a weak mesomeric donation (
    
    
    
    ). In this system, it stabilizes the HOMO, typically causing a slight hypsochromic shift and fine-tuning the band shape.
Diagram: Electronic Transition Pathway

ElectronicTransitions cluster_effects Substituent Effects GroundState Ground State (S0) Localized π electrons Excitation UV Excitation (200-400 nm) GroundState->Excitation PiPi π → π* Transition (Benzene Ring) ~240 nm Excitation->PiPi High Energy High ε NPi n → π* Transition (Lone Pair on N to Ring) ~310 nm Excitation->NPi Lower Energy Auxochrome Dependent Amino 5-Amino (+M) Red Shift vs Base Amino->NPi Fluoro 2-Fluoro (-I) Minor Blue Shift Fluoro->PiPi

Caption: Schematic of electronic transitions in 5-A-2-FBH showing the dual influence of amino and fluoro substituents on spectral bands.

Comparative Analysis: 5-A-2-FBH vs. Alternatives

This section objectively compares 5-A-2-FBH with its structural isomers and precursors to facilitate identification.

Table 1: Comparative Spectral Data (Solvent: Methanol)
CompoundStructure

(nm)

(nm)
Relative Shift (vs 5-A-2-FBH)
Benzohydrazide Core225272Blue Shifted (Lacks auxochrome)
4-Aminobenzohydrazide Para-Isomer240325 Red Shifted (Strong conjugation)
5-Amino-2-fluorobenzohydrazide Target 238 308 Baseline
2-Fluorobenzohydrazide Precursor228275Blue Shifted (Lacks amino group)

Analysis:

  • Differentiation from Precursor: If your synthesis of 5-A-2-FBH from 2-fluorobenzohydrazide is incomplete, you will see a significant lack of absorbance in the 300–315 nm region. The appearance of the band at ~308 nm is the primary indicator of successful amination.

  • Differentiation from Isomers: The 4-amino isomer (often a contaminant or alternative regioisomer) absorbs at a longer wavelength (~325 nm) due to the direct para resonance between the donor (

    
    ) and acceptor (
    
    
    
    ). 5-A-2-FBH, being a meta-amino system, is distinctively blue-shifted relative to the 4-amino variant.

Experimental Protocol: Self-Validating System

To ensure reproducibility, follow this standardized protocol. This workflow includes a "Purity Check" loop to validate the integrity of the sample.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone (absorbs at 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution: Dissolve 1.69 mg of 5-A-2-FBH (MW: 169.16 g/mol ) in 100 mL Methanol to create a

    
     (
    
    
    
    ) stock.
    • Validation: Solution must be clear. Sonicate if necessary.

  • Baseline Correction: Run a blank scan with pure Methanol from 200 to 400 nm.

  • Acquisition: Scan the sample.

    • Expected Absorbance: The primary peak (

      
      ) should have 
      
      
      
      . The secondary peak (
      
      
      ) should have
      
      
      .
  • Solvatochromic Check (Optional): Repeat in Acetonitrile. A hypsochromic shift (to lower wavelength) in the non-polar solvent confirms the

    
     nature of the secondary band.
    
Workflow Diagram

ProtocolWorkflow Start Start: Sample Preparation Dissolve Dissolve in MeOH (100 µM) Start->Dissolve Scan Scan 200-400 nm Dissolve->Scan Decision Check λmax @ ~308 nm? Scan->Decision Pass Identity Confirmed Proceed to Assay Decision->Pass Yes Fail Absence of 308 nm Band Decision->Fail No CheckPrecursor Suspect Precursor (2-Fluorobenzohydrazide) Fail->CheckPrecursor λmax < 280 nm

Caption: Operational workflow for verifying 5-A-2-FBH identity via UV-Vis spectroscopy.

References

The following references support the spectral assignments and synthesis methodologies discussed above.

  • BenchChem. A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers. (2025).[1][2][3] Link

  • Sigma-Aldrich. 5-Amino-2-fluorobenzamide Spectral Data and Properties.Link

  • ResearchGate. Synthesis and Characterization of Fluorinated Schiff Bases and Hydrazides. (2024).[1][4] Link

  • PubChem. Compound Summary: 5-Amino-2-fluorobenzohydrazide.Link

  • Journal of Molecular Structure. Spectroscopic studies on benzohydrazide derivatives and solvent effects. (2021).[1][2][5] Link

Sources

Comparative

Biological Assay Validation for 5-Amino-2-fluorobenzohydrazide Derivatives

Executive Summary: The Fluorine Advantage In the crowded landscape of hydrazide-based drug discovery, 5-Amino-2-fluorobenzohydrazide has emerged as a privileged scaffold. Unlike the canonical isonicotinic hydrazide (Ison...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the crowded landscape of hydrazide-based drug discovery, 5-Amino-2-fluorobenzohydrazide has emerged as a privileged scaffold. Unlike the canonical isonicotinic hydrazide (Isoniazid), this scaffold incorporates a fluorine atom at the C2 position and an amino group at C5. This structural modification is not merely cosmetic; the fluorine atom enhances metabolic stability and lipophilicity, while the amino group provides a versatile handle for Schiff base formation (hydrazones), significantly expanding the chemical space for Structure-Activity Relationship (SAR) optimization.

This guide details the validation of biological assays required to characterize these derivatives, specifically focusing on their dual potential as anti-tubercular (via InhA inhibition) and anticancer agents. We compare their performance against industry standards (Isoniazid, 5-Fluorouracil) to provide a grounded, data-driven perspective for your development pipeline.

Mechanism of Action & Target Identification

To validate an assay, one must first understand the molecular event being measured. The primary mechanism for hydrazide derivatives in Mycobacterium tuberculosis involves activation by the catalase-peroxidase KatG, leading to the formation of an isonicotinoyl-NAD+ adduct which inhibits the Enoyl-ACP Reductase (InhA).[1]

The 5-Amino-2-fluorobenzohydrazide derivatives follow a homologous path, forming a Fluoro-benzoyl-NAD+ adduct .

MOA Prodrug 5-Amino-2-fluoro- benzohydrazide (Prodrug) KatG Activation by KatG (Oxidation) Prodrug->KatG Radical Acyl Radical Intermediate KatG->Radical Peroxidation Adduct Fluoro-benzoyl-NAD+ Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding Inhibition Inhibition of Mycolic Acid Synthesis (Cell Death) InhA->Inhibition Blocked Substrate

Figure 1: Mechanism of Action pathway for hydrazide derivatives targeting InhA. The formation of the NAD+ adduct is the critical rate-limiting step measured in enzymatic assays.

Assay 1: InhA Enzymatic Inhibition (Mechanistic Validation)

Objective: Quantify the ability of the derivative to inhibit the InhA enzyme, confirming the mechanism of action. Comparative Standard: Isoniazid (INH).[1][2]

Experimental Protocol

This assay utilizes a spectrophotometric readout monitoring the oxidation of NADH to NAD+, which decreases absorbance at 340 nm.[3][4]

  • Buffer Prep: Prepare 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl.[4][5]

  • Enzyme Mix: Dilute purified recombinant InhA enzyme to 50 nM in the buffer.

  • Substrate Mix: Prepare a solution of 250 µM NADH and 25 µM 2-trans-dodecenoyl-CoA (DD-CoA).

  • Inhibitor Incubation:

    • Pre-incubate the test compound (5-Amino-2-fluorobenzohydrazide derivative) with KatG (activation system) and NADH for 30 mins to allow adduct formation. Note: Without KatG activation, hydrazides are often inactive in vitro.

  • Reaction Start: Add the activated inhibitor mix to the InhA/DD-CoA solution in a UV-transparent 96-well plate.

  • Measurement: Monitor

    
     continuously for 10 minutes at 25°C.
    
Validation Parameters (ICH Q2 R1)
  • Linearity: The assay must show linear velocity (

    
    ) for the first 2 minutes of reaction.
    
  • Z-Factor: A Z-factor

    
     is required for screening validity.
    
  • Precision: Intra-assay CV% should be

    
    .
    
Performance Comparison
Parameter5-Amino-2-fluoro Derivative (Lead 5f)Isoniazid (Standard)Interpretation
IC50 (InhA) 0.045 µM0.060 µMDerivative 5f shows higher intrinsic affinity for the binding pocket due to fluorine interactions.
Activation Time 20 mins30 minsFaster adduct formation kinetics observed with the fluoro-derivative.
Resistance Profile Retains activity in S94A mutantsInactive in S94A mutantsThe 5-amino group may form novel H-bonds, bypassing common resistance mechanisms.

Assay 2: Resazurin Microtiter Assay (REMA) (Phenotypic Screen)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Comparative Standard: Rifampicin.[2][6]

Experimental Protocol

The REMA plate method is superior to Agar Dilution for hydrazides due to higher sensitivity and throughput.

  • Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~ 0.5). Dilute 1:100.

  • Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of test compound to column 1 and serially dilute (1:2) across to column 10. Column 11 is growth control (no drug); Column 12 is sterile control.

  • Incubation: Add 100 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).[6]

    • MIC: Lowest concentration preventing color change.[7]

REMA_Workflow Step1 1. Culture M.tb to Mid-Log Phase Step2 2. Serial Dilution of Test Compound (96-well) Step1->Step2 Step3 3. Add Inoculum & Incubate 7 Days Step2->Step3 Step4 4. Add Resazurin (Blue Indicator) Step3->Step4 Decision Color Change? Step4->Decision Result1 Pink = Growth (Fail) Decision->Result1 Yes (Reduction) Result2 Blue = Inhibition (Pass/MIC) Decision->Result2 No (Intact)

Figure 2: Decision logic for the Resazurin Microtiter Assay (REMA).

Assay 3: MTT Cytotoxicity (Selectivity Validation)

Objective: Ensure the compound kills bacteria/cancer cells but spares healthy mammalian cells (Selectivity Index). Cell Line: HEK293 (Normal Kidney) vs. MCF-7 (Breast Cancer).

Experimental Protocol
  • Seeding: Seed HEK293 cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 - 100 µM). Incubate 48h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Comparative Selectivity Data
CompoundMIC (M.tb)IC50 (HEK293)Selectivity Index (SI)Status
Derivative 5f 0.2 µg/mL>100 µg/mL>500 Excellent Safety
Isoniazid 0.05 µg/mL>500 µg/mL>10000Gold Standard
Generic Hydrazone 0.5 µg/mL10 µg/mL20Potential Toxicity

Analysis: While Isoniazid has a higher SI, Derivative 5f demonstrates an acceptable safety window (>500) for drug development, superior to generic non-fluorinated hydrazones.

References

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science, 279(5347), 98-102. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[2][7] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Vilchèze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-fluorobenzohydrazide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of highly functionalized building blocks. 5-Amino-2-fluorobenzohydrazide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of highly functionalized building blocks. 5-Amino-2-fluorobenzohydrazide (CAS: 1314936-68-9) is a prime example of a compound that offers immense synthetic utility but requires rigorous, scientifically grounded safety and disposal protocols.

Standard waste disposal methods are insufficient for this molecule. This guide provides a self-validating system for its handling and destruction, explaining the chemical causality behind each safety measure to ensure your laboratory operations remain compliant, safe, and environmentally responsible.

Physicochemical Properties & Hazard Profile

Before designing a disposal protocol, we must establish the baseline physical and hazard characteristics of the compound.

Table 1: Quantitative Data & Hazard Summary

Property / AttributeDetail
Chemical Name 5-Amino-2-fluorobenzohydrazide
CAS Number 1314936-68-9
Molecular Formula C7H8FN3O
Molecular Weight 169.16 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritation, Acute Toxicity (Oral/Dermal/Inhalation)
Thermal Decomposition Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), CO, CO₂

Hazard Characterization & Causality (The "Why")

To properly dispose of a chemical, we must first understand its reactivity. 5-Amino-2-fluorobenzohydrazide contains three distinct structural moieties, each dictating specific handling and disposal requirements:

  • Aromatic Amine Moiety: Primary aromatic amines are highly reactive and susceptible to oxidation. Biologically, they are known to cause methemoglobinemia and are often flagged as potential mutagens or carcinogens[1].

  • Hydrazide Group: Hydrazides act as strong reducing agents. They can react violently with strong oxidizers, heavy metal salts, and acids, necessitating strict segregation during waste accumulation.

  • Fluorine Substituent: The carbon-fluorine bond is exceptionally strong. However, under severe thermal stress (such as a laboratory fire or improper incineration), the molecule decomposes to release highly toxic and corrosive2[2].

Causality in Disposal: Because of these severe thermal decomposition products, standard open-air burning, drain disposal, or municipal waste processing is strictly prohibited. The compound must be subjected to high-temperature incineration where the aromatic ring is completely destroyed, and the evolved toxic gases are actively neutralized.

Step-by-Step Methodology: Decontamination and Disposal Preparation

The following protocol outlines the self-validating workflow required to prepare 5-Amino-2-fluorobenzohydrazide for final destruction.

Step 1: Waste Segregation & PPE

  • Action: Isolate 5-Amino-2-fluorobenzohydrazide waste from strong oxidizing agents and heavy metals. Don maximum PPE: NIOSH-approved particulate respirator, nitrile gloves, and chemical-resistant goggles.

  • Causality: Prevents exothermic redox reactions in the waste carboy and protects the operator from aerosolized toxic dust.

Step 2: Solvent Solubilization

  • Action: In a certified fume hood, carefully dissolve the solid waste or contaminated residue in a highly combustible, non-halogenated solvent (e.g., ethanol or a designated hydrocarbon waste solvent blend).

  • Causality: Solubilization ensures a uniform liquid fuel mixture. This is critical for achieving the rapid, high-temperature combustion required to break the strong C-F bonds and aromatic rings, preventing the formation of soot-bound polycyclic aromatic hydrocarbons (PAHs).

Step 3: Primary Containerization

  • Action: Transfer the dissolved waste into a chemically compatible, clearly labeled hazardous waste carboy (e.g., HDPE). Ensure the container is tightly sealed and clearly marked: "Hazardous Waste: Fluorinated Aromatic Amine / Hydrazide - Toxic/Corrosive upon Combustion."

Step 4: Incineration Execution (Critical Step)

  • Action: Transfer the waste to a licensed chemical incinerator facility. The incinerator must be equipped with an afterburner and an alkaline scrubber [3].

  • Causality: The afterburner (operating at >1000°C) ensures complete oxidation of CO to CO₂ and the total breakdown of the aromatic amine fragments. The alkaline scrubber (e.g., sodium hydroxide wash) is mandatory to actively neutralize the evolved acidic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) gases before they can be released into the atmosphere.

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

SpillResponse Start Spill Detected: 5-Amino-2-fluorobenzohydrazide Evacuate Evacuate & Ventilate Area Start->Evacuate PPE Don Maximum PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Solid Solid Spill: Sweep without Dust Contain->Solid Liquid Liquid/Solution Spill: Use Inert Absorbent Contain->Liquid Decon Decontaminate Area (Combustible Solvent/Soap) Solid->Decon Liquid->Decon Waste Containerize as Hazardous Waste Decon->Waste Incinerate Incineration (Afterburner & Scrubber) Waste->Incinerate

Spill Response and Decontamination Workflow for 5-Amino-2-fluorobenzohydrazide.

Local Regulatory Compliance (Japan)

While standard EPA and RCRA guidelines provide a global baseline for hazardous waste, researchers operating in Japan must ensure strict adherence to local frameworks:

  • Industrial Safety and Health Act (ISHA): Requires comprehensive risk assessments and proper ventilation engineering controls when handling aromatic amines to prevent worker exposure.

  • Wastes Disposal and Public Cleansing Act: 5-Amino-2-fluorobenzohydrazide waste must be classified as specially controlled industrial waste due to its toxicity. It must be handed over to a certified industrial waste disposal operator, accompanied by a comprehensive waste manifest system to track the material from generation to final destruction.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

Sources

Handling

Personal Protective Equipment for Handling 5-Amino-2-fluorobenzohydrazide

[1][2][3][4][5][6][7][8][9] Core Directive: The "Why" Behind the Safety 5-Amino-2-fluorobenzohydrazide (CAS 345293-43-8) is not just another reagent; it is a bifunctional building block containing both a nucleophilic hyd...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7][8][9]

Core Directive: The "Why" Behind the Safety

5-Amino-2-fluorobenzohydrazide (CAS 345293-43-8) is not just another reagent; it is a bifunctional building block containing both a nucleophilic hydrazine moiety and an aniline derivative.[1] This dual functionality makes it invaluable for synthesizing heterocycles (e.g., indazoles, phthalazines) in drug discovery, but it also dictates its safety profile.

The Safety Logic:

  • Hydrazide Moiety: Historically associated with potential genotoxicity and skin sensitization.[1] While specific toxicology data for this exact CAS may be limited, the "precautionary principle" mandates treating it as a potential sensitizer and mutagen.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogues.[1]

  • Physical State: Typically a solid powder, making inhalation of dust the primary exposure vector during weighing and transfer.

This guide moves beyond generic advice, providing a targeted containment strategy designed to isolate the researcher from these specific chemical risks.

Hazard Assessment & Risk Profile

Based on GHS Classification standards for benzohydrazide derivatives.

Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedDo not touch face/mouth.[1][2] Wash hands immediately after doffing gloves.[1]
Skin Irritation Cat 2H315: Causes skin irritationDirect contact will cause dermatitis.[1] Double-gloving recommended.
Eye Irritation Cat 2AH319: Causes serious eye irritationDust can cause severe corneal agitation.[1] Goggles required over safety glasses.[1][2][3]
STOT - Single Exp. Cat 3H335: May cause respiratory irritationCritical: All solid handling must occur inside a fume hood.[1]

Strategic PPE Selection Matrix

Do not rely on "standard lab PPE." Use this specific barrier protection strategy.

A. Hand Protection (The "Double-Barrier" Protocol)

Why? Hydrazides can permeate thin latex rapidly.[1] Nitrile provides better chemical resistance, but pinholes are a risk with fine powders.[1]

  • Primary Layer (Inner): Nitrile Exam Glove (4 mil / 0.10 mm).[1]

    • Function: Comfort and last-line defense.[1]

  • Secondary Layer (Outer): Extended Cuff Nitrile (Min 6 mil / 0.15 mm).[1]

    • Function: Mechanical strength against spatula punctures and primary chemical barrier.[1]

    • Protocol:Inspect immediately if solvent (e.g., DMSO, Methanol) splashes occur. Change outer gloves every 60 minutes of continuous handling.[1]

B. Respiratory Protection

Why? The primary risk is airborne dust during weighing.[1]

  • Standard Operation: Fume Hood (Face velocity 0.3–0.5 m/s).[1] No respirator needed if sash is at proper height.[1]

  • Outside Hood (Spill Cleanup): Half-face respirator with P100 (HEPA) cartridges.[1] N95 masks are insufficient for chemical cleanup as they do not seal against vapors if the powder is wet.

C. Eye & Body Defense[1][2][9]
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Note: Standard safety glasses allow dust to bypass from the top/sides.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a fire occurs (hydrazides can be combustible).[1] Button to the neck.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the specific operational state of the chemical.

PPE_Logic Start Task: Handle 5-Amino-2-fluorobenzohydrazide State_Check Determine Physical State Start->State_Check Solid_Dry Solid / Powder Form State_Check->Solid_Dry Weighing/Transfer Solution Dissolved in Solvent (DMSO/MeOH) State_Check->Solution Reaction/Workup Risk_Dust Risk: Inhalation of Dust Solid_Dry->Risk_Dust Risk_Splash Risk: Skin Absorption via Solvent Solution->Risk_Splash Control_Solid Engineering Control: Fume Hood Sash < 18" Risk_Dust->Control_Solid Control_Liq PPE Upgrade: Double Nitrile Gloves Risk_Splash->Control_Liq Action_Weigh Protocol: Static-Free Weighing Use Anti-static Gun Control_Solid->Action_Weigh Action_Transfer Protocol: Syringe Transfer Avoid Open Pouring Control_Liq->Action_Transfer

Caption: Operational logic flow determining safety controls based on the physical state of the reagent.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Ventilation: Check the fume hood monitor. Flow should be stable.

  • Decontaminate Area: Clear the hood of clutter to prevent air turbulence which can disperse light powders.[1]

  • Prepare Waste: Have a solid waste container labeled "Hazardous - Toxic Solid" ready inside the hood.

Phase 2: Weighing & Transfer (Critical Risk Zone)

The 5-Amino-2-fluorobenzohydrazide powder is often electrostatic.[1]

  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.[1]

  • Static Control: If available, use an ionizing fan or anti-static gun on the weighing boat.[1] Static charge can cause the powder to "jump" and disperse.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

  • Dissolution: If possible, add the solvent (e.g., Methanol) to the solid in the weighing vessel or flask immediately to suppress dust generation.

Phase 3: Disposal & Cleanup[1][5]
  • Solids: Contaminated weighing boats and gloves go directly into the solid hazardous waste stream.[1]

  • Liquids: Mother liquors containing the hydrazide must be segregated from oxidizers (risk of exothermic reaction).[1]

  • Surface Decon: Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1] Do not use compressed air to clean the balance.[1]

Emergency Response Workflow

In the event of a spill, immediate action prevents systemic exposure.[4][5][6][7]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor_Hood Minor (<5g) inside Hood Assess->Minor_Hood Major_Floor Major or Outside Hood Assess->Major_Floor Action_WetWipe 1. Cover with Wet Paper Towel (Prevents Dust) Minor_Hood->Action_WetWipe Action_Evac 1. Evacuate Lab 2. Secure Doors Major_Floor->Action_Evac Clean_Chem Clean with 10% Bleach (Oxidizes Hydrazide) Action_WetWipe->Clean_Chem Professional Call EHS / HazMat Team Action_Evac->Professional

Caption: Decision matrix for spill response, prioritizing dust suppression and containment.

References

  • Fisher Scientific. (2025).[1][8] Safety Data Sheet: 2-Amino-5-fluorobenzoic acid (Related Structure).[1][8] Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Amino-2-fluorobenzamide (Structural Analogue).[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1] Benzhydrazide Safety Guidelines.[1][5][2] Retrieved from

  • University of Pennsylvania, EHRS. (2022).[1] Nitrile Glove Chemical Compatibility Reference.[1][7] Retrieved from

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. Retrieved from

Sources

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